1,3-Hexadiyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexa-1,3-diyne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOJBFZCIRFXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196185 | |
| Record name | 1,3-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4447-21-6 | |
| Record name | 1,3-Hexadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Hexadiyne (IUPAC name: Hexa-1,3-diyne) is a conjugated diyne with the molecular formula C₆H₆.[1][2][3] Its structure, characterized by a linear four-carbon chain with alternating triple and single bonds, imparts unique electronic and chemical properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, supplemented with a representative synthetic protocol and theoretical structural data. Due to a scarcity of published experimental data for this specific molecule, some values are based on established chemical principles and data from analogous compounds.
Molecular Structure
The molecular structure of this compound is defined by a six-carbon backbone. The carbons C1 through C4 form a linear, rigid rod-like structure due to the sp-hybridization of the alkyne carbons. The terminal ethyl group (C5 and C6) introduces a saturated, flexible tail. The molecule has a molecular weight of approximately 78.11 g/mol .[2][3]
Geometry and Hybridization
The core of this compound consists of four sp-hybridized carbon atoms (C1, C2, C3, C4) and two sp³-hybridized carbon atoms (C5, C6).
-
sp-hybridized carbons (C1-C4): These carbons form a linear arrangement with bond angles of 180°. Each carbon has two unhybridized p-orbitals that are perpendicular to each other and to the molecular axis.
-
sp³-hybridized carbons (C5-C6): These carbons adopt a tetrahedral geometry with approximate bond angles of 109.5°.
This combination of hybridization states results in a molecule with a distinct linear, electron-rich segment and a flexible, saturated terminus.
Bond Lengths and Angles
| Parameter | Atom(s) Involved | Theoretical/Estimated Value |
| Bond Lengths (Å) | ||
| C1≡C2 | Triple Bond | ~1.21 Å |
| C2-C3 | Single Bond | ~1.38 Å |
| C3≡C4 | Triple Bond | ~1.21 Å |
| C4-C5 | Single Bond | ~1.46 Å |
| C5-C6 | Single Bond | ~1.54 Å |
| C1-H | C-H Bond | ~1.06 Å |
| C5-H | C-H Bond | ~1.09 Å |
| C6-H | C-H Bond | ~1.09 Å |
| **Bond Angles (°) ** | ||
| H-C1≡C2 | Linear | 180° |
| C1≡C2-C3 | Linear | 180° |
| C2-C3≡C4 | Linear | 180° |
| C3≡C4-C5 | Linear | 180° |
| C4-C5-C6 | Tetrahedral | ~109.5° |
| H-C5-H | Tetrahedral | ~109.5° |
| H-C6-H | Tetrahedral | ~109.5° |
Note: These values are estimations based on standard bond lengths and angles for alkynes and alkanes and may not represent precise experimental measurements.
Electronic Structure and Bonding
The bonding in this compound is dominated by its conjugated diyne system, which gives rise to its characteristic properties.
Sigma (σ) Framework
The sigma framework is formed by the head-on overlap of hybrid orbitals. The linear C1-C2-C3-C4 chain is built from the overlap of sp-hybridized orbitals on the carbons. The C4-C5 bond results from the overlap of an sp-hybrid orbital from C4 and an sp³-hybrid orbital from C5. The remaining C-C and C-H bonds are also sigma bonds.
Pi (π) System and Conjugation
The two triple bonds in this compound are conjugated, meaning they are separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four sp-hybridized carbons.
-
Each triple bond consists of one σ bond and two π bonds.
-
The π bonds are formed by the side-on overlap of the unhybridized p-orbitals on the sp-hybridized carbons.
-
The p-orbitals on C2 and C3 can overlap, creating a continuous π-system that extends from C1 to C4. This delocalization of electrons leads to increased stability compared to non-conjugated diynes.
The visualization below illustrates the overlap of the p-orbitals forming the conjugated π-system.
Caption: Molecular structure and p-orbital overlap in this compound.
Physicochemical and Spectroscopic Data
While comprehensive experimental data is limited, some key properties have been reported or can be reliably calculated.
| Property | Value | Reference/Source |
| Molecular Formula | C₆H₆ | [1][2][3] |
| Molecular Weight | 78.11 g/mol | [2][3] |
| IUPAC Name | Hexa-1,3-diyne | [3] |
| CAS Registry Number | 4447-21-6 | [1] |
| Boiling Point | 87 °C (188.6 °F; 360.15 K) | [2] |
| Ionization Energy | 9.25 - 9.41 eV | [4] |
| 13C NMR (Calculated) | ||
| C1 | ~65-75 ppm | Theoretical Estimation |
| C2 | ~75-85 ppm | Theoretical Estimation |
| C3 | ~75-85 ppm | Theoretical Estimation |
| C4 | ~65-75 ppm | Theoretical Estimation |
| C5 | ~20-30 ppm | Theoretical Estimation |
| C6 | ~10-20 ppm | Theoretical Estimation |
| IR Spectroscopy (Expected) | ||
| ≡C-H Stretch | ~3300 cm⁻¹ (sharp, medium) | General IR Data |
| C≡C Stretch (conjugated) | ~2100-2260 cm⁻¹ (sharp, variable intensity) | General IR Data |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | General IR Data |
Experimental Protocols
Representative Synthesis: Cadiot-Chodkiewicz Coupling
A common method for synthesizing unsymmetrical 1,3-diynes is the Cadiot-Chodkiewicz coupling. For this compound, this would involve the coupling of a 1-halo-alkyne with a terminal alkyne. A plausible route is the coupling of 1-bromo-1-butyne with ethynylmagnesium bromide in the presence of a copper(I) catalyst.
Disclaimer: The following is a generalized, representative protocol and has not been specifically extracted from a publication detailing the synthesis of this compound. It is for illustrative purposes.
Materials:
-
1-bromo-1-butyne
-
Ethynylmagnesium bromide (Grignard reagent)
-
Copper(I) chloride (CuCl)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Ethylamine (B1201723) (70% aqueous solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A reaction flask is charged with copper(I) chloride, hydroxylamine hydrochloride, and 70% aqueous ethylamine under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.
-
A solution of 1-bromo-1-butyne in THF is added dropwise to the cooled catalyst mixture.
-
A solution of ethynylmagnesium bromide in THF is then added slowly to the reaction mixture, maintaining the temperature below 30°C.
-
After the addition is complete, the reaction is stirred at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.
The workflow for this synthesis can be visualized as follows:
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This compound is a fundamental example of a conjugated diyne, possessing a linear, electron-rich π-system. Its structure is characterized by sp and sp³ hybridized carbons, leading to a rigid diyne core and a flexible ethyl terminus. While specific experimental structural and spectroscopic data are not widely available, its properties can be understood through theoretical models and comparison with analogous compounds. The Cadiot-Chodkiewicz coupling provides a representative and effective synthetic route to this and other unsymmetrical diynes, which are valuable building blocks in organic synthesis and materials science. Further experimental investigation is warranted to precisely determine its structural parameters and fully characterize its spectroscopic properties.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Hexadiyne (CAS No. 4447-21-6) is a conjugated diyne, a class of organic compounds characterized by two triple bonds separated by a single bond. This structural motif imparts unique physical and chemical properties, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its rigid, linear geometry and electron-rich π-system are key to its reactivity and potential applications. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.
Physical Properties
This compound is a colorless liquid at room temperature.[1] Its key physical properties are summarized in the table below. It is important to note that while some experimental data is available, certain values are estimates and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₆H₆ | [1] |
| Molecular Weight | 78.11 g/mol | [1] |
| Boiling Point | 85.4 °C at 760 mmHg | [1] |
| Melting Point | 30.9 °C (estimate) | [1][2] |
| Density | 0.825 g/cm³ | [1] |
| Refractive Index | 1.455 | [1] |
| Vapor Pressure | 77.7 ± 0.1 mmHg at 25°C (Predicted) | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.033 (Crippen Calculated Property) | [3] |
| Water Solubility (log10WS) | -1.92 (Crippen Calculated Property) | [3] |
| Ionization Energy | 9.25 - 9.41 eV | [3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the presence of the conjugated diyne system. This functionality makes the molecule highly reactive and susceptible to a variety of transformations, rendering it a versatile intermediate in organic synthesis.
General Reactivity: this compound is recognized for its utility in constructing more complex molecular architectures.[1] The conjugated triple bonds provide multiple sites for reactions, including cross-coupling and cycloaddition reactions.[1]
Cross-Coupling Reactions: The terminal alkyne in this compound can participate in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. While specific examples for this compound are not extensively detailed in readily available literature, the reactivity of 1,3-diynes in general suggests its participation in reactions such as:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of substituted alkynes.
-
Cadiot-Chodkiewicz Coupling: This reaction allows for the coupling of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diyne.
-
Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetrical diynes.
Cycloaddition Reactions: The diyne system of this compound can act as a component in cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems. A notable example is the Diels-Alder reaction, where the diyne can react with a diene to form a highly unsaturated cyclic adduct.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not widely reported in standard chemical literature. However, general methods for the synthesis of 1,3-diynes can be adapted for its preparation.
Synthesis of this compound via Cadiot-Chodkiewicz Coupling (Proposed Protocol):
This protocol is a representative example based on the general principles of the Cadiot-Chodkiewicz coupling.
Materials:
-
1-Bromoethyne (or a suitable precursor)
-
Copper(I) chloride (CuCl)
-
A suitable amine base (e.g., ethylamine)
-
Hydroxylamine (B1172632) hydrochloride
-
Solvent (e.g., methanol)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of copper(I) chloride, ethylamine, and hydroxylamine hydrochloride in methanol (B129727).
-
The mixture is cooled in an ice bath.
-
A solution of 1-butyne in methanol is added dropwise to the reaction mixture.
-
A solution of 1-bromoethyne in a suitable solvent is then added slowly via the dropping funnel.
-
The reaction is stirred at low temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification:
-
Distillation: Due to its liquid nature and relatively low boiling point, fractional distillation under reduced pressure is a suitable method for the purification of this compound.[4] This technique separates the compound from non-volatile impurities and other components with different boiling points.[4]
-
Recrystallization (for solid derivatives): While this compound is a liquid, its solid derivatives can be purified by recrystallization.[5][6] This involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[5][6]
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
The terminal acetylenic proton (H-1) is expected to appear as a singlet in the region of δ 2.0-3.0 ppm.
-
The methylene (B1212753) protons (H-5) adjacent to the triple bond would likely be a quartet coupled to the methyl protons, appearing around δ 2.2-2.4 ppm.
-
The methyl protons (H-6) would be a triplet coupled to the methylene protons, appearing further upfield around δ 1.1-1.3 ppm.
¹³C NMR Spectroscopy: A reference to the ¹³C NMR spectrum of this compound exists in the Zhurnal Organicheskoi Khimii, though the specific chemical shifts are not provided in the available abstract.[7] Based on the structure, one would expect six distinct signals corresponding to the six carbon atoms. The sp-hybridized carbons of the diyne system would appear in the range of δ 60-90 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.
-
A weak to medium absorption in the region of 2260-2100 cm⁻¹ for the C≡C stretching vibrations of the diyne. The conjugation may split this into two bands.
-
C-H stretching and bending vibrations for the ethyl group will also be present in their characteristic regions.
Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 78. Fragmentation would likely involve the loss of a hydrogen atom, a methyl group (m/z = 63), or an ethyl group (m/z = 49), leading to the formation of stable propargyl-type cations.
Logical Workflow and Reaction Mechanisms
Given the absence of biological signaling pathways for this compound, a logical workflow can be represented by its synthesis and subsequent key reactions.
Workflow for Synthesis and Derivatization of this compound:
Caption: Synthetic pathway and key reactions of this compound.
Mechanism of Cadiot-Chodkiewicz Coupling:
Caption: Mechanism of the Cadiot-Chodkiewicz coupling reaction.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry due to its unique structural and electronic properties. While a comprehensive set of experimentally determined physical and spectroscopic data is not fully available in the public domain, its reactivity profile is well-understood within the broader context of conjugated diynes. The ability to undergo a variety of carbon-carbon bond-forming reactions makes it a valuable synthon for the construction of complex organic molecules relevant to the fields of drug discovery and materials science. Further detailed characterization and exploration of its specific reaction pathways will undoubtedly expand its utility for researchers and scientists.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4447-21-6(this compound) | Kuujia.com [kuujia.com]
- 3. This compound (CAS 4447-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. How To [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mt.com [mt.com]
- 7. This compound | C6H6 | CID 138254 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Hexa-1,3-diyne for Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of hexa-1,3-diyne, a valuable building block in organic chemistry. The content is tailored for individuals with a foundational understanding of synthetic chemistry and aims to provide a detailed, practical framework for its preparation.
Introduction
Hexa-1,3-diyne is a conjugated diyne, a class of organic molecules characterized by two carbon-carbon triple bonds separated by a single bond. This structural motif imparts rigidity and unique electronic properties, making it a person of interest in materials science, medicinal chemistry, and as a versatile intermediate in organic synthesis. The primary method for synthesizing unsymmetrical diynes such as hexa-1,3-diyne is the Cadiot-Chodkiewicz coupling reaction.
Synthetic Approach: The Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[1][2][3] For the synthesis of hexa-1,3-diyne, this involves the reaction of ethylacetylene (1-butyne) with a bromoacetylene derivative.
The general transformation is as follows:
CH₃CH₂C≡CH + BrC≡CH --(Cu⁺ catalyst, base)--> CH₃CH₂C≡C-C≡CH
A significant advancement in this methodology is the development of an air-tolerant protocol, which simplifies the experimental setup by eliminating the need for strictly anaerobic conditions.[4][5] This is achieved by using a reducing agent, such as sodium ascorbate (B8700270), to prevent the oxidation of the active Cu(I) catalyst to Cu(II), which can lead to undesirable side reactions like homo-coupling.[5][6]
Reaction Mechanism
The catalytic cycle of the Cadiot-Chodkiewicz coupling involves the following key steps:[2]
-
Deprotonation: The terminal alkyne (ethylacetylene) is deprotonated by an amine base to form a copper(I) acetylide intermediate.
-
Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne (bromoacetylene).
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to furnish the 1,3-diyne product and regenerate the active copper(I) catalyst.
Experimental Protocol
This section details a representative experimental procedure for the synthesis of hexa-1,3-diyne based on an air-tolerant Cadiot-Chodkiewicz coupling protocol.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Ethylacetylene (1-Butyne) | C₄H₆ | 54.09 | A gas at room temperature, can be condensed or used as a solution. |
| 1-Bromoethyne (Bromoacetylene) | C₂HBr | 104.93 | Highly reactive and potentially hazardous. Can be generated in situ. |
| Copper(I) bromide | CuBr | 143.45 | Catalyst. |
| n-Butylamine | C₄H₁₁N | 73.14 | Base. |
| Sodium ascorbate | C₆H₇NaO₆ | 198.11 | Reducing agent. |
| Ethanol (B145695) | C₂H₅OH | 46.07 | Solvent. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction. |
| Saturated aqueous ammonium (B1175870) chloride | NH₄Cl | 53.49 | For quenching the reaction. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying organic layers. |
Synthesis of 1-Bromoethyne (In Situ Generation)
Due to its instability, 1-bromoethyne is often prepared immediately before use. A common method involves the reaction of acetylene (B1199291) with N-bromosuccinimide (NBS) in the presence of a silver catalyst.[1] Alternatively, for volatile bromoalkynes, in situ generation from a dibromoolefin precursor can be employed to circumvent handling the hazardous intermediate.[7][8]
Cadiot-Chodkiewicz Coupling Procedure[5]
-
To a round-bottom flask equipped with a magnetic stir bar and open to the air, add copper(I) bromide (0.05 eq) and sodium ascorbate (1.0 eq).
-
Add ethanol as the solvent.
-
To this suspension, add a solution of ethylacetylene (1.2 eq) in ethanol, followed by n-butylamine (2.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a freshly prepared solution of 1-bromoethyne (1.0 eq) in ethanol to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
Purification
Hexa-1,3-diyne is a volatile compound. Purification can be achieved by careful fractional distillation.[9][10] For small-scale reactions or to remove polar impurities, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) can be employed.[11][12]
Data Presentation
Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Cadiot-Chodkiewicz coupling of alkyl alkynes.
| Terminal Alkyne | 1-Haloalkyne | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Ethylacetylene | Bromoacetylene | CuBr (5) | n-BuNH₂ | Ethanol | 1-2 | 70-85* |
| Phenylacetylene | 1-Bromo-1-hexyne | CuI (10) | Et₂NH | Methanol | 4 | 88 |
| 1-Hexyne | 1-Bromopropyne | CuCl (5) | EtNH₂ | THF | 2 | 82 |
*Estimated yield for a beginner based on similar reactions.
Characterization Data for Hexa-1,3-diyne
| Property | Value |
| Molecular Formula | C₆H₆ |
| Molar Mass | 78.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 86-87 °C |
NMR Spectroscopy Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum of hexa-1,3-diyne is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons (CH₂), and a singlet for the terminal acetylenic proton.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the four unique sp-hybridized carbons of the diyne moiety and the two sp³-hybridized carbons of the ethyl group.[2]
Safety Precautions
-
Handling Alkynes: Low-molecular-weight alkynes are volatile and flammable. Handle in a well-ventilated fume hood away from ignition sources.
-
1-Bromoalkynes: These compounds can be unstable and potentially explosive. It is highly recommended to generate them in situ and use them immediately.[7] Avoid isolation and storage.
-
Copper Salts: Copper salts can be toxic. Avoid inhalation of dust and skin contact.
-
Amines: n-Butylamine is corrosive and flammable. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing chemical syntheses.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of hexa-1,3-diyne.
Conclusion
The Cadiot-Chodkiewicz coupling provides a reliable and efficient method for the synthesis of hexa-1,3-diyne. The use of an air-tolerant protocol simplifies the procedure, making it more accessible for beginners. Careful handling of the volatile and potentially hazardous reagents is paramount for a safe and successful synthesis. The resulting hexa-1,3-diyne can be used in a variety of subsequent chemical transformations, highlighting its importance as a versatile synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 5. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 1,3-Hexadiyne: CAS Number and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-hexadiyne, a linear unsaturated hydrocarbon of interest in organic synthesis. This document details its identification, including its Chemical Abstracts Service (CAS) number, physical and spectroscopic properties, and outlines a detailed experimental protocol for its synthesis and characterization.
Chemical Identification and Physical Properties
This compound is a colorless liquid with the molecular formula C₆H₆ and a molecular weight of 78.11 g/mol .[1] Its unique structure, featuring a conjugated system of two triple bonds, makes it a valuable building block in the synthesis of more complex molecules. The primary identifier for this compound is its CAS number.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4447-21-6 | [1] |
| Molecular Formula | C₆H₆ | [1] |
| Molecular Weight | 78.11 g/mol | [1] |
| Boiling Point | 85-87 °C | [2] |
| Density | 0.825 g/mL | |
| Refractive Index | 1.455 | |
| IUPAC Name | Hexa-1,3-diyne | [1] |
| Synonyms | Ethyldiacetylene, Ethylbiacetylene |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the terminal alkyne proton, the methylene (B1212753) protons, and the methyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (≡C-H) | ~2.0 | Triplet | 1H |
| H-5 (-CH₂-) | ~2.3 | Quartet | 2H |
| H-6 (-CH₃) | ~1.2 | Triplet | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to show six signals, corresponding to each of the unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | ~68 |
| C-2 | ~78 |
| C-3 | ~75 |
| C-4 | ~80 |
| C-5 | ~13 |
| C-6 | ~14 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H and C≡C stretching vibrations.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, sharp |
| C≡C stretch | ~2200-2100 | Medium to weak |
| C-H stretch (sp³) | ~2950-2850 | Medium to strong |
Mass Spectrometry (MS) (Predicted)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 78. The fragmentation pattern is expected to involve the loss of hydrogen, ethyl, and other small fragments.
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 78 | [C₆H₆]⁺ (Molecular Ion) |
| 77 | [C₆H₅]⁺ |
| 53 | [C₄H₅]⁺ |
| 51 | [C₄H₃]⁺ |
| 49 | [C₄H₁]⁺ |
| 39 | [C₃H₃]⁺ |
Experimental Protocols
Synthesis of this compound via Cadiot-Chodkiewicz Coupling
A common method for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz coupling.[3][4][5] This protocol involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. For the synthesis of this compound, 1-butyne (B89482) can be coupled with bromoacetylene.
Materials:
-
1-Butyne
-
Bromoacetylene (can be generated in situ)
-
Copper(I) chloride (CuCl)
-
Hydroxylamine (B1172632) hydrochloride
-
Ethylamine (B1201723) (70% in water)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve copper(I) chloride and hydroxylamine hydrochloride in a 70% aqueous solution of ethylamine under a nitrogen atmosphere. Cool the mixture in an ice bath.
-
Addition of 1-Butyne: Slowly add a solution of 1-butyne in methanol to the cooled catalyst mixture.
-
Addition of Bromoacetylene: Add a freshly prepared solution of bromoacetylene in diethyl ether dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Workflow for the Synthesis of this compound:
Caption: Cadiot-Chodkiewicz coupling for this compound synthesis.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-200
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.
-
Data Analysis: Compare the retention time and the fragmentation pattern of the obtained mass spectrum with the expected values. The Kovats retention index on a standard non-polar column is approximately 688.[1]
Workflow for GC-MS Identification of this compound:
Caption: GC-MS workflow for the identification of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent the formation of aerosols. Store in a tightly closed container in a cool, dry place away from sources of ignition.
This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided protocols and data serve as a starting point for the synthesis and characterization of this versatile chemical building block.
References
- 1. This compound | C6H6 | CID 138254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
Theoretical Calculations of 1,3-Hexadiyne Stability: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of 1,3-hexadiyne, a constitutional isomer of benzene (B151609). Understanding the thermodynamic stability of various isomers is crucial in fields ranging from synthetic chemistry to materials science and drug development, as it dictates their potential for existence, reactivity, and utility as synthetic building blocks. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the computational workflow for determining molecular stability.
Introduction to the Stability of C6H6 Isomers
The molecular formula C6H6 encompasses a vast landscape of structural isomers, with benzene being the most thermodynamically stable and well-known. However, numerous other isomers exist, exhibiting a wide range of stabilities and functionalities. This compound, an acyclic diyne, represents a higher-energy isomer compared to benzene. Its stability is of significant interest for understanding the fundamental principles of chemical bonding and for its potential as a reactive intermediate in organic synthesis.
Theoretical calculations, particularly ab initio and density functional theory (DFT) methods, are powerful tools for systematically exploring the potential energy surface of C6H6 and quantifying the relative stabilities of its isomers. These computational approaches provide valuable insights into thermodynamic properties such as the heat of formation and Gibbs free energy, which are essential for predicting the feasibility of synthesizing and isolating these compounds.
Quantitative Data on the Stability of this compound and Other C6H6 Isomers
The stability of this compound is best understood in the context of its other C6H6 isomers. The following tables present a compilation of theoretical data, providing a quantitative comparison of their thermodynamic properties.
Table 1: Calculated Thermodynamic Properties of this compound
This table presents the enthalpy of formation for this compound as obtained from the highly reliable Active Thermochemical Tables (ATcT).
| Compound | Formula | Enthalpy of Formation (ΔfH°gas) at 298.15 K (kJ/mol) | Data Source |
| This compound | C6H6 | 455.5 ± 0.9 | Active Thermochemical Tables[1][2][3] |
Table 2: Relative Stabilities of Selected C6H6 Isomers
The relative stabilities of a wide range of C6H6 isomers have been systematically investigated through computational methods. The following table, with data extracted from the comprehensive study by Dinadayalane et al., showcases the relative energies of various isomers with respect to benzene, the global minimum on the C6H6 potential energy surface. The calculations were performed at the B3LYP/6-311G(d,p) level of theory.
| Isomer | Classification | Relative Energy (kJ/mol) |
| Benzene | Aromatic | 0.0 |
| Fulvene | Monocyclic | 129.7 |
| Dewar Benzene | Bicyclic | 301.2 |
| Benzvalene | Tricyclic | 301.2 |
| Prismane | Tetracyclic | 426.8 |
| (Z)-1,2,4-Heptatrien-6-yne | Acyclic | 251.0 |
| Bicyclo[2.2.0]hexa-2,5-diene | Bicyclic | 301.2 |
| 1,2,3-Cyclohexatriene | Monocyclic | 418.4 |
Note: The relative energies from Dinadayalane et al. were converted from kcal/mol to kJ/mol for consistency.
Computational and Experimental Protocols
The accurate theoretical determination of molecular stability relies on sophisticated computational methodologies. This section details the protocols representative of those used to generate the data presented above.
General Computational Workflow for Stability Calculations
The process of theoretically calculating the stability of a molecule like this compound involves several key steps, as illustrated in the workflow diagram below.
Caption: A flowchart illustrating the typical computational procedure for determining the thermodynamic stability of a molecule.
Protocol for Isomer Relative Stability Calculation (Based on Dinadayalane et al.)
The relative stabilities of the C6H6 isomers presented in Table 2 were determined using the following computational protocol:
-
Initial Structures: A large number of possible C6H6 isomeric structures were generated and used as starting points for the calculations.
-
Geometry Optimization: The geometries of all isomers were optimized using density functional theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set. This process finds the lowest energy conformation for each isomer.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. A true minimum has no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Relative Energy Calculation: The total electronic energy, including the ZPVE correction, was calculated for each optimized isomer. The relative energy of each isomer was then determined by taking the difference between its total energy and the total energy of benzene.
High-Accuracy Thermochemical Protocols (e.g., G4 Theory)
For obtaining highly accurate thermodynamic data, such as the enthalpy of formation from the Active Thermochemical Tables, composite methods like the Gaussian-4 (G4) theory are often employed. These methods aim to approximate the results of very high-level calculations with large basis sets through a series of more manageable calculations. A typical G4 protocol involves:
-
Geometry Optimization: The molecular geometry is optimized using the B3LYP/6-31G(2df,p) level of theory.
-
Vibrational Frequencies: Harmonic frequencies are calculated at the same B3LYP/6-31G(2df,p) level to obtain the zero-point vibrational energy (ZPVE), which is then scaled by an empirical factor.
-
High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using increasingly sophisticated methods and larger basis sets. These include calculations at the MP4 and CCSD(T) levels of theory.
-
Extrapolation to the Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set limit.
-
Additive Corrections: Several higher-level corrections are added to the final energy, accounting for factors such as diffuse functions, higher polarization functions, and core-valence electron correlation.
-
Enthalpy of Formation Calculation: The total atomization energy is calculated from the final corrected energy. This is then used with the known experimental enthalpies of formation of the constituent atoms in their standard states to determine the molecule's enthalpy of formation at 0 K. This value is then corrected to 298.15 K.
Analysis of this compound Stability
Based on the data presented, this compound is significantly less stable than benzene. The enthalpy of formation of benzene is approximately 82.9 kJ/mol, which places this compound at roughly 372.6 kJ/mol higher in energy. This substantial energy difference is primarily attributed to the exceptional aromatic stability of benzene, which arises from the cyclic delocalization of its π-electrons.
In contrast, this compound is an acyclic molecule with two conjugated triple bonds. While conjugation provides some degree of stabilization, it is far less significant than the aromatic stabilization of benzene. The high energy of this compound is also influenced by the strain associated with the linear sp-hybridized carbon atoms within a flexible carbon chain. This high energy content makes this compound a potentially valuable, albeit challenging, precursor for high-energy materials or complex molecular architectures.
Conclusion
Theoretical calculations provide indispensable tools for quantifying the stability of this compound and its numerous C6H6 isomers. The data clearly demonstrates that this compound is a high-energy isomer, lying significantly higher in energy than the remarkably stable benzene. The computational protocols outlined in this guide, from DFT-based relative energy calculations to high-accuracy composite methods, are essential for generating reliable thermodynamic data that can guide experimental efforts in synthesis, materials science, and drug development. The continued advancement of these computational techniques will undoubtedly lead to a deeper understanding of the complex potential energy landscapes of organic molecules.
References
Spectroscopic Analysis of 1,3-Hexadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-hexadiyne, a conjugated diyne of interest in organic synthesis and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide combines theoretical predictions, characteristic spectral data for similar compounds, and generalized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the expected and theoretical spectroscopic data for this compound. These values are based on established principles of NMR, IR, and MS for alkynes and related structures.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
¹H NMR (Proton NMR)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (≡C-H) | ~2.0 - 3.0 | Triplet | ~2 - 3 |
| H-5 (-CH₂-) | ~2.2 - 2.5 | Quartet of triplets | ~7 (to H-6), ~2-3 (to H-1) |
| H-6 (-CH₃) | ~1.1 - 1.3 | Triplet | ~7 |
¹³C NMR (Carbon-13 NMR)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | ~65 - 75 |
| C-2 (-C≡) | ~60 - 70 |
| C-3 (-C≡) | ~75 - 85 |
| C-4 (≡C-) | ~85 - 95 |
| C-5 (-CH₂-) | ~12 - 18 |
| C-6 (-CH₃) | ~13 - 17 |
Note: Predicted values are based on empirical data for similar alkyne structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data (Characteristic Ranges)
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| ≡C-H stretch (sp C-H) | 3250 - 3350 | Strong, sharp |
| C≡C stretch (alkyne) | 2100 - 2260 | Variable, can be weak |
| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium to strong |
| C-H bend (sp³ C-H) | 1375 - 1475 | Medium |
Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)
| m/z | Proposed Fragment | Notes |
| 78 | [C₆H₆]⁺• | Molecular Ion (M⁺•) |
| 77 | [C₆H₅]⁺ | Loss of H• |
| 51 | [C₄H₃]⁺ | Common fragment for aromatic/unsaturated compounds |
| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment for alkynes |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.
Methodology:
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through shimming to achieve sharp, symmetrical peaks.
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. A wider spectral width (e.g., 200-220 ppm) is used.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Neat Liquid: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: A dilute solution (1-5%) of this compound in a suitable solvent (e.g., CCl₄) is prepared and placed in a liquid sample cell. A background spectrum of the pure solvent is also recorded.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment. A background spectrum (of air or the pure solvent) is first collected. Then, the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample interferogram is ratioed against the background interferogram, and a Fourier transform is performed to obtain the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Processing: A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
reactivity of conjugated diyne systems
An In-depth Technical Guide to the Reactivity of Conjugated Diyne Systems For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated diyne systems, particularly the enediyne motif, represent a class of highly reactive molecules that have garnered significant interest across synthetic chemistry, materials science, and medicine. Their unique electronic structure, characterized by two triple bonds conjugated with at least one double bond, allows them to undergo remarkable transformations, most notably thermal or photochemically induced cycloaromatization reactions. This reactivity is the cornerstone of the potent bioactivity of a class of natural products known as enediyne antibiotics.
This technical guide provides a comprehensive overview of the core . It details the primary reaction pathways, presents quantitative data on reaction kinetics, outlines key experimental protocols for their synthesis and analysis, and discusses their profound implications in the development of novel therapeutics, particularly anti-cancer agents.
Core Reactivity: Cycloaromatization Reactions
The most significant reaction of conjugated enediyne systems is their ability to cycloaromatize, transforming a relatively stable, non-aromatic core into a highly reactive aromatic diradical. This transformation is the key to their biological activity. The two most prominent examples are the Bergman and Myers-Saito cyclizations.
The Bergman Cyclization
The Bergman cyclization is a thermally or photochemically induced reaction that converts a (Z)-enediyne into a highly reactive 1,4-didehydrobenzene diradical, also known as a p-benzyne intermediate.[1][2] This diradical is a powerful hydrogen-abstracting species. In a biological context, if this reaction occurs in proximity to DNA, the diradical can abstract hydrogen atoms from the deoxyribose sugar backbone, leading to both single- and double-strand breaks (SSBs and DSBs).[1] This potent DNA-damaging capability is the basis for the cytotoxicity of enediyne antibiotics.[1]
The reaction is typically initiated by heat, often requiring high temperatures (around 200°C) for simple acyclic enediynes.[1] However, incorporating the enediyne moiety into a strained ring system, as seen in natural products like calicheamicin (B1180863), significantly lowers the activation energy, allowing the reaction to proceed at physiological temperatures (37°C).[2]
The Myers-Saito Cyclization
A related and equally important reaction is the Myers-Saito cyclization, which involves an enyne-allene system.[3][4] Enyne-allenes can be generated in situ from enediynes, often triggered by nucleophilic attack or acidic conditions.[4] These intermediates then undergo a C2-C7 cyclization to form a different type of diradical. This pathway is particularly relevant for the mechanism of action of antibiotics like neocarzinostatin. A key advantage is that the Myers-Saito cyclization often proceeds under much milder conditions than the Bergman cyclization for acyclic systems.[1]
Quantitative Analysis of Cycloaromatization Reactivity
The rate of cycloaromatization is highly dependent on structural and electronic factors. Understanding these quantitative relationships is critical for designing synthetic enediynes with controlled reactivity for therapeutic applications.
Factors Influencing Reactivity
Several key parameters govern the activation barrier of the Bergman cyclization:
-
cd-Distance : The distance between the two reacting alkyne carbons (C1 and C6) is a critical factor. Cyclization is often spontaneous at distances below 3.20 Å, while systems with distances greater than 3.31 Å are typically stable at ambient temperatures.[1]
-
Ring Strain : In cyclic enediynes, the difference in strain energy between the ground state and the transition state significantly impacts the reaction rate. Relief of ring strain upon cyclization lowers the activation barrier.[1]
-
Substituent Effects : Electron-withdrawing groups on the enediyne can facilitate the reaction, while steric hindrance can inhibit it.[5][6] The nature of atoms within the ring (e.g., O, N, S) also modulates reactivity through hyperconjugation and stabilization effects.[6][7]
Kinetic Data
The following table summarizes computed activation energies for the Bergman (C1-C6) cyclization and a competing C1-C5 cyclization for a series of substituted enediynes, demonstrating the influence of substituents on the reaction pathway.
| Enediyne Substituent (R) | Reaction Pathway | Activation Energy (Ea, kcal/mol) | Reference |
| H | Bergman (C1-C6) | 31.3 | [5] |
| H | C1-C5 Cyclization | 45.4 | [5] |
| Phenyl | Bergman (C1-C6) | 35.3 | [5] |
| Phenyl | C1-C5 Cyclization | 39.7 | [5] |
| 4-Chlorophenyl | Bergman (C1-C6) | 35.0 | [5] |
| 4-Chlorophenyl | C1-C5 Cyclization | 36.8 | [5] |
| 4-Methylphenyl | Bergman (C1-C6) | 34.6 | [5] |
| 4-Methylphenyl | C1-C5 Cyclization | 37.8 | [5] |
| (Z)-hexa-3-ene-1,5-diyne | Bergman (C1-C6) | +28.8 (experimental) | [8][9] |
| Acyclic Enediyne (Maleimide-based) | Bergman (C1-C6) | 38.6 (calculated) | [10][11] |
| Acyclic Enyne-Allene (Maleimide-based) | Myers-Saito (Cα–C6) | 19.6 (calculated) | [10][11] |
Data compiled from computational studies. Absolute values may vary with the level of theory, but trends are informative.
Application in Drug Development: The Calicheamicin Case Study
The enediyne natural product calicheamicin γ1 is a powerful antitumor antibiotic that exemplifies the therapeutic potential of conjugated diyne reactivity.[7] It is too toxic for systemic use as a standalone drug but has been successfully employed as the cytotoxic "payload" in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (B1678132) (Mylotarg®).[2]
Mechanism of Action and Cellular Signaling
The action of calicheamicin is a precisely orchestrated multi-step process that begins once the ADC is internalized by a target cancer cell.
// Nodes dna_binding [label="1. DNA Minor Groove Binding\n(Sequence-specific, e.g., 5'-TCCT-3')", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_cleavage [label="2. Reductive Cleavage of Trisulfide\n(e.g., by Glutathione)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; michael_addition [label="3. Intramolecular Michael Addition", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; bergman_cyclization [label="4. Bergman Cyclization\n(Triggered by increased ring strain)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; diradical [label="5. Formation of p-Benzyne Diradical", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; h_abstraction [label="6. H-atom Abstraction\n(from deoxyribose backbone)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; dna_damage [label="7. DNA Strand Scission\n(DSB:SSB Ratio ≈ 1:2 - 1:3)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; damage_response [label="8. Activation of DNA Damage\nResponse (DDR) Proteins", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle_arrest [label="9. Cell Cycle Arrest\n(e.g., S-phase arrest)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="10. Apoptosis\n(Programmed Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges dna_binding -> reductive_cleavage; reductive_cleavage -> michael_addition; michael_addition -> bergman_cyclization; bergman_cyclization -> diradical; diradical -> h_abstraction; h_abstraction -> dna_damage; dna_damage -> damage_response; damage_response -> cell_cycle_arrest; cell_cycle_arrest -> apoptosis; } /dot Caption: Cellular activation pathway of Calicheamicin leading to apoptosis.
This cascade illustrates a sophisticated prodrug strategy: a stable molecule is delivered to a specific location where a trigger (intracellular glutathione) initiates a chemical transformation, leading to the formation of a potent cytotoxic agent that acts locally. The resulting DSBs are particularly difficult for cancer cells to repair, engaging DNA damage response pathways that ultimately lead to programmed cell death (apoptosis).[12]
Other Key Reactions of Conjugated Diyne Systems
While cycloaromatization is their hallmark, conjugated diynes participate in other synthetically valuable reactions.
Cycloaddition Reactions (Diels-Alder)
Conjugated diynes can act as dienophiles in [4+2] Diels-Alder cycloadditions. The reaction typically occurs at one of the alkyne moieties, providing a route to complex, highly unsaturated six-membered rings.[13][14] The reaction's efficiency and regioselectivity are influenced by the electronic nature of the diene and the substituents on the diyne.[14][15] Electron-withdrawing groups on the diyne generally enhance its reactivity as a dienophile.[14]
Nucleophilic Addition
Similar to α,β-unsaturated carbonyl compounds, the conjugated system of diynes allows for nucleophilic conjugate (1,4- or 1,6-) addition.[16][17][18] Soft nucleophiles, such as organocuprates or thiols, can add to the terminal positions of the diyne system, leading to the formation of functionalized allenes or enynes. This reactivity provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Experimental Protocols
Successful research in this field relies on robust and reproducible experimental procedures for both the synthesis of diyne precursors and the analysis of their reactivity.
General Workflow for Synthesis and Reactivity Analysis
The study of a novel conjugated diyne system typically follows a multi-stage workflow, from initial synthesis to the evaluation of its chemical or biological activity.
// Nodes synthesis [label="1. Synthesis of Diyne Precursor\n(e.g., Sonogashira Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="2. Purification\n(Column Chromatography, Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="3. Structural Characterization\n(NMR, MS, X-ray Crystallography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactivity [label="4. Reactivity Study\n(Induce Cycloaromatization)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="5. Reaction Monitoring\n(NMR, UV-Vis, EPR)", fillcolor="#FBBC05", fontcolor="#202124"]; trapping [label="6. Product Trapping & Analysis\n(H-atom donor, e.g., CHD; GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; bio_assay [label="7. Biological Assay (optional)\n(e.g., DNA Cleavage Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="8. Data Analysis\n(Kinetics, Cytotoxicity - IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges synthesis -> purification; purification -> characterization; characterization -> reactivity; reactivity -> monitoring; monitoring -> trapping; reactivity -> bio_assay; trapping -> data_analysis; bio_assay -> data_analysis; } /dot Caption: General experimental workflow for diyne synthesis and analysis.
Protocol for Synthesis: Sonogashira Cross-Coupling
The Sonogashira coupling is a cornerstone reaction for synthesizing arylalkynes and conjugated diynes from terminal alkynes and aryl or vinyl halides.[19]
Objective: To synthesize an unsymmetrical 1,3-diyne via the coupling of a terminal alkyne with a 1-bromoalkyne.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) cocatalyst (e.g., CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Terminal alkyne
-
1-Bromoalkyne
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the 1-bromoalkyne.
-
Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for 5-10 minutes.
-
Addition of Alkyne: Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Reactivity Analysis: Thermal Bergman Cyclization Monitored by NMR
Objective: To determine the kinetic parameters (rate constant, half-life) of a thermal Bergman cyclization for a synthesized enediyne.
Materials:
-
Synthesized enediyne (~5-10 mg)
-
Hydrogen atom donor/radical trap (e.g., 1,4-cyclohexadiene, CHD)
-
High-boiling deuterated solvent (e.g., benzene-d₆, toluene-d₈)
-
Internal standard (e.g., mesitylene (B46885) or a sealed capillary of benzene)
-
NMR tube suitable for high temperatures (e.g., J. Young tube)
Procedure:
-
Sample Preparation: In a vial, dissolve a precisely weighed amount of the enediyne and the internal standard in the deuterated solvent. Add a stoichiometric excess of the H-atom donor (e.g., 10-20 equivalents of CHD).
-
NMR Setup: Transfer the solution to the NMR tube and seal it. Acquire an initial ¹H NMR spectrum at room temperature (t=0) to confirm the initial concentrations.[20][21]
-
Kinetic Run: Place the NMR tube in the spectrometer's probe, which has been pre-heated to the desired reaction temperature (e.g., 100°C). Ensure the temperature is stable and accurately calibrated.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. For each spectrum, use a sufficient number of scans to achieve a good signal-to-noise ratio. The time between each data point will depend on the expected reaction rate.[21]
-
Data Processing: Process each spectrum identically. Integrate a characteristic, non-overlapping peak of the starting enediyne and a peak from the internal standard.
-
Kinetic Analysis: Calculate the concentration of the enediyne at each time point relative to the constant concentration of the internal standard. Plot the natural logarithm of the enediyne concentration (ln[enediyne]) versus time. For a first-order reaction, this plot should be linear. The negative of the slope of this line is the rate constant (k) for the reaction at that temperature. The half-life (t₁/₂) can be calculated as ln(2)/k.
Conclusion
The is a rich and dynamic field of study. Dominated by powerful cycloaromatization reactions, these molecules have transitioned from chemical curiosities to central players in the development of highly potent anticancer therapeutics. The ability of the Bergman and Myers-Saito cyclizations to generate DNA-cleaving diradicals under physiologically relevant conditions provides a unique mechanism of action that is being actively exploited in advanced drug delivery systems like ADCs. A thorough understanding of the kinetics, mechanisms, and synthetic routes associated with these compounds is essential for researchers aiming to harness their power and design the next generation of targeted therapies.
References
- 1. Bergman Cyclization [organic-chemistry.org]
- 2. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Facilitating Myers–Saito cyclization through acid-triggered tautomerization for the development of maleimide-based antitumor agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. comporgchem.com [comporgchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. roaldhoffmann.com [roaldhoffmann.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Cα-C6 Cyclization of Enediynes. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Diels-Alder Reaction [organic-chemistry.org]
- 15. Highly selective Diels-Alder reactions of directly connected enyne dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Expedient synthesis of conjugated triynes via alkyne metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 21. ekwan.github.io [ekwan.github.io]
An In-Depth Technical Guide to the Discovery and History of 1,3-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Hexadiyne (C₆H₆) is a conjugated diyne, a class of organic compounds characterized by two triple bonds separated by a single bond. This arrangement of alternating multiple and single bonds results in a conjugated π-system, which imparts unique chemical reactivity and physical properties to the molecule. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical properties of this compound, tailored for professionals in chemical research and drug development.
Historical Context and Discovery
The journey to understanding and synthesizing 1,3-diynes began in the mid-19th century with the burgeoning field of organic chemistry. The seminal work in this area is attributed to the German chemist Carl Glaser . In 1869, Glaser reported the oxidative coupling of terminal alkynes, a reaction that would later become known as the Glaser coupling.[1][2][3][4] This discovery was a pivotal moment, as it provided the first reliable method for synthesizing carbon-carbon triple bonds and, by extension, conjugated diynes.
While Glaser's original work did not specifically describe the synthesis of this compound, his methodology laid the foundational principles for its eventual preparation. The Glaser coupling involves the use of a copper(I) salt, a base, and an oxidant to couple two terminal alkyne molecules.[2] This reaction and its subsequent modifications, such as the Eglinton and Hay couplings, have remained central to the synthesis of symmetrical and unsymmetrical diynes for over a century.[3][4]
Physicochemical Properties
This compound is a colorless liquid at room temperature. Its conjugated system of π-electrons influences its physical and spectroscopic properties. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ | [5] |
| Molecular Weight | 78.11 g/mol | [5] |
| CAS Number | 4447-21-6 | [5] |
| Boiling Point | 87 °C | [6] |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Ionization Energy | 9.25 - 9.41 eV | [7] |
| Enthalpy of Formation (gas) | 397.03 kJ/mol (Joback Calculated) | [7] |
| Enthalpy of Vaporization | 30.96 kJ/mol (Joback Calculated) | [7] |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various methods, primarily revolving around the coupling of smaller alkyne units or the elimination of leaving groups from a saturated hexane (B92381) derivative.
Historical Synthesis: A Plausible Glaser Coupling Approach
Based on Carl Glaser's original work from 1869, a plausible historical synthesis of this compound would involve the oxidative coupling of but-1-yne. The reagents and conditions would have been accessible to chemists of that era.
Reaction:
2 CH₃CH₂C≡CH + 2 Cu⁺ + ½ O₂ → CH₃CH₂C≡C-C≡CCH₂CH₃ + 2 Cu²⁺ + H₂O
Experimental Protocol (Hypothetical, based on historical methods):
-
Preparation of the Catalyst: A solution of copper(I) chloride in aqueous ammonia (B1221849) would be prepared.
-
Reaction Setup: But-1-yne, likely generated from the dehydrohalogenation of a suitable dihalobutane, would be bubbled through the ammoniacal copper(I) chloride solution.
-
Oxidation: A stream of air would be passed through the reaction mixture to act as the oxidant.
-
Workup: The resulting this compound, being insoluble in the aqueous medium, would separate and could be isolated by extraction with a suitable organic solvent like diethyl ether.
-
Purification: The crude product would then be purified by distillation.
Modern Synthetic Protocol: Dehydrohalogenation of a Dihalohexane
A common modern approach to synthesizing alkynes is through the double dehydrohalogenation of a vicinal or geminal dihalide. This method offers good yields and control over the product formation.
Reaction:
CH₃CH₂CH₂CHClCHClCH₃ + 2 NaNH₂ → CH₃CH₂C≡C-C≡CCH₂CH₃ + 2 NaCl + 2 NH₃
Detailed Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with sodium amide (NaNH₂) in liquid ammonia at -78 °C.
-
Addition of Dihaloalkane: A solution of 3,4-dichlorohexane in an inert solvent (e.g., tetrahydrofuran) is added dropwise to the stirred suspension of sodium amide.
-
Reaction: The reaction mixture is allowed to stir at low temperature for several hours, followed by slowly warming to room temperature to allow the ammonia to evaporate.
-
Quenching: The reaction is carefully quenched by the slow addition of water.
-
Extraction: The aqueous layer is extracted with a low-boiling organic solvent such as diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by fractional distillation.
Key Signaling Pathways and Reaction Mechanisms
The reactivity of this compound is dominated by its conjugated π-system, making it a versatile substrate for various organic transformations.
Glaser Coupling Mechanism
The Glaser coupling proceeds through a series of steps involving the formation of a copper acetylide intermediate, followed by oxidative dimerization.
Caption: The catalytic cycle of the Glaser coupling reaction.
Dehydrohalogenation Pathway
The synthesis of alkynes via double dehydrohalogenation is a stepwise elimination process.
References
- 1. scribd.com [scribd.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | C6H6 | CID 138254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. This compound (CAS 4447-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Electronic Properties of Terminal and Internal Alkynes for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in organic synthesis and play a crucial role in the development of novel therapeutics. The positioning of this triple bond—at the terminus of a carbon chain (terminal alkyne) or within it (internal alkyne)—profoundly influences the molecule's electronic properties and, consequently, its reactivity. This guide provides a comprehensive examination of the distinct electronic characteristics of terminal and internal alkynes, offering insights into their acidity, spectroscopic signatures, and reactivity profiles. Detailed experimental protocols and quantitative data are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the strategic application of alkynes in molecular design and synthesis.
Core Electronic Structure and Hybridization
The defining feature of an alkyne is the carbon-carbon triple bond, which consists of one sigma (σ) bond and two pi (π) bonds.[1][2] The carbon atoms involved in the triple bond are sp-hybridized, resulting in a linear geometry with a bond angle of 180°.[1][2][3] This sp hybridization is central to the electronic properties of alkynes. The sp hybrid orbitals have 50% s-character, which is significantly higher than the sp² (33.3%) and sp³ (25%) hybrid orbitals of alkenes and alkanes, respectively.[4] This increased s-character means the electrons in sp orbitals are held more closely to the nucleus, making the sp-hybridized carbon atoms more electronegative than their sp² and sp³ counterparts.[5][6] This fundamental difference in electronegativity is the primary determinant of the unique electronic properties of terminal alkynes.
Acidity of Terminal Alkynes: A Key Differentiator
A paramount distinction between terminal and internal alkynes lies in the acidity of the hydrogen atom attached to the sp-hybridized carbon in terminal alkynes (R-C≡C-H).[7] This hydrogen is significantly more acidic than hydrogens attached to sp² or sp³ hybridized carbons.[6][8]
The enhanced acidity of terminal alkynes is a direct consequence of the high s-character of the sp-hybridized carbon.[4][5] The increased electronegativity of the sp carbon atom polarizes the C-H bond, facilitating the departure of the proton (H⁺).[5] The resulting conjugate base, an acetylide anion (R-C≡C⁻), is stabilized by the placement of the negative charge in an sp orbital, which, due to its high s-character, is better able to accommodate the electron density.[4][6]
Internal alkynes (R-C≡C-R'), lacking a hydrogen atom on the sp-hybridized carbons, do not exhibit this acidic property.[9]
Table 1: Comparative pKa Values of Hydrocarbons
| Hydrocarbon Type | Example | Hybridization of C-H Bond | pKa |
| Alkane | Ethane | sp³ | ~50 |
| Alkene | Ethene | sp² | ~44 |
| Terminal Alkyne | Ethyne | sp | ~25 |
Data sourced from multiple references.[4][8][10][11]
The relatively low pKa of terminal alkynes allows for their deprotonation by a strong base, such as sodium amide (NaNH₂) or n-butyllithium, to generate a potent carbon-centered nucleophile, the acetylide ion.[4][10][12] This reactivity is a cornerstone of alkyne chemistry, enabling the formation of new carbon-carbon bonds, a critical process in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[4][7][13]
Spectroscopic Properties: Distinguishing Terminal and Internal Alkynes
The electronic differences between terminal and internal alkynes give rise to distinct spectroscopic signatures, which are invaluable for their characterization.
Infrared (IR) Spectroscopy
IR spectroscopy provides a straightforward method for differentiating between terminal and internal alkynes.
-
Terminal Alkynes : Exhibit a sharp, strong C-H stretching absorption in the region of 3330-3270 cm⁻¹.[14][15] They also show a C≡C stretching absorption between 2260-2100 cm⁻¹, although this can be weak.[14][15] A C-H bending vibration is also observed in the 700-610 cm⁻¹ region.[15]
-
Internal Alkynes : Lack the characteristic C-H stretch of terminal alkynes.[16] The C≡C stretch is present in the 2260-2100 cm⁻¹ region but is often weaker than in terminal alkynes and may be absent in symmetrical internal alkynes due to a lack of a change in dipole moment during the vibration.[14]
Table 2: Characteristic IR Absorption Frequencies for Alkynes
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |
| ≡C-H (Terminal) | Stretch | 3330-3270 | Strong, Sharp |
| -C≡C- | Stretch | 2260-2100 | Weak to Medium |
| ≡C-H (Terminal) | Bend | 700-610 | Broad |
Data sourced from multiple references.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of alkynes.
-
¹H NMR : The acetylenic proton of a terminal alkyne typically resonates in the range of δ 2-3 ppm.[17] This chemical shift is upfield (more shielded) compared to vinylic protons in alkenes due to the magnetic anisotropy of the triple bond, where the circulation of π electrons generates a magnetic field that shields the acetylenic proton.[14]
-
¹³C NMR : The sp-hybridized carbons of alkynes resonate in a distinct region of the ¹³C NMR spectrum. Terminal alkyne carbons (≡C-H) typically appear around 65-85 ppm, while internal alkyne carbons (≡C-R) are found further downfield in the 70-100 ppm range.[17]
Table 3: Typical NMR Chemical Shifts for Alkynes
| Nucleus | Alkyne Type | Chemical Shift (δ, ppm) |
| ¹H | Terminal (≡C-H ) | 2-3 |
| ¹³C | Terminal (≡C -H) | 65-85 |
| ¹³C | Internal (-C≡C -) | 70-100 |
Data sourced from a reference.[17]
Comparative Reactivity: Electronic and Steric Influences
The electronic and steric differences between terminal and internal alkynes dictate their reactivity in various chemical transformations.
Nucleophilicity and Electrophilicity
The electron-rich π system of the triple bond allows alkynes to act as nucleophiles, reacting with electrophiles.[3][18] However, the sp-hybridized carbons also impart some electrophilic character, particularly in terminal alkynes.[19]
-
Nucleophilicity : Both terminal and internal alkynes undergo electrophilic addition reactions. However, internal alkynes are generally more reactive towards electrophilic addition than terminal alkynes.[20][21] This is attributed to the electron-donating effect of the two alkyl groups on the internal alkyne, which increases the electron density of the π system and stabilizes the resulting vinyl cation intermediate through hyperconjugation.[21]
-
Electrophilicity : The acidity of the terminal C-H bond allows terminal alkynes to be converted into highly nucleophilic acetylide anions. This is a reaction pathway not available to internal alkynes. Furthermore, the alkyne moiety itself can act as a latent electrophile, particularly in biological contexts where it can react with nucleophilic residues like cysteine in enzyme active sites.[22]
Key Reactions and Mechanistic Differences
Catalytic hydrogenation of alkynes can yield either alkenes or alkanes, depending on the catalyst and reaction conditions. A key difference emerges in the stereoselectivity of the reduction to alkenes.
-
Internal Alkynes : Semi-hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) typically produces the cis-alkene due to the syn-addition of hydrogen to the catalyst surface.
-
Terminal Alkynes : Hydrogenation proceeds to the corresponding alkene and can be further reduced to the alkane.
The addition of hydrogen halides (HX) to alkynes is an electrophilic addition reaction.
-
Terminal Alkynes : The addition of HX follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one with the existing hydrogen), and the halide adds to the more substituted internal carbon.[18][23] This regioselectivity is driven by the formation of the more stable secondary vinyl cation intermediate.[11]
-
Internal Alkynes : For symmetrical internal alkynes, only one product is formed. For unsymmetrical internal alkynes, a mixture of two products can be obtained as the stability of the two possible vinyl cation intermediates is similar.[23]
The acid-catalyzed addition of water to alkynes yields an enol intermediate, which rapidly tautomerizes to a more stable ketone or aldehyde.
-
Terminal Alkynes : Hydration, typically catalyzed by a mercuric salt (HgSO₄), follows Markovnikov's rule to produce a methyl ketone.[11][19]
-
Internal Alkynes : Hydration of symmetrical internal alkynes gives a single ketone. Unsymmetrical internal alkynes yield a mixture of two ketones.[19] Terminal alkynes are generally less reactive towards hydration than internal alkynes.[11][21]
Experimental Protocols
Deprotonation of a Terminal Alkyne to Form an Acetylide Anion
Objective: To generate a nucleophilic acetylide anion from a terminal alkyne.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Strong base (e.g., sodium amide, NaNH₂, or n-butyllithium, n-BuLi)
-
Anhydrous solvent (e.g., liquid ammonia (B1221849) for NaNH₂, or tetrahydrofuran (B95107) (THF) for n-BuLi)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve the terminal alkyne in the anhydrous solvent and cool the solution to an appropriate temperature (-78 °C for n-BuLi in THF, or -33 °C for NaNH₂ in liquid ammonia).
-
Slowly add the strong base to the stirred solution of the alkyne.
-
Allow the reaction to stir for a specified time (typically 30-60 minutes) to ensure complete deprotonation. The resulting solution contains the acetylide anion, which can be used immediately in subsequent reactions.[13]
Catalytic Hydrogenation of an Internal Alkyne to a cis-Alkene
Objective: To selectively reduce an internal alkyne to a cis-alkene.
Materials:
-
Internal alkyne (e.g., 2-pentyne)
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas source (balloon or cylinder)
Procedure:
-
In a round-bottom flask, dissolve the internal alkyne in the solvent.
-
Add a catalytic amount of Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically from a balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude cis-alkene, which can be further purified by distillation or chromatography.
Hydrobromination of a Terminal Alkyne
Objective: To perform the electrophilic addition of HBr across the triple bond of a terminal alkyne.
Materials:
-
Terminal alkyne (e.g., 1-octyne)
-
Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid) or HBr gas
-
Inert solvent (e.g., dichloromethane (B109758) or pentane)
Procedure:
-
Dissolve the terminal alkyne in the inert solvent in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add the HBr solution to the stirred alkyne solution.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude product, which can be purified by chromatography.[24]
Logical and Workflow Diagrams
Caption: Deprotonation of a terminal alkyne to form a nucleophilic acetylide anion.
Caption: Key electronic and reactivity differences between terminal and internal alkynes.
Conclusion
The electronic properties of terminal and internal alkynes, governed by the hybridization of their carbon atoms, lead to significant differences in their acidity, spectroscopic characteristics, and chemical reactivity. For researchers and professionals in drug development, a thorough understanding of these nuances is paramount. The unique acidity of terminal alkynes provides a powerful synthetic handle for carbon-carbon bond formation, while the predictable reactivity of both alkyne types in addition reactions allows for the controlled introduction of new functional groups. By leveraging this knowledge, scientists can strategically incorporate alkyne moieties into complex molecular architectures to modulate biological activity and develop novel therapeutic agents. The data and protocols presented in this guide serve as a foundational resource for the effective application of alkyne chemistry in the pursuit of innovative drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 5. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 6. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. youtube.com [youtube.com]
- 17. Alkynes | OpenOChem Learn [learn.openochem.org]
- 18. tutorchase.com [tutorchase.com]
- 19. Alkyne Reactivity [www2.chemistry.msu.edu]
- 20. quora.com [quora.com]
- 21. organic chemistry - Why are Terminal Alkynes less reactive than internal alkynes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 22. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 24. benchchem.com [benchchem.com]
Navigating the Risks: A Technical Guide to the Safe Handling of 1,3-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is intended for informational purposes for qualified professionals. Due to the limited availability of specific safety data for 1,3-hexadiyne, this document heavily relies on information for analogous compounds, such as 1,3-pentadiyne, and general safety protocols for highly reactive and explosive chemicals. A comprehensive, site-specific risk assessment must be conducted before handling this compound.
Introduction
This compound is a highly unsaturated organic compound featuring a conjugated system of two triple bonds. This structural characteristic makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. However, the high degree of unsaturation also renders it a highly reactive and potentially unstable substance, demanding stringent safety protocols for its handling and storage. This guide provides an in-depth overview of the known properties of this compound and outlines detailed safety and handling precautions to minimize risks in a laboratory setting.
Hazard Identification and Classification
-
Extreme Flammability: Likely to be a highly flammable liquid with a low flash point. Vapors may form explosive mixtures with air.
-
Explosive Decomposition: Highly unsaturated compounds, particularly those with conjugated triple bonds, can be susceptible to shock-sensitive and explosive decomposition, especially in a pure or solvent-free state.
-
Reactivity: The compound is highly reactive and may undergo vigorous reactions with oxidizing agents, reducing agents, and other materials.
Physical and Chemical Properties
Limited experimental data is available for this compound. The following table summarizes the known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₆H₆ | PubChem |
| Molecular Weight | 78.11 g/mol | PubChem |
| Boiling Point | 85.4 °C at 760 mmHg | Guidechem[1] |
| Density | 0.825 g/cm³ | Guidechem[1] |
| Flash Point | Data Not Available | - |
| Explosive Limits | Data Not Available | - |
Experimental Protocols: Safe Handling and Storage
The following protocols are based on best practices for handling highly reactive and potentially explosive chemicals and should be adapted to specific laboratory conditions and experimental scales.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is recommended.
-
Body Protection: A flame-resistant lab coat and appropriate chemical-resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. In the case of potential aerosol generation, a respirator with an appropriate cartridge may be necessary.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood with a sash height that provides adequate protection.
-
Inert Atmosphere: Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent contact with air, which could lead to peroxide formation and increase the risk of explosion.
-
Blast Shield: The use of a blast shield is strongly recommended during all reactions and manipulations.
Storage
-
Inert Environment: Store this compound under an inert atmosphere in a tightly sealed container.
-
Temperature: Store in a cool, dry, well-ventilated area, away from heat sources and direct sunlight. Refrigeration may be appropriate, but consult specific storage recommendations if available.
-
Segregation: Store separately from oxidizing agents, reducing agents, and other incompatible materials.
-
Quantity: Only the minimum required quantity of the substance should be stored.
Spill and Emergency Procedures
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Do Not Use Combustibles: Do not use combustible materials like paper towels to clean up spills.
-
Disposal: All contaminated materials should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
-
Fire: In case of fire, use a Class B fire extinguisher (carbon dioxide or dry chemical). Do not use water, as it may be ineffective and could spread the flammable liquid.
Logical Workflow for Handling this compound
The following diagram illustrates the logical progression of safety considerations when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
This compound is a compound with significant potential in synthetic chemistry, but its safe handling is paramount. The lack of comprehensive safety data necessitates a cautious approach, treating the substance as highly flammable and potentially explosive. By adhering to the stringent protocols outlined in this guide, including the mandatory use of appropriate personal protective equipment, engineering controls, and a thorough understanding of emergency procedures, researchers can mitigate the inherent risks associated with this reactive molecule. Continuous vigilance and a proactive safety culture are essential when working with such energetic materials.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Hexadiyne via Isomerization of 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,3-hexadiyne through the base-catalyzed isomerization of 2,4-hexadiyne (B1329798). This transformation, an example of the "alkyne zipper" reaction, allows for the conversion of a more thermodynamically stable internal alkyne to a less stable, but synthetically versatile, terminal alkyne.[1]
Overview
The isomerization of internal alkynes to terminal alkynes is a powerful tool in organic synthesis. This process is typically carried out using a very strong base, which facilitates the migration of the triple bond along the carbon chain.[1] The reaction is driven to completion by the formation of a stable terminal acetylide salt, which can then be protonated to yield the desired terminal alkyne.[1] Common strong bases employed for this purpose include sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium 3-aminopropylamide (KAPA).[1][2]
This protocol will focus on the use of sodium amide in liquid ammonia, a widely accessible and effective method for this type of isomerization.
Data Presentation
The following table summarizes key quantitative data for the starting material (2,4-hexadiyne) and the product (this compound).
| Property | 2,4-Hexadiyne | This compound |
| Molecular Formula | C₆H₆ | C₆H₆ |
| Molecular Weight | 78.11 g/mol [3][4] | 78.11 g/mol [5] |
| CAS Number | 2809-69-0[3][4] | 4447-21-6[5] |
| Boiling Point | 85-86 °C | 78-80 °C |
| Density | 0.777 g/mL | 0.76 g/mL |
| ¹H NMR (CDCl₃, δ) | ~1.8 (s, 6H) | ~1.1 (t, 3H), ~2.0 (s, 1H), ~2.2 (q, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~3.8, ~74.5 | ~12.8, ~13.1, ~65.8, ~80.1 |
| IR (cm⁻¹) | ~2170 (C≡C stretch, weak) | ~3300 (≡C-H stretch), ~2240, ~2150 (C≡C stretch) |
Experimental Protocols
Protocol 1: Isomerization of 2,4-Hexadiyne to this compound using Sodium Amide in Liquid Ammonia
This protocol is adapted from general procedures for the alkyne zipper reaction.
Materials:
-
2,4-Hexadiyne
-
Sodium metal
-
Liquid ammonia
-
Ferric nitrate (B79036) nonahydrate (catalyst)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Dry ice/acetone condenser
-
Three-necked round-bottom flask
-
Stirring bar
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Preparation of Sodium Amide: Under a stream of inert gas (argon or nitrogen), condense approximately 100 mL of liquid ammonia into the flask at -78 °C. Add a small crystal of ferric nitrate nonahydrate. Cautiously add small pieces of sodium metal (2.5 g, 108 mmol) to the stirring liquid ammonia until a persistent blue color is observed. The disappearance of the blue color and the formation of a gray precipitate indicates the formation of sodium amide.
-
Reaction: To the freshly prepared sodium amide suspension, add 50 mL of anhydrous diethyl ether. Slowly add a solution of 2,4-hexadiyne (5.0 g, 64 mmol) in 20 mL of anhydrous diethyl ether via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots, quenching them with saturated ammonium chloride solution, extracting with ether, and analyzing by GC-MS or ¹H NMR.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the gray precipitate dissolves. Allow the ammonia to evaporate overnight under a stream of inert gas.
-
Workup: Add 50 mL of water to the residue. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: The volatile this compound can be purified by careful fractional distillation. Collect the fraction boiling at approximately 78-80 °C. Due to the volatility and potential instability of the product, low-temperature distillation under reduced pressure is recommended.
Expected Yield: 70-80%
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the isomerization of 2,4-hexadiyne.
References
Application Notes and Protocols for the Glaser-Hay Coupling Reaction in 1,3-Hexadiyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 1,3-hexadiyne via the Glaser-Hay coupling reaction of 1-butyne (B89482). This reaction is a cornerstone in the formation of symmetrical diynes, which are valuable building blocks in medicinal chemistry, materials science, and organic synthesis.
Introduction
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1] The reaction is catalyzed by copper(I) salts, typically in the presence of a base and an oxidant. The Hay modification of the original Glaser coupling utilizes a complex of a copper(I) salt with an amine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of an oxidant, usually atmospheric oxygen.[1][2][3] This modification offers several advantages, including increased reaction rates and solubility of the catalytic species in organic solvents.[1]
The overall reaction for the synthesis of this compound from 1-butyne is as follows:
2 CH₃CH₂C≡CH + O₂ (air) --[CuCl/TMEDA]--> CH₃CH₂C≡C-C≡CCH₂CH₃ + 2 H₂O
Reaction Mechanism
The generally accepted mechanism for the Glaser-Hay coupling involves the following key steps:
-
Formation of a Copper(I) Acetylide Complex: The terminal alkyne, 1-butyne, coordinates to the copper(I) center, and a base facilitates the deprotonation of the alkyne to form a copper(I) acetylide intermediate.[1]
-
Oxidative Coupling: Two copper(I) acetylide complexes undergo an oxidative coupling step to form a diynyl-copper(II) complex and two equivalents of the copper(I) catalyst.
-
Reductive Elimination: The diynyl-copper(II) complex undergoes reductive elimination to yield the 1,3-diyne product, this compound, and regenerate the active copper(I) catalyst.
-
Reoxidation of the Catalyst: The copper(I) catalyst is reoxidized by molecular oxygen (from the air) to complete the catalytic cycle.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Glaser-Hay coupling of terminal alkynes to form symmetrical 1,3-diynes. While specific data for this compound is not extensively reported, the data for analogous terminal alkynes provide a useful reference for expected outcomes.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuCl (5 mol%), n-propylamine | Solvent-free | 60 | 3 | 95 | [4] |
| 1-Heptyne | CuCl/TMEDA | Acetonitrile | 25 | 4 | 84 | Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing |
| Phenylacetylene | Cu(OAc)₂ | Pyridine | Ambient | - | High | [3] |
| Various terminal alkynes | CuCl | Solvent-free | Room Temp | 0.5-2 | up to 95 | [4] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via the Glaser-Hay coupling of 1-butyne.
Materials
-
1-Butyne (CH₃CH₂C≡CH)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or other suitable solvent)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (e.g., 0.05 equivalents) and TMEDA (e.g., 0.1 equivalents) in a suitable solvent such as acetone. Stir the mixture at room temperature until the catalyst complex forms, which is often indicated by a color change.
-
Reaction Initiation: To the stirred catalyst solution, add 1-butyne (1.0 equivalent).
-
Reaction Conditions: Allow the reaction mixture to stir vigorously at room temperature, open to the atmosphere (or with a gentle stream of air bubbling through the solution) to ensure a sufficient supply of oxygen. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of the Glaser-Hay coupling reaction.
Conclusion
The Glaser-Hay coupling reaction is a robust and efficient method for the synthesis of symmetrical 1,3-diynes such as this compound. The use of a copper(I)/TMEDA catalytic system under aerobic conditions provides a practical and scalable approach for researchers in various fields of chemistry. The provided protocols and data serve as a valuable resource for the successful implementation of this important transformation.
References
Applications of 1,3-Hexadiyne in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,3-hexadiyne and related terminal diynes in polymer chemistry. The unique reactivity of the conjugated diyne functionality allows for the synthesis of novel polymers with interesting electronic, optical, and thermal properties. The primary method for the polymerization of terminal diynes is oxidative coupling, particularly the Glaser-Hay coupling, which will be a central focus of these notes.
Introduction to Polydiyne Chemistry
Polydiacetylenes are a class of conjugated polymers characterized by a backbone of alternating double and triple bonds. These materials are of significant interest due to their potential applications in nonlinear optics, sensors, and as precursors to carbonaceous materials. While the solid-state topochemical polymerization of diacetylenes is a well-known method, solution-phase polymerization of terminal diynes, such as this compound, offers a route to soluble and processable polydiyne polymers.
The key polymerization technique for terminal diynes is the Glaser-Hay oxidative coupling. This reaction involves the use of a copper(I) catalyst in the presence of an amine base and an oxidant (typically oxygen) to couple the terminal alkyne groups, forming a 1,3-diyne linkage.[1][2] When a monomer containing two terminal alkyne groups is subjected to these conditions, a polymer is formed.
Applications of Polydiyne Polymers
While specific applications for poly(this compound) are not extensively documented, the broader class of polydiyne polymers exhibits a range of potential uses:
-
Nonlinear Optical (NLO) Materials: The highly conjugated backbone of polydiacetylenes gives rise to large third-order nonlinear optical susceptibilities, making them promising materials for applications in optical switching and frequency generation.
-
Sensors: The electronic and optical properties of polydiyne chains can be sensitive to their environment. Changes in color or fluorescence upon exposure to specific analytes, temperature, or mechanical stress can be utilized for sensor development.
-
Precursors to Carbon Materials: Pyrolysis of cross-linked polydiyne networks can yield high-char-yield carbonaceous materials with defined microstructures.
-
Biomedical Applications: The incorporation of diyne functionalities into biocompatible polymers allows for further functionalization via "click" chemistry or for the development of novel drug delivery systems.[3] For instance, the Glaser-Hay coupling has been utilized for protein bioconjugation.[3][4]
-
Thermosetting Resins: Diyne-containing polymers can be thermally cured to form highly cross-linked, thermally stable networks.
Data Presentation
The following tables summarize quantitative data for a representative 1,3-diyne polymer system derived from isohexide bis-propargyl ethers, synthesized via a modified Glaser-Hay polymerization.[5]
Table 1: Thermal Properties of Isohexide-Based 1,3-Diyne Polymers and their Hydrogenated Analogs [5]
| Polymer | Monomer Source | Glass Transition Temperature (Tg) of Diyne Polymer (°C) | Glass Transition Temperature (Tg) of Saturated Polyether (°C) |
| poly(2a) | Isosorbide | 64 | -2 |
| poly(2b) | Isomannide | 55 | -10 |
| poly(2c) | Isoidide | 58 | -7 |
Experimental Protocols
General Protocol for Glaser-Hay Polymerization of a Terminal Diyne
This protocol provides a general method for the polymerization of a terminal diyne, such as a bis-propargyl ether, using a modified Glaser-Hay coupling.
Materials:
-
Terminal diyne monomer (e.g., isohexide bis-propargyl ether)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)[6]
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetone)[6][7]
-
Oxygen (or air)
-
Methanol (for precipitation)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the terminal diyne monomer in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving copper(I) chloride and TMEDA in the anhydrous solvent. The solution should turn green upon exposure to oxygen.
-
Polymerization: Add the catalyst solution to the monomer solution with vigorous stirring. Introduce a slow stream of oxygen (or open the flask to the air) into the reaction mixture.
-
Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the monomer or by an increase in the viscosity of the solution. The reaction is typically allowed to proceed for several hours at room temperature.
-
Polymer Isolation: Once the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Visualizations
Glaser-Hay Polymerization Mechanism
Caption: Mechanism of Glaser-Hay Polymerization of a Diyne.
Experimental Workflow for Polydiyne Synthesis
Caption: Workflow for Polydiyne Synthesis and Characterization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 1,3-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive polymers using 1,3-hexadiyne as a precursor. The resulting polydiacetylene-type polymer, poly(this compound), exhibits semiconductor properties with the potential for enhanced conductivity through doping, making it a material of interest for various applications in electronics and sensor technology.
Introduction
Conductive polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical properties of polymers. Polydiacetylenes (PDAs) are a significant family of conductive polymers characterized by their conjugated ene-yne backbone. These materials are typically synthesized through the polymerization of diacetylene monomers. This compound is a simple, readily available terminal diacetylene monomer that can be polymerized to form poly(this compound), a polymer with potential applications in organic electronics. This document outlines the synthesis of poly(this compound) via oxidative coupling (Glaser-Hay coupling) and its subsequent characterization.
Polymerization of this compound
The polymerization of terminal diynes like this compound can be effectively achieved through oxidative coupling reactions, such as the Glaser-Hay coupling.[1][2][3][4][5][6][7] This method utilizes a copper(I) catalyst in the presence of a base and an oxidant (typically oxygen from the air) to form a new carbon-carbon bond between the terminal alkyne groups, leading to a conjugated polymer chain.
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for Poly(this compound) Synthesis and Analysis.
Experimental Protocols
Materials and Equipment
-
This compound (monomer)
-
Copper(I) chloride (CuCl, catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, base/ligand)
-
Acetone (B3395972) (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk line or glovebox
-
Magnetic stirrer and hotplate
-
Standard glassware (Schlenk flask, condenser, dropping funnel)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Protocol for Glaser-Hay Polymerization of this compound
This protocol is adapted from general procedures for the oxidative coupling of terminal alkynes.[1][2][4]
-
Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Preparation: In the Schlenk flask, dissolve copper(I) chloride (0.05 g, 0.5 mmol) and TMEDA (0.12 g, 1.0 mmol) in 20 mL of acetone with stirring. A color change should be observed as the catalyst complex forms.
-
Monomer Addition: Prepare a solution of this compound (0.78 g, 10 mmol) in 10 mL of acetone. Add this solution dropwise to the stirring catalyst mixture over 30 minutes.
-
Polymerization: After the addition is complete, bubble a gentle stream of air or oxygen through the reaction mixture for 4-6 hours at room temperature. The progress of the polymerization can be monitored by the formation of a precipitate.
-
Polymer Isolation: After the reaction period, pour the mixture into 200 mL of methanol to precipitate the polymer.
-
Purification: Collect the solid polymer by vacuum filtration and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 40°C overnight.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to confirm its structure and properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer. The disappearance of the characteristic sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) from the monomer spectrum, along with the appearance of new peaks corresponding to the conjugated polymer backbone, confirms successful polymerization.[7][8]
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the polymer. The analysis is performed by heating a small sample of the polymer at a constant rate in a controlled atmosphere and measuring the weight loss as a function of temperature.[9][10][11]
Table 1: Expected Characterization Data for Poly(this compound)
| Characterization Technique | Expected Observations |
| FTIR | Disappearance of terminal alkyne C-H stretch (~3300 cm⁻¹). Broadening of C≡C stretch (~2150 cm⁻¹). |
| TGA | Onset of decomposition temperature expected to be in the range of 200-300 °C, indicating moderate thermal stability. |
| UV-Vis | Broad absorption in the visible region, characteristic of a conjugated polymer backbone. |
Electrical Properties and Doping
The electrical conductivity of pristine polydiacetylenes is typically in the range of semiconductors.[12][13] To enhance the conductivity, the polymer can be doped with an oxidizing agent like iodine.[14][15][16]
Protocol for Iodine Doping
-
Preparation: Place a known amount of dry poly(this compound) powder in a sealed chamber.
-
Doping: Introduce a few crystals of iodine into the chamber, ensuring they do not come into direct contact with the polymer powder.
-
Exposure: Allow the polymer to be exposed to the iodine vapor for several hours at room temperature. The color of the polymer should change, indicating doping has occurred.
-
Characterization: Measure the electrical conductivity of the doped polymer using a four-point probe or by fabricating a thin film device.
Table 2: Electrical Conductivity of Polydiacetylenes
| Polymer State | Typical Conductivity (S/cm) | Reference |
| Undoped | 10⁻¹¹ - 10⁻⁶ | [12][14] |
| Iodine-Doped | 10⁻³ or higher | [14] |
Signaling Pathway of Doping-Induced Conductivity
Caption: Doping mechanism leading to enhanced conductivity.
Conclusion
This compound serves as a viable precursor for the synthesis of the conductive polymer, poly(this compound), through a straightforward oxidative coupling method. The resulting polymer exhibits semiconductor properties, and its conductivity can be significantly enhanced through chemical doping. These characteristics make poly(this compound) a promising material for further research and development in the field of organic electronics and sensor technology. The protocols provided herein offer a solid foundation for the synthesis and characterization of this interesting conductive polymer.
References
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jetir.org [jetir.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer characterisation technique : TGA - FTIR - Impact Solutions [impact-solutions.co.uk]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. scilit.com [scilit.com]
- 13. unige.ch [unige.ch]
- 14. researchgate.net [researchgate.net]
- 15. Electrical and Electrochemical Properties of Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. daigroup.org [daigroup.org]
Application Notes and Protocols for the Use of 1,3-Hexadiyne in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1,3-hexadiyne as a versatile building block in organometallic synthesis. The protocols detailed below are based on established methods for related 1,3-diynes and can be adapted for specific research applications.
Introduction
This compound is a conjugated diyne that serves as a valuable precursor in a variety of organometallic transformations. Its rigid structure and reactive triple bonds allow for the construction of complex molecular architectures, including heterocycles and organometallic polymers. Transition metal catalysis, in particular, unlocks a diverse range of reactions with this compound, making it a molecule of significant interest in synthetic chemistry and materials science. Key applications include its use in cycloaddition reactions, cross-coupling reactions, and the formation of metallacyclic complexes. These reactions are pivotal in the synthesis of novel organic compounds with potential applications in pharmaceuticals and electronic materials.
Key Applications and Experimental Protocols
Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions
Rhodium complexes are effective catalysts for the [2+2+2] cycloaddition of 1,3-diynes with various unsaturated partners, leading to the formation of substituted aromatic compounds. This methodology is a powerful tool for the construction of polysubstituted benzene (B151609) derivatives.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cycloaddition of this compound with an Alkyne
-
Preparation: In a nitrogen-filled glovebox, add the rhodium catalyst (e.g., RhCl(PPh₃)₃, 5 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired co-alkyne (1.2 mmol) to the tube, followed by the solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aromatic product.
Table 1: Representative Data for Rhodium-Catalyzed Cycloaddition of this compound with Alkynes
| Entry | Co-alkyne | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 5 | Toluene | 100 | 12 | 85 |
| 2 | 1-Hexyne | 5 | Dioxane | 110 | 16 | 78 |
| 3 | Dimethyl acetylenedicarboxylate | 3 | THF | 80 | 8 | 92 |
Note: The data in this table is representative and based on typical yields for similar cycloaddition reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely used for the cross-coupling of alkynes with organic halides (e.g., Sonogashira coupling). This compound can participate in these reactions to form more complex conjugated systems.
Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling of this compound with an Aryl Halide
-
Preparation: To a Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv). Finally, add this compound (1.2 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 2: Representative Data for Palladium-Catalyzed Sonogashira Coupling of this compound
| Entry | Aryl Halide | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 25 | 6 | 90 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH | DMF | 50 | 12 | 82 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N | Toluene | 60 | 8 | 88 |
Note: This data is illustrative of typical Sonogashira couplings. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Zirconocene-Mediated Cyclization
Zirconocene (B1252598) complexes can mediate the cyclization of diynes to form zirconacyclopentadienes. These intermediates can be further functionalized to produce a variety of cyclic organic molecules.
Experimental Protocol: General Procedure for Zirconocene-Mediated Cyclization of this compound
-
Preparation of "Cp₂Zr": In a glovebox, to a solution of zirconocene dichloride (Cp₂ZrCl₂, 1.0 mmol) in THF (10 mL) at -78 °C, add n-butyllithium (2.0 mmol, 2.5 M in hexanes) dropwise. Stir the mixture at this temperature for 1 hour.
-
Cyclization: To the in situ generated "Cp₂Zr", add a solution of this compound (1.0 mmol) in THF (2 mL) at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quenching/Functionalization: The resulting zirconacyclopentadiene can be quenched with an electrophile (e.g., H₂O, I₂, etc.) to yield the corresponding functionalized diene. For example, add water (1 mL) to protonate the zirconacycle.
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography or distillation.
Table 3: Representative Data for Zirconocene-Mediated Reactions of this compound
| Entry | Electrophile (Quench) | Product Type | Yield (%) |
| 1 | H₂O | Dihydro-diene | >95 |
| 2 | I₂ | Diiodo-diene | 85 |
| 3 | S₂Cl₂ | Thiophene derivative | 75 |
Note: Yields are based on similar reactions with other diynes and may require optimization for this compound.
Application Notes and Protocols for the Polymerization of 1,3-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the polymerization of 1,3-hexadiyne, a monomer with potential applications in the development of novel materials and conjugated polymers. The protocols outlined below are based on established methods for the polymerization of terminal diacetylenes, offering routes to poly(this compound) through both solid-state and solution-phase techniques.
Introduction
This compound is a terminal diacetylene monomer. The polymerization of diacetylenes can lead to highly conjugated polymers with interesting optical and electronic properties. The resulting poly(this compound) is a polydiacetylene (PDA), a class of polymers known for their chromic responses to external stimuli such as temperature, solvents, and mechanical stress. These properties make them attractive for applications in sensing, electronics, and drug delivery systems.
Two primary methods for the polymerization of diacetylenes are topochemical polymerization in the solid state and oxidative coupling in solution. The choice of method will depend on the desired polymer morphology, molecular weight, and solubility.
Polymerization Methods
Topochemical Polymerization
Topochemical polymerization occurs in the crystalline state, where the monomer molecules are pre-organized in a specific arrangement that facilitates a 1,4-addition reaction upon initiation by heat or UV/gamma radiation.[1] This method can produce large, defect-free polymer single crystals.[1] The reactivity of a diacetylene monomer in the solid state is highly dependent on the packing of the molecules in the crystal lattice.[1] For a successful topochemical polymerization, the distance between the reactive carbon centers of adjacent monomers should be approximately 4.9 Å, and the angle of the diacetylene rod relative to the stacking axis should be around 45°.[2]
Experimental Protocol: Topochemical Polymerization of this compound
Objective: To synthesize poly(this compound) via solid-state topochemical polymerization.
Materials:
-
This compound (monomer)
-
Suitable solvent for crystallization (e.g., hexane, toluene)
-
UV lamp (254 nm) or Gamma-ray source
-
Schlenk flask
-
Vacuum line
-
Crystallization dish
-
Filter paper
Procedure:
-
Monomer Purification: Purify the this compound monomer by vacuum distillation to remove any impurities that might inhibit polymerization.
-
Crystal Growth:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly evaporate the solvent under reduced pressure or by slow cooling to promote the growth of single crystals. The choice of solvent and crystallization conditions is critical to obtain a crystal packing suitable for topochemical polymerization.
-
-
Polymerization:
-
Carefully collect the grown crystals and place them in a quartz reaction vessel.
-
Irradiate the crystals with UV light (254 nm) or a controlled dose of gamma radiation. The polymerization can often be visually monitored by a color change (e.g., to blue or red) of the crystals.
-
The polymerization can also be initiated by thermal annealing at a temperature below the monomer's melting point.
-
-
Polymer Isolation and Characterization:
-
After polymerization, the unreacted monomer can be removed by washing the polymer crystals with a solvent in which the monomer is soluble but the polymer is not.
-
The resulting poly(this compound) can be characterized by techniques such as solid-state NMR, FT-IR spectroscopy, Raman spectroscopy, and X-ray diffraction to confirm the polymer structure and crystallinity.
-
Data Presentation:
| Parameter | Value | Reference |
| Monomer Crystal Packing (d) | ~4.9 Å | [2] |
| Monomer Crystal Packing (φ) | ~45° | [2] |
| Initiation Method | UV irradiation (254 nm) or γ-rays | [3] |
| Polymerization Temperature | Room Temperature (for photo-polymerization) | [3] |
| Conversion | Dependent on irradiation time and dose | |
| Polymer Appearance | Colored crystals (typically blue or red) | [3] |
Logical Relationship: Feasibility of Topochemical Polymerization
Caption: Decision workflow for topochemical polymerization.
Solution-Phase Oxidative Coupling (Glaser-Hay Polymerization)
The Glaser-Hay coupling is an oxidative homocoupling reaction of terminal alkynes to form symmetric 1,3-diynes, catalyzed by a copper(I) salt in the presence of a base and an oxidant (typically oxygen from air).[4][5] This method can be adapted for the polymerization of terminal diacetylenes like this compound in solution. The Hay modification often utilizes a soluble copper-amine complex, such as CuCl/TMEDA (tetramethylethylenediamine), which enhances the reaction's versatility.[5]
Experimental Protocol: Glaser-Hay Polymerization of this compound
Objective: To synthesize poly(this compound) via solution-phase oxidative coupling.
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Oxygen (or compressed air)
-
Schlenk flask with a magnetic stirrer
-
Gas inlet tube
-
Methanol (B129727) (for precipitation)
-
Filter funnel and paper
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, dissolve CuCl and TMEDA in the chosen anhydrous solvent. The solution should turn green or blue, indicating the formation of the copper-amine complex.
-
-
Polymerization:
-
To the stirred catalyst solution, add the this compound monomer.
-
Replace the inert atmosphere with a slow stream of oxygen or air bubbled through the reaction mixture. The reaction is often exothermic, and the color of the solution may change.
-
Continue stirring at room temperature for several hours (e.g., 4-24 hours). The progress of the polymerization can be monitored by techniques like thin-layer chromatography (TLC) to observe the consumption of the monomer.
-
-
Polymer Isolation:
-
Once the reaction is complete, stop the oxygen flow.
-
Pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum.
-
-
Characterization:
-
The resulting poly(this compound) can be characterized by size exclusion chromatography (SEC) to determine its molecular weight and polydispersity index (PDI).
-
The chemical structure can be confirmed by NMR and FT-IR spectroscopy. The thermal properties can be analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Reference |
| Catalyst | CuCl/TMEDA | Cu(OAc)₂/Pyridine | [5] |
| Solvent | Dichloromethane | Pyridine | [6] |
| Oxidant | O₂ (air) | O₂ (air) | [4] |
| Temperature | Room Temperature | 50 °C | |
| Reaction Time | 12 hours | 8 hours | |
| Yield | Moderate to High | Moderate to High | |
| Mn ( g/mol ) | Varies (e.g., 5,000 - 15,000) | Varies | |
| PDI | ~1.5 - 2.5 | ~1.5 - 2.5 |
Experimental Workflow: Glaser-Hay Polymerization
Caption: Workflow for Glaser-Hay polymerization of this compound.
Safety Precautions
-
This compound is a volatile and potentially flammable compound. Handle it in a well-ventilated fume hood.
-
Copper salts can be toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions involving organic solvents should be conducted away from ignition sources.
-
Pressurized gas cylinders (oxygen, argon) must be handled with care.
By following these protocols, researchers can successfully synthesize poly(this compound) and explore its properties for various applications in materials science and drug development. Further optimization of the reaction conditions may be necessary to achieve desired polymer characteristics.
References
- 1. staff.ulsu.ru [staff.ulsu.ru]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. Synthesis of Isohexide Diyne Polymers and Hydrogenation to Their Saturated Polyethers | Hoye Research Group [hoye.chem.umn.edu]
Application Notes and Protocols: The Role of 1,3-Hexadiyne in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Hexadiyne and its derivatives are versatile building blocks in organic synthesis, playing a crucial role in the construction of complex molecular architectures found in a variety of natural products. The conjugated diyne motif is a key feature in numerous biologically active compounds, including polyacetylenic natural products isolated from marine sponges, plants, and fungi. These compounds often exhibit potent cytotoxic, anti-inflammatory, and neurotrophic properties, making them attractive targets for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound and related 1,3-diynes in the synthesis of bioactive natural products. It includes quantitative data for key reactions, step-by-step experimental procedures, and visualizations of relevant biological signaling pathways.
Key Applications of this compound Derivatives in Natural Product Synthesis
The primary application of this compound and its analogs in natural product synthesis is the enantioselective addition of their terminal alkynes to aldehydes. This reaction, often catalyzed by chiral metal complexes, allows for the efficient construction of chiral propargyl alcohols, which are key intermediates in the synthesis of various polyacetylenic natural products.
Notable natural products synthesized using 1,3-diyne building blocks include:
-
Strongylodiols A and B: Cytotoxic polyacetylenes isolated from the marine sponge Strongylophora sp.[1]
-
Panaxytriol (B31408): A bioactive polyacetylene found in ginseng, known for its antitumor and neurotrophic activities.[2][3]
-
Falcarindiol: A polyacetylenic diol found in various plants, which exhibits anticancer and anti-inflammatory properties.
Data Presentation: Enantioselective Addition of 1,3-Diynes to Aldehydes
The enantioselective addition of terminal 1,3-diynes to aldehydes is a cornerstone reaction in the synthesis of polyacetylenic natural products. The following table summarizes quantitative data for this key transformation using a dinuclear zinc-ProPhenol catalyst system.[1][4]
| Entry | Aldehyde | Diyne | Catalyst Loading (mol%) | Additive (mol%) | Yield (%) | ee (%) | Ref. |
| 1 | Octanal | TIPS-1,3-butadiyne | 10 | TPPO (20) | 95 | 98 | [4] |
| 2 | 2-Furfural | TIPS-1,3-butadiyne | 10 | TPPO (20) | 95 | 98 | [4] |
| 3 | Acrolein | TIPS-1,3-butadiyne | 10 | TPPO (20) | 89 | 86 | [4] |
| 4 | Dodecanal | Penta-2,4-diynyl ethanoate | 10 | TPPO (20) | 85 | 92 | [1] |
| 5 | (E)-2-Hexenal | TIPS-1,3-butadiyne | 10 | TPPO (20) | 91 | 97 | [4] |
TIPS: Triisopropylsilyl TPPO: Triphenylphosphine (B44618) oxide
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of a Terminal 1,3-Diyne to an Aldehyde using a Zn-ProPhenol Catalyst
This protocol is adapted from the synthesis of strongylodiols.[1]
Materials:
-
(R,R)-ProPhenol ligand
-
Dimethylzinc (B1204448) (1.2 M in toluene)
-
Triphenylphosphine oxide (TPPO)
-
Terminal 1,3-diyne (e.g., penta-2,4-diynyl ethanoate)
-
Aldehyde (e.g., dodecanal)
-
Anhydrous toluene (B28343)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the (R,R)-ProPhenol ligand (0.1 equiv) and triphenylphosphine oxide (0.2 equiv).
-
Add anhydrous toluene to dissolve the solids.
-
Add the terminal 1,3-diyne (2.0 equiv) to the solution.
-
Slowly add dimethylzinc (2.0 equiv) to the mixture at room temperature. Stir for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the aldehyde (1.0 equiv).
-
Stir the reaction at 4 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral diynol.
Signaling Pathway Diagrams
The bioactive natural products synthesized using this compound derivatives often exert their biological effects by modulating specific cellular signaling pathways.
Falcarindiol's Mechanism of Action in Oral Squamous Cell Carcinoma
Falcarindiol has been shown to induce apoptosis and autophagy in human oral squamous cell carcinoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6][7]
Caption: Falcarindiol inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and autophagy.
Panaxytriol's Potential Anti-aging Signaling Pathway
Panaxytriol, a component of ginseng, is suggested to play a role in anti-aging processes through the modulation of pathways including the PI3K-Akt and MAPK signaling pathways.[8]
Caption: Panaxytriol's potential anti-aging effects are mediated through key signaling pathways.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of a diverse range of biologically active natural products. The enantioselective addition of these building blocks to aldehydes provides a powerful and efficient method for constructing key stereocenters. The resulting polyacetylenic compounds have demonstrated significant potential in drug discovery, particularly in the areas of oncology and neurodegenerative diseases. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics inspired by natural products.
References
- 1. Enantioselective ProPhenol-catalyzed addition of 1,3-diynes to aldehydes to generate synthetically versatile building blocks and diyne natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the panaxytriol of Panax ginseng C. A. Meyer. Isolation, determination and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. Systemic mechanism of Panax noteginseng saponins in antiaging based on network pharmacology combined with experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1,3-Hexadiyne in the Synthesis of Novel Chromophores: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Hexadiyne is a versatile and reactive building block in the synthesis of novel chromophores. Its linear, rigid structure and the presence of two triple bonds allow for the construction of extended π-conjugated systems, which are the fundamental basis for light-absorbing and emitting molecules. This document provides an overview of the application of this compound in the synthesis of new chromophores, with a focus on reaction methodologies, quantitative data, and potential applications in research and drug development. The unique electronic and structural properties of this compound make it a valuable tool for creating fluorescent probes, functional dyes, and other photoactive molecules.
Key Synthetic Methodologies
The reactivity of the alkyne groups in this compound allows for a variety of coupling and cycloaddition reactions to build complex chromophoric systems. The most common and effective methods include Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in extending the π-conjugation of this compound by introducing aromatic or other unsaturated moieties.
Logical Workflow for Sonogashira Coupling with this compound
Caption: Workflow for Sonogashira coupling.
Experimental Protocol: Synthesis of a Di-substituted Aryl-Hexadiyne Chromophore
This protocol describes a general procedure for the double Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (4 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene (B28343)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF or toluene to dissolve the solids, followed by the addition of triethylamine.
-
To this stirred solution, add this compound dropwise at room temperature.
-
The reaction mixture is then stirred at a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired di-substituted aryl-hexadiyne chromophore.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), yielding a 1,2,3-triazole.[1][2] This "click" reaction is widely used in bioconjugation, drug discovery, and materials science. When applied to this compound, it allows for the introduction of triazole rings, which can act as linkers or integral parts of the chromophoric system, often enhancing properties like fluorescence and solubility.
Logical Workflow for CuAAC with this compound
Caption: Workflow for CuAAC 'Click' reaction.
Experimental Protocol: Synthesis of a Bis-triazole Chromophore
This protocol outlines a general procedure for the double CuAAC reaction of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide (2.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
tert-Butanol (B103910) and Water (as solvent)
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask, dissolve the organic azide in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
Add this compound to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.
-
Finally, add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.
-
The reaction is stirred vigorously at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or recrystallization to afford the pure bis-triazole chromophore.
Quantitative Data of Synthesized Chromophores
The photophysical properties of chromophores derived from this compound are highly dependent on the nature of the substituents introduced through coupling or cycloaddition reactions. The following table summarizes representative data for hypothetical chromophores synthesized via the described methods.
| Chromophore Structure | Synthesis Method | Yield (%) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Aryl-C≡C-C≡C-Aryl (Donor-Acceptor Substituted) | Sonogashira Coupling | 70-85 | 350-450 | 450-550 | 0.3-0.7 | 30,000-60,000 |
| Aryl-C≡C-C≡C-Aryl (Symmetrically Substituted) | Sonogashira Coupling | 75-90 | 320-380 | 400-480 | 0.5-0.9 | 40,000-70,000 |
| (Fluorophore)-Triazole-CH₂-C≡C-CH₂-Triazole-(Fluorophore) | CuAAC | 85-95 | 400-500 | 480-600 | 0.6-0.9 | 50,000-80,000 |
| (Biomolecule)-Triazole-CH₂-C≡C-CH₂-Triazole-(Quencher) | CuAAC | >90 | 480-550 | Quenched | <0.01 | 60,000-90,000 |
Applications in Drug Development and Research
The novel chromophores synthesized from this compound have significant potential in various scientific and biomedical fields.
-
Fluorescent Probes: The ability to introduce fluorophores via click chemistry allows for the creation of highly specific fluorescent probes for bio-imaging and sensing applications. For instance, a biomolecule-linked this compound derivative can be used to track the localization and dynamics of the biomolecule within living cells.
-
FRET-based Assays: The rigid this compound linker can serve as a scaffold for creating Förster Resonance Energy Transfer (FRET) pairs. By attaching a donor and an acceptor fluorophore to either end of the hexadiyne unit, conformational changes in a target biomolecule can be monitored through changes in FRET efficiency. This is particularly useful in high-throughput screening for drug discovery.
-
Theranostics: Chromophores with both imaging and therapeutic capabilities (theranostics) can be designed. For example, a photosensitizer for photodynamic therapy could be attached to a fluorescent imaging moiety via a this compound linker, allowing for simultaneous visualization and treatment of diseased tissues.
-
Materials Science: The extended π-conjugated systems of this compound derivatives make them promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Signaling Pathway Diagram
The following diagram illustrates a conceptual signaling pathway where a this compound-based fluorescent probe is used to detect enzyme activity.
Caption: Enzyme-activated fluorescence.
Conclusion
This compound is a valuable and versatile platform for the construction of novel chromophores with tunable photophysical properties. Through well-established synthetic methodologies such as Sonogashira coupling and click chemistry, a diverse range of functional dyes can be readily accessed. These chromophores hold significant promise for applications in biomedical research and drug development, particularly in the areas of fluorescent imaging, diagnostics, and theranostics. The detailed protocols and data presented herein serve as a guide for researchers and scientists to explore the potential of this compound in their own research endeavors.
References
Experimental Protocols for Reactions Involving 1,3-Hexadiyne: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting chemical reactions with 1,3-hexadiyne. This versatile building block is valuable in organic synthesis for the creation of complex molecules.
Introduction
This compound (CAS 4447-21-6) is a conjugated diyne with the chemical formula C₆H₆. Its structure, featuring two triple bonds in conjugation, imparts unique reactivity, making it a valuable precursor in various chemical transformations, including coupling reactions, cycloadditions, and polymerizations. These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document outlines key experimental setups and protocols for harnessing the synthetic potential of this compound.
Safety Precautions
This compound is a reactive and potentially hazardous compound. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential decomposition.
Synthesis of this compound
The synthesis of unsymmetrical 1,3-diynes like this compound is commonly achieved through copper-catalyzed cross-coupling reactions such as the Cadiot-Chodkiewicz coupling.
Cadiot-Chodkiewicz Coupling Protocol
This method involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. For the synthesis of this compound, 1-butyne (B89482) can be coupled with bromoacetylene.
Experimental Protocol:
-
Reaction Setup: A solution of 1-butyne and in-situ generated bromoacetylene is prepared in a suitable solvent such as methanol (B129727) or an aqueous amine solution.
-
Catalyst and Base: A catalytic amount of a copper(I) salt, such as copper(I) bromide or copper(I) chloride, is added along with a base, typically an amine like piperidine (B6355638) or a butylamine (B146782) solution.[1]
-
Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Table 1: Typical Reaction Parameters for Cadiot-Chodkiewicz Synthesis of this compound
| Parameter | Value/Condition |
| Reactants | 1-Butyne, Bromoacetylene |
| Catalyst | Copper(I) bromide or Copper(I) chloride |
| Base | Piperidine or Butylamine solution |
| Solvent | Methanol or aqueous amine |
| Temperature | Room Temperature |
| Typical Yield | High |
Key Reactions of this compound
Cycloaddition Reactions
As a conjugated system, this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.
The [4+2] cycloaddition of a conjugated diene with a dienophile is a powerful tool for the formation of six-membered rings.[2] In this case, this compound acts as the dienophile.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the diene (e.g., 2,3-dimethyl-1,3-butadiene) in a suitable solvent like toluene (B28343) or xylene.
-
Addition of Dienophile: Add this compound to the solution.
-
Reaction Conditions: The mixture is heated to reflux for a specified period, typically several hours. The reaction progress can be monitored by TLC.
-
Product Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.
Table 2: General Conditions for Diels-Alder Reaction with this compound
| Parameter | Value/Condition |
| Diene | e.g., 2,3-Dimethyl-1,3-butadiene |
| Dienophile | This compound |
| Solvent | Toluene or Xylene |
| Temperature | Reflux |
| Reaction Time | Several hours |
Polymerization Reactions
The conjugated triple bonds in this compound make it a suitable monomer for polymerization, leading to the formation of poly(this compound), a material with interesting electronic and optical properties. Both Ziegler-Natta and anionic polymerization methods can be employed.
Ziegler-Natta catalysts are effective for the polymerization of alkynes.[3][4]
Experimental Protocol:
-
Catalyst Preparation: A typical Ziegler-Natta catalyst system, such as TiCl₄/Al(C₂H₅)₃, is prepared in an inert atmosphere.
-
Polymerization: this compound is introduced into the reactor containing the catalyst suspension in a suitable solvent (e.g., toluene).
-
Reaction Control: The polymerization is carried out at a controlled temperature and pressure. The reaction is typically exothermic and requires cooling.
-
Termination and Isolation: The polymerization is terminated by the addition of a quenching agent like methanol. The polymer is then precipitated, washed, and dried.
Anionic polymerization offers good control over the molecular weight and dispersity of the resulting polymer.[5][6]
Experimental Protocol:
-
Initiator and Monomer Preparation: The reaction is carried out under high vacuum or in a glovebox. The solvent (e.g., THF) and monomer (this compound) must be rigorously purified and dried. An alkyllithium initiator (e.g., n-butyllithium) is used.
-
Initiation: The initiator is added to the solvent at low temperature, followed by the slow addition of the monomer.
-
Propagation: The reaction mixture is stirred at a controlled temperature to allow for polymer chain growth.
-
Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol. The polymer is then isolated by precipitation.
Table 3: Comparison of Polymerization Methods for this compound
| Feature | Ziegler-Natta Polymerization | Anionic Polymerization |
| Catalyst/Initiator | TiCl₄/Al(C₂H₅)₃ or similar | Alkyllithium (e.g., n-BuLi) |
| Solvent | Toluene, Heptane | THF, Benzene |
| Temperature | 20-80 °C | -78 to 25 °C |
| Control over Polymer Structure | Stereospecificity can be controlled | Good control over MW and PDI |
| Reaction Environment | Inert atmosphere | High vacuum or glovebox |
Experimental Workflows
The synthesis and subsequent reaction of this compound can be visualized as a multi-step workflow. Below is a diagram illustrating a typical sequence involving the synthesis of this compound via Cadiot-Chodkiewicz coupling followed by a Diels-Alder reaction.
The following diagram illustrates the general catalytic cycle for the Cadiot-Chodkiewicz coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Hexadiyne
Welcome to the technical support center for the synthesis of 1,3-hexadiyne. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and concise guidance on optimizing the yield of this compound and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is an unsymmetrical diyne, and the most common and effective method for its synthesis is the Cadiot-Chodkiewicz coupling . This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[1][2][3] For the synthesis of this compound, this would typically involve the reaction of 1-butyne (B89482) with a haloacetylene or a bromo- or iodo-substituted alkyne. Another related method is the Glaser-Hay coupling, which is primarily used for the synthesis of symmetrical diynes but can be adapted for heterodimerization under specific conditions.[4]
Q2: What are the typical starting materials for the Cadiot-Chodkiewicz synthesis of this compound?
A2: To synthesize this compound (CH₃CH₂C≡C-C≡CH), the logical starting materials for a Cadiot-Chodkiewicz coupling would be:
-
1-Butyne (CH₃CH₂C≡CH) and a haloacetylene (e.g., bromoacetylene, BrC≡CH).
-
Alternatively, 1-bromo-1-butyne (CH₃CH₂C≡CBr) and acetylene (HC≡CH).
Q3: What are the critical parameters to control for maximizing the yield of this compound?
A3: Several factors are crucial for optimizing the yield:
-
Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is essential. The choice and purity of the catalyst are critical.[3]
-
Base: An amine base, like piperidine (B6355638) or a similar amine, is required to deprotonate the terminal alkyne.[3]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include methanol, ethanol, and THF.[1]
-
Temperature: These reactions are often run at or slightly above room temperature. Careful temperature control can minimize side reactions.
-
Exclusion of Oxygen: To prevent oxidative homocoupling (Glaser coupling) of the terminal alkyne, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Q4: How can I purify the final this compound product?
A4: this compound is a volatile liquid. The primary method for purification is fractional distillation to separate it from the solvent, unreacted starting materials, and any high-boiling side products.[6] It is important to perform the distillation under reduced pressure if the compound shows signs of decomposition at its atmospheric boiling point.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Check Catalyst Activity", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Verify Reagent Quality\nand Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions [label="Investigate Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"];
start -> catalyst; start -> reagents; start -> conditions; start -> side_reactions;
catalyst_sol1 [label="Use fresh, high-purity Cu(I) salt.\nEnsure absence of Cu(II).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst -> catalyst_sol1 [label="Inactive Catalyst"];
reagents_sol1 [label="Use freshly distilled alkynes.\nEnsure base is dry and pure.\nCheck stoichiometry.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents -> reagents_sol1 [label="Impure or Decomposed Reagents"];
conditions_sol1 [label="Adjust temperature.\nVary solvent polarity.\nIncrease reaction time.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions -> conditions_sol1 [label="Suboptimal Conditions"];
side_reactions_sol1 [label="Ensure inert atmosphere to prevent homocoupling.\nAnalyze crude mixture by GC-MS.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; side_reactions -> side_reactions_sol1 [label="Homocoupling or Polymerization"]; } Caption: Troubleshooting workflow for low yield in this compound synthesis.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst | The active catalyst is Copper(I). Oxidation to the inactive Copper(II) state can occur in the presence of oxygen. Ensure you are using a high-purity Cu(I) salt and that your reaction is performed under a strictly inert atmosphere (nitrogen or argon).[7] |
| Impure or Decomposed Reagents | The purity of the terminal alkyne, haloalkyne, and base is critical. Impurities can poison the catalyst or lead to unwanted side reactions. Use freshly distilled starting materials and a dry, high-purity amine base. | |
| Suboptimal Reaction Conditions | The reaction rate can be sensitive to temperature and solvent. If the reaction is sluggish, consider a modest increase in temperature. The solvent should be chosen to ensure all reactants are well-dissolved. | |
| Formation of Significant Side Products | Homocoupling (Glaser Coupling) | This occurs when the terminal alkyne couples with itself. It is a common side reaction if oxygen is present. Rigorously degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.[5] |
| Polymerization | Diynes can be prone to polymerization, especially at elevated temperatures or in the presence of certain impurities. Avoid excessive heating and ensure the purity of your reagents. Distill the product as soon as the reaction is complete. | |
| Difficulty in Product Isolation | Product is too Volatile | This compound is a low-boiling point liquid. When removing the solvent under reduced pressure, use a cold trap to prevent loss of the product. |
| Incomplete Separation during Distillation | The boiling points of the product and unreacted starting materials may be close. Use a fractional distillation column with a sufficient number of theoretical plates for effective separation.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cadiot-Chodkiewicz Coupling
This protocol describes a general procedure for the synthesis of unsymmetrical diynes and can be adapted for this compound.
Materials:
-
1-Butyne
-
1-Bromo-ethyne (or a suitable precursor)
-
Copper(I) iodide (CuI)
-
Piperidine (or other suitable amine base)
-
Methanol (or other suitable solvent)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
dot graph "Cadiot_Chodkiewicz_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
setup [label="Reaction Setup under Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add Solvent, Base, and CuI Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyne1 [label="Add Terminal Alkyne\n(e.g., 1-Butyne)", fillcolor="#FBBC05", fontcolor="#202124"]; alkyne2 [label="Slowly Add Haloalkyne\n(e.g., 1-Bromo-ethyne)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Stir at Room Temperature\n(Monitor by TLC/GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(e.g., NH4Cl solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extract with Organic Solvent\n(e.g., Diethyl Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; drying [label="Dry Organic Layer\n(e.g., MgSO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purify by Fractional Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
setup -> reagents; reagents -> alkyne1; alkyne1 -> alkyne2; alkyne2 -> reaction; reaction -> workup; workup -> extraction; extraction -> drying; drying -> purification; } Caption: Experimental workflow for the Cadiot-Chodkiewicz synthesis of this compound.
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (CuI, ~5 mol%). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add anhydrous methanol, followed by the amine base (e.g., piperidine, ~1.5 equivalents). Stir the mixture to dissolve the catalyst.
-
Addition of Alkynes: Add the terminal alkyne (e.g., 1-butyne, 1.0 equivalent). Then, add the 1-haloalkyne (e.g., a solution of 1-bromo-ethyne, ~1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or pentane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate), filter, and carefully remove the solvent by distillation at atmospheric pressure (use a fractionating column).
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
The following table provides a hypothetical example of how to present quantitative data for optimizing the yield of this compound. Actual yields will vary depending on the specific experimental conditions.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | Piperidine (1.5) | Methanol | 25 | 12 | 75 |
| 2 | CuBr (5) | Piperidine (1.5) | Methanol | 25 | 12 | 72 |
| 3 | CuI (5) | Triethylamine (1.5) | Methanol | 25 | 24 | 65 |
| 4 | CuI (5) | Piperidine (1.5) | THF | 25 | 12 | 78 |
| 5 | CuI (5) | Piperidine (1.5) | Methanol | 40 | 6 | 82 |
| 6 | CuI (2) | Piperidine (1.5) | Methanol | 40 | 8 | 70 |
Disclaimer: The experimental protocols and data provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 1,3-Hexadiyne
This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3-hexadiyne to prevent polymerization. Due to its conjugated triple bonds, this compound is susceptible to polymerization, which can compromise sample integrity and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound is a linear hydrocarbon with a molecular formula of C₆H₆, featuring a conjugated system of two triple bonds. This conjugated system makes the molecule electron-rich and highly reactive, predisposing it to spontaneous polymerization reactions, especially when exposed to initiators like heat, light, or oxygen.
Q2: What are the primary factors that initiate the polymerization of this compound?
A2: The polymerization of this compound is typically initiated by free radicals. The most common sources of free radicals in a laboratory setting include:
-
Heat: Elevated temperatures can promote the formation of radicals and accelerate the rate of polymerization.
-
Light (UV Radiation): High-energy photons can induce photochemical reactions that generate free radicals.
-
Oxygen: In the presence of oxygen, peroxides can form. These peroxides are often unstable and can decompose to initiate polymerization.
-
Impurities: Contaminants such as metal ions or residual catalysts from synthesis can act as polymerization initiators.
Q3: How can I visually identify if my this compound sample has started to polymerize?
A3: Signs of polymerization include an increase in viscosity, the formation of precipitates or solid matter, and a noticeable color change in the sample, often turning yellowish or brownish.
Q4: What are polymerization inhibitors, and how do they prevent the polymerization of this compound?
A4: Polymerization inhibitors are chemical compounds added in small quantities to reactive monomers to prevent spontaneous polymerization. They function by scavenging free radicals, effectively terminating the chain reaction of polymerization. For unsaturated hydrocarbons, phenolic compounds and quinones are commonly used inhibitors.
Q5: Are there specific inhibitors recommended for this compound?
A5: While specific literature on inhibitors for this compound is scarce, general-purpose inhibitors for reactive monomers are recommended. These include Butylated Hydroxytoluene (BHT) and Hydroquinone. The choice and concentration should be validated for your specific application to avoid interference with downstream experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Sample appears viscous or contains solid particles. | Polymerization has occurred. | 1. Do not use the sample for your experiment. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Consider filtering a small aliquot to see if the bulk material is salvageable, but be aware that soluble oligomers may still be present. 4. If the problem persists with new batches, consider adding a chemical inhibitor. |
| Sample has developed a yellow or brown tint. | Onset of degradation or polymerization. | 1. Check for potential contamination in the storage container. 2. Ensure the container was properly sealed and under an inert atmosphere. 3. Run a quality control check (e.g., GC-MS or NMR) to assess purity before use. |
| Inconsistent experimental results using the same batch of this compound. | Partial polymerization or oligomer formation affecting reactivity. | 1. Analyze the sample for the presence of oligomers using techniques like GC-MS or NMR. 2. Purify the this compound by distillation if appropriate, ensuring an inhibitor is added to the collection flask. 3. Re-evaluate storage and handling procedures to minimize exposure to initiators. |
Quantitative Data Summary
The following table summarizes recommended storage conditions and typical inhibitor concentrations for stabilizing reactive unsaturated hydrocarbons, which can be applied as a starting point for this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal decomposition and polymerization. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative polymerization by excluding oxygen. |
| Light Exposure | Amber glass vial or stored in the dark | Protects the compound from UV-induced radical formation. |
| Inhibitor Type | Butylated Hydroxytoluene (BHT) | A common and effective free-radical scavenger for organic compounds. |
| Hydroquinone | Another widely used inhibitor that is effective in the presence of oxygen. | |
| Inhibitor Concentration | 50 - 200 ppm (w/w) | Effective at preventing polymerization without significantly altering the properties of the monomer for most applications. |
Note: The optimal inhibitor and concentration may vary depending on the intended application and the required purity of this compound. It is crucial to verify that the chosen inhibitor will not interfere with subsequent experimental steps.
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
This protocol describes the preparation of a stock solution of this compound with a polymerization inhibitor.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., hexane (B92381) or toluene), if preparing a solution
-
Inert gas supply (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined septum cap
-
Syringes and needles
Procedure:
-
Ensure all glassware is clean and dry.
-
Weigh the desired amount of BHT and add it to the amber glass vial. For example, for a 100 ppm concentration in 10 g of this compound, add 1 mg of BHT.
-
Seal the vial with the septum cap.
-
Purge the vial with an inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Using a syringe, carefully transfer the desired amount of this compound to the vial.
-
Gently swirl the vial to dissolve the BHT.
-
If preparing a stock solution, add the required volume of anhydrous solvent via syringe.
-
Store the prepared solution at 2-8°C under an inert atmosphere and protected from light.
Protocol 2: Qualitative Analysis of Polymerization by ¹H NMR Spectroscopy
This protocol provides a method to qualitatively assess the presence of oligomers or polymers in a this compound sample.
Materials:
-
This compound sample (stored and fresh)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare an NMR sample by dissolving a small amount of the stored this compound in CDCl₃ in an NMR tube.
-
Prepare a reference NMR sample of freshly distilled or a new batch of this compound in CDCl₃.
-
Acquire ¹H NMR spectra for both samples.
-
Analysis:
-
Compare the spectra. The spectrum of pure this compound should show sharp, well-defined peaks corresponding to its structure.
-
The presence of broad signals, particularly in the aliphatic and olefinic regions, in the spectrum of the stored sample is indicative of polymer formation. The loss of resolution in the baseline can also suggest the presence of polymeric material.
-
Visualizations
Caption: Key initiators of this compound polymerization.
Caption: A logical workflow for troubleshooting stored this compound.
Caption: Simplified mechanism of polymerization inhibition.
purification of 1,3-hexadiyne by distillation or chromatography
Welcome to the technical support center for the purification of 1,3-hexadiyne. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Below you will find information on purification by distillation and chromatography, including experimental protocols and solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are fractional distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the main safety concerns when working with this compound?
A2: this compound is a volatile and potentially reactive compound. Key safety precautions include:
-
Using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2]
-
Keeping the compound away from heat, sparks, and open flames, as it is flammable.
-
Storing under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent polymerization or degradation.
Q3: My this compound sample is turning yellow or brown. What is happening?
A3: Discoloration of this compound is often a sign of decomposition or polymerization. This can be initiated by exposure to air, light, or heat. It is crucial to handle and store the compound under an inert atmosphere and protected from light. If polymerization has occurred, purification will be necessary to isolate the pure monomer.
Q4: Can I use silica (B1680970) gel for the chromatography of this compound?
A4: While possible, caution is advised as some alkynes can be unstable on acidic silica gel, potentially leading to decomposition.[3] It is recommended to use deactivated silica gel (e.g., by adding a small amount of a non-polar amine like triethylamine (B128534) to the eluent) or to consider using a less acidic stationary phase such as alumina (B75360).[3]
Distillation Troubleshooting Guide
Fractional distillation is a suitable method for purifying this compound on a larger scale, separating it from less volatile impurities.
Quantitative Data: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆ |
| Molecular Weight | 78.11 g/mol [4][5] |
| Boiling Point | ~87 °C |
| CAS Number | 4447-21-6[4][5] |
Troubleshooting Common Distillation Issues
| Problem | Potential Cause | Suggested Solution |
| Bumping or Uneven Boiling | - Superheating of the liquid. - Lack of boiling chips or stir bar. | - Add fresh boiling chips or a magnetic stir bar before heating. - Ensure smooth and even heating of the distillation flask. |
| Product Not Distilling Over | - Insufficient heating. - Vacuum is too high (if applicable). - Thermometer placement is incorrect. | - Gradually increase the heating mantle temperature. - Adjust the vacuum to achieve boiling at the desired temperature. - Ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
| Low Recovery of Product | - Hold-up in the distillation column. - Leaks in the apparatus. - Polymerization in the distillation pot. | - Use a smaller distillation column or one with less surface area. - Check all joints and connections for a proper seal. - Consider adding a polymerization inhibitor (use with caution and ensure it can be removed later). Distill under reduced pressure to lower the temperature. |
| Cloudy Distillate | - Presence of water (azeotrope formation). - Co-distillation of an impurity. | - Ensure all glassware is thoroughly dried before use. - Check the purity of the starting material and consider a pre-distillation wash with a drying agent. |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Flush the system with an inert gas.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Distillation: As the mixture heats, vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely. The fraction that distills at or near the boiling point of this compound (~87 °C) should be collected.
-
Collection: Collect the purified this compound in a receiving flask cooled in an ice bath to minimize evaporation.
-
Shutdown: Once the desired fraction has been collected or the temperature begins to rise significantly, stop the distillation by removing the heating mantle.
-
Storage: Store the purified this compound under an inert atmosphere at a low temperature and protected from light.
Distillation Workflow
Caption: Workflow for the fractional distillation of this compound.
Chromatography Troubleshooting Guide
Column chromatography can be used for smaller-scale purification and for separating this compound from impurities with different polarities.
Troubleshooting Common Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Compound Decomposition on Column | - Acidic stationary phase (silica gel). | - Deactivate silica gel with a small amount of triethylamine in the eluent. - Use a neutral stationary phase like alumina.[3] |
| Poor Separation of Compound from Impurities | - Incorrect eluent polarity. | - Adjust the solvent system. Since this compound is non-polar, start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity if necessary. |
| Broad or Tailing Peaks | - Strong adsorption to the stationary phase. - Column overloading. | - Increase the polarity of the eluent to speed up elution. - Use a smaller amount of crude material relative to the amount of stationary phase. |
| Compound Elutes Too Quickly | - Eluent is too polar. | - Use a less polar solvent system (e.g., pure hexanes or pentane). |
Experimental Protocol: Flash Chromatography of this compound
Objective: To purify this compound from polar impurities.
Materials:
-
Crude this compound
-
Chromatography column
-
Stationary phase (neutral alumina or deactivated silica gel)
-
Eluent (e.g., hexanes)
-
Collection tubes
-
Flash chromatography system or air/nitrogen line for pressure
Procedure:
-
Column Packing: Pack the chromatography column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column using the non-polar eluent. Apply pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical technique (e.g., TLC, GC-MS).
-
Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure, keeping the temperature low to avoid loss of the volatile product.
-
Storage: Store the purified product under an inert atmosphere at low temperature and protected from light.
Chromatography Troubleshooting Logic
Caption: Troubleshooting logic for this compound flash chromatography.
References
Technical Support Center: Synthesis of 1,3-Hexadiyne
Welcome to the technical support center for the synthesis of 1,3-hexadiyne. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, a valuable building block in organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, particularly when using oxidative coupling methods such as the Glaser, Hay, or Eglinton reactions, which are common for the dimerization of terminal alkynes like 1-butyne (B89482).
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. A primary concern is the volatility of the starting material, 1-butyne, and the product, this compound, which can lead to loss during the reaction and workup.
Troubleshooting Steps:
-
Reaction Temperature: Ensure the reaction temperature is carefully controlled. For oxidative coupling reactions, elevated temperatures can promote side reactions and lead to the evaporation of volatile components. It is often beneficial to conduct the reaction at or below room temperature.
-
Catalyst Activity: The copper catalyst is crucial for the coupling reaction. Ensure the catalyst is active and not poisoned. Use fresh, high-purity copper salts (e.g., CuCl or Cu(OAc)₂). The presence of certain functional groups can sometimes interfere with the catalyst.
-
Oxygen/Oxidant Supply: In Glaser and Hay couplings, the presence of an oxidant (typically oxygen from air) is essential for the catalytic cycle. Ensure adequate aeration of the reaction mixture without excessive bubbling that could carry away volatile materials.
-
Workup Procedure: Minimize losses during the workup. Use chilled solvents for extraction and perform distillations under reduced pressure at low temperatures to purify the volatile this compound.
Q2: I am observing the formation of a polymeric or oligomeric byproduct in my reaction mixture. How can I prevent this?
A2: Polymerization is a known side reaction in the synthesis of diynes, especially with terminal alkynes. This is often catalyzed by the copper species in the reaction.
Troubleshooting Steps:
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by a suitable method (e.g., TLC or GC if feasible) and quench the reaction as soon as the starting material is consumed.
-
Catalyst Concentration: Use the minimum effective amount of copper catalyst. High catalyst concentrations can sometimes promote polymerization.
-
Ligand Choice: In Hay coupling, the choice and amount of the amine ligand (e.g., TMEDA) can influence the reaction outcome. Optimize the ligand-to-copper ratio to favor the desired dimerization over polymerization.
Q3: My purified this compound seems to be unstable and decomposes over time. How should I handle and store it?
A3: 1,3-Diynes, particularly those with terminal triple bonds, can be unstable and susceptible to decomposition, polymerization, or rearrangement, especially when exposed to air, light, or heat.
Handling and Storage Recommendations:
-
Inert Atmosphere: Handle and store purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Low Temperature: Store the compound at low temperatures, preferably in a freezer, to minimize thermal decomposition and polymerization.
-
Protection from Light: Keep the storage container wrapped in aluminum foil or use an amber vial to protect it from light, which can induce photochemical reactions.
-
Purity: Ensure the product is of high purity, as impurities can sometimes catalyze decomposition.
Q4: What are some common side products I might expect in the synthesis of this compound via oxidative coupling of 1-butyne?
A4: Besides the desired this compound and potential oligomers/polymers, other side reactions can occur, although they are often minor with simple terminal alkynes.
Potential Side Products:
-
Enynes: Under certain conditions, side reactions can lead to the formation of enynes, although this is less common in homocoupling reactions.
-
Oxidation Products: Over-oxidation can lead to the formation of other oxygenated species, especially if the reaction is exposed to excessive oxidant or run for extended periods.
-
Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may react to form adducts with the starting material or product.
To identify these byproducts, it is recommended to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The yield of this compound is highly dependent on the specific reaction conditions and the care taken to handle volatile compounds. The following table provides a general overview of expected yields for common oxidative coupling methods based on literature for similar small alkynes.
| Synthetic Method | Catalyst System | Typical Yield Range (%) | Key Considerations |
| Glaser Coupling | CuCl, Amine Base, O₂ | 40 - 70 | Requires careful control of oxygen flow to prevent over-oxidation and loss of volatiles. |
| Hay Coupling | CuCl, TMEDA, O₂ | 50 - 80 | The use of a chelating amine like TMEDA often improves catalyst solubility and reaction efficiency.[1][2] |
| Eglinton Coupling | Stoichiometric Cu(OAc)₂, Pyridine | 30 - 60 | Uses a stoichiometric amount of copper salt and is often performed at slightly elevated temperatures, which can be challenging for volatile substrates. |
Note: These are approximate yield ranges and can vary significantly based on experimental setup and scale.
Experimental Protocols
A general experimental protocol for the synthesis of this compound via a Hay-type oxidative coupling of 1-butyne is provided below.
Materials:
-
1-Butyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or another suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a gas inlet, add CuCl and TMEDA in a suitable solvent such as acetone.
-
Cool the mixture in an ice bath and begin to bubble air or oxygen through the solution.
-
Slowly add a solution of 1-butyne in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature while continuing to bubble air/oxygen through the mixture. Monitor the reaction progress.
-
Upon completion, quench the reaction by adding a dilute solution of HCl.
-
Extract the product with a low-boiling point organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature and reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1,3-Hexadiyne Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 1,3-hexadiyne coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for synthesizing 1,3-diynes like those derived from this compound?
A1: The most common methods for the synthesis of 1,3-diynes are copper-catalyzed oxidative homocoupling reactions and cross-coupling reactions. Key named reactions include the Glaser, Hay, and Eglinton couplings for homodimerization of terminal alkynes, and the Cadiot-Chodkiewicz coupling for the cross-coupling of a terminal alkyne with a 1-haloalkyne.[1][2][3][4] The Sonogashira coupling, a palladium/copper co-catalyzed reaction, is also a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6]
Q2: My this compound coupling reaction is resulting in a low yield. What are the general factors I should investigate?
A2: Low yields in coupling reactions can stem from several factors. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that may require optimization.[7]
-
Reagent Quality: The purity of this compound, catalysts, solvents, and any other reagents is crucial. Impurities can poison catalysts or lead to unwanted side reactions.[7][8]
-
Inadequate Catalyst Activity: The choice of catalyst and ligand, as well as the catalyst loading, can significantly impact the reaction outcome.[9]
-
Atmosphere Control: Many coupling reactions, particularly those involving copper(I) catalysts, are sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling (Glaser coupling) as a side reaction.[2]
Q3: I am observing a significant amount of homocoupled byproduct (from the Glaser coupling) in my Cadiot-Chodkiewicz cross-coupling reaction. How can I minimize this?
A3: The formation of homocoupled diynes is a common side reaction in Cadiot-Chodkiewicz couplings, especially when the reaction is exposed to air, which can oxidize the active Cu(I) catalyst to Cu(II). To minimize this, ensure the reaction is carried out under strictly anaerobic conditions. Additionally, the use of a reducing agent, such as hydroxylamine (B1172632) hydrochloride or sodium ascorbate (B8700270), can help maintain the copper catalyst in its active Cu(I) state.
Q4: What is the role of the base in these coupling reactions, and how do I choose the right one?
A4: In copper-catalyzed couplings like the Cadiot-Chodkiewicz reaction, the base (typically an amine like piperidine (B6355638) or n-butylamine) is responsible for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[4] In Sonogashira couplings, an amine base is also used. The choice of base can influence the reaction rate and yield, and it often needs to be optimized for the specific substrates.
Q5: How does the choice of solvent affect my this compound coupling reaction?
A5: The solvent plays a crucial role in solubilizing the reactants and catalysts and can influence the reaction rate and selectivity. The polarity of the solvent can be a key factor. For instance, in some coupling reactions, polar aprotic solvents like DMF or acetonitrile (B52724) are used, while in others, alcohols like methanol (B129727) or ethanol (B145695) are employed.[10] The Hay coupling, a modification of the Glaser coupling, utilizes a copper-TMEDA complex that is soluble in a wider range of solvents, offering more versatility.[3][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | - Increase the reaction temperature. - Extend the reaction time. - Ensure efficient stirring. |
| Inactive catalyst | - Use fresh, high-purity catalyst. - For Sonogashira, ensure the palladium catalyst is properly activated (Pd(0) state). - Increase catalyst loading. | |
| Insufficiently strong base | - For terminal alkyne deprotonation, ensure the base is strong enough (e.g., an amine for copper-catalyzed reactions). | |
| Poor quality of reagents | - Use purified this compound and dry, degassed solvents. | |
| Formation of Significant Byproducts (e.g., Homocoupling) | Presence of oxygen in copper-catalyzed reactions | - Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). - Use degassed solvents. - Add a reducing agent like hydroxylamine hydrochloride or sodium ascorbate to maintain Cu(I). |
| Undesired side reactions of functional groups | - Protect sensitive functional groups on your coupling partner before the reaction. | |
| Poor Stereoselectivity (in couplings forming dienes) | Isomerization of the product | - Minimize reaction time and temperature to prevent isomerization.[7] - The choice of ligand and base can also influence selectivity.[7] |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts on chromatography. | - Optimize the solvent system for column chromatography. - Consider alternative purification methods like recrystallization or distillation. |
| Presence of residual metal catalyst in the product. | - Employ appropriate workup procedures to remove metal catalysts, such as washing with aqueous solutions of chelating agents (e.g., EDTA) or filtering through a pad of celite or silica (B1680970) gel. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing common coupling reactions. Note that optimal conditions for this compound may vary and require specific optimization.
Table 1: Optimization of Catalyst Loading for Sonogashira Coupling
| Catalyst | Catalyst Loading (mol%) | Aryl Halide | Alkyne | Yield (%) | Reference |
| Pd(PPh₃)₄/CuI | 2 | Iodobenzene | Phenylacetylene | 95 | General Literature |
| PdCl₂(PPh₃)₂/CuI | 1 | 4-Iodoanisole | 1-Heptyne | 92 | General Literature |
| Pd(OAc)₂/dppf/CuI | 0.5 | Bromobenzene | Phenylacetylene | 88 | General Literature |
Table 2: Effect of Solvent on Glaser-Hay Homocoupling of a Terminal Alkyne
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuCl/TMEDA | Acetone (B3395972) | Room Temp | 2 | 90 | [11] |
| CuCl/TMEDA | Dichloromethane | Room Temp | 2 | 85 | [11] |
| CuCl/TMEDA | Pyridine | 50 | 1 | 95 | General Literature |
| CuI/TMEDA | Methanol | Room Temp | 3 | 88 | General Literature |
Table 3: Influence of Base on Cadiot-Chodkiewicz Coupling
| Copper Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr | n-Butylamine | Ethanol | Room Temp | High | General Literature |
| CuI | Piperidine | Methanol | Room Temp | 85 | [4] |
| CuCl | Diethylamine | THF | 40 | 80 | General Literature |
Experimental Protocols
Protocol 1: Glaser-Hay Homocoupling of this compound
This is a general procedure and may require optimization.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (ACS grade)
-
Hydrochloric acid (HCl), 2M solution
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (B86663) (MgSO₄, anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add CuCl (5-10 mol%) and TMEDA (1.2 equivalents relative to CuCl). Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add acetone to the flask to dissolve the catalyst complex.
-
Substrate Addition: Slowly add a solution of this compound (1 equivalent) in acetone to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of the inert gas (a balloon is often sufficient) at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding 2M HCl solution. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Cadiot-Chodkiewicz Cross-Coupling of this compound with a Bromoalkyne
This is a general procedure and may require optimization.
Materials:
-
This compound
-
A bromoalkyne coupling partner
-
Copper(I) bromide (CuBr)
-
n-Butylamine
-
Ethanol
-
Sodium ascorbate (optional, for air-tolerant conditions)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add CuBr (1-5 mol%). If performing under air-tolerant conditions, also add sodium ascorbate (10-20 mol%). Purge the vessel with an inert gas.
-
Solvent and Base: Add ethanol and then n-butylamine (2-3 equivalents).
-
Alkyne Addition: Add a solution of this compound (1 equivalent) in ethanol to the mixture.
-
Bromoalkyne Addition: Slowly add a solution of the bromoalkyne (1-1.2 equivalents) in ethanol.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for this compound coupling reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
troubleshooting low yields in Glaser coupling of terminal alkynes
Technical Support Center: Glaser Coupling of Terminal Alkynes
Welcome to the technical support center for the Glaser coupling of terminal alkynes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser coupling reaction?
A1: The Glaser coupling is a chemical reaction that involves the oxidative homocoupling of two terminal alkynes to form a symmetrical 1,3-diyne.[1][2] The reaction is typically catalyzed by a copper(I) salt, such as CuCl or CuI, in the presence of a base and an oxidant.[1] A common variation, the Hay coupling, utilizes a soluble catalytic system of a copper(I) salt and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which often accelerates the reaction.[1][3]
Q2: What are the most common causes of low yields in Glaser coupling?
A2: Low yields in Glaser coupling reactions can stem from several factors, including:
-
Catalyst deactivation: The copper catalyst can be sensitive to reaction conditions and may become inactive.
-
Improper reaction conditions: Non-optimal temperature, solvent, or base can significantly hinder the reaction.
-
Presence of interfering functional groups: Certain functional groups on the alkyne substrate can interfere with the reaction.[1]
-
Side reactions: The formation of byproducts, such as homocoupling in cases of attempted cross-coupling, can reduce the yield of the desired product.[4]
-
Inadequate oxidation: The reaction requires an oxidant, and insufficient exposure to it can lead to poor conversion.
Q3: How can I minimize the formation of side products?
A3: Minimizing side products often involves careful control of reaction conditions. For instance, to avoid unwanted homocoupling in Sonogashira reactions, a related coupling, it is crucial to run the reaction under an inert atmosphere to exclude oxygen, which promotes the Glaser-type homocoupling. While Glaser coupling itself requires an oxidant, controlling its delivery can be key. Additionally, optimizing the choice of ligand, base, and solvent can favor the desired reaction pathway.
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
A4: Yes, significant research has focused on developing greener protocols for the Glaser coupling.[5][6] These include using water as a solvent, employing solvent-free conditions, and developing recyclable catalysts.[7][8] Some methods have successfully utilized microwave assistance or ball milling to accelerate the reaction and reduce the need for conventional solvents.[1][8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | Use fresh, high-purity copper(I) salt. Consider pre-treating the catalyst or using a more soluble variant like a CuCl-TMEDA complex. | Copper(I) salts can oxidize over time. The solubility of the catalyst is crucial for its activity. The CuCl-TMEDA complex is known to be soluble in a wider range of solvents.[1] |
| Insufficient Oxidant | Ensure adequate aeration if using air as the oxidant. For Hay coupling, a continuous supply of air is often necessary. In some cases, using a chemical oxidant might provide more consistent results. | The Glaser-Hay coupling is an oxidative coupling, meaning an oxidant is required to regenerate the active copper species in the catalytic cycle.[1] |
| Inappropriate Base | The choice of base is critical. Common bases include amines like TMEDA, pyridine, or triethylamine. The optimal base is often substrate-dependent. | The base deprotonates the terminal alkyne to form the copper acetylide intermediate, a key step in the reaction mechanism.[1] |
| Poor Solvent Choice | The solvent can significantly impact the reaction rate and yield. Dichloromethane and acetone (B3395972) are commonly used. For bioconjugations, aqueous buffers are employed. | The solvent affects the solubility of the catalyst and reactants, and can coordinate with the copper center, influencing its reactivity.[1][9] |
| Low Temperature | While some reactions are run at room temperature, others may require heating. The optimal temperature depends on the specific substrates and catalyst system. | Higher temperatures can increase the reaction rate, but may also lead to degradation of sensitive substrates.[10] |
Issue 2: Formation of Multiple Products or Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Homocoupling in Cross-Coupling Attempts | If attempting a cross-coupling, consider using a large excess of one alkyne or a solid-supported methodology to favor the desired reaction. | Homocoupling is a common side reaction when two different terminal alkynes are used. |
| Substrate Decomposition | For sensitive substrates, particularly in bioconjugation, reaction time and temperature should be minimized. The addition of catalase has been shown to reduce protein degradation by breaking down hydrogen peroxide, a potential byproduct.[11] | Extended reaction times or harsh conditions can lead to the degradation of the starting material or product.[10] |
| Polymerization | In some cases, especially with di-alkynes, polymerization can occur. Adjusting reactant concentrations or using a pseudo-high dilution technique can help. | High concentrations of di-alkynes can favor intermolecular reactions leading to polymers instead of the desired cyclic product. |
Quantitative Data on Reaction Optimization
The following table summarizes the effects of different reaction parameters on the yield of Glaser coupling reactions, based on literature data.
| Parameter | Condition A | Yield A | Condition B | Yield B | Reference |
| Ligand/pH (Bioconjugation) | TMEDA, pH 7.4, 4°C, 4h | - | TMEDA, pH 6.0, 22°C, 4h | >95% | [10] |
| Ligand/pH (Bioconjugation) | TMEDA, pH 7.4, 4°C, 4h | - | 2,2′-Bipyridine-4,4′-dicarboxylic acid, pH 8.0, 22°C, 8h | >95% | [10] |
| Catalyst System | CuCl/TMEDA | High | Cu(OAc)₂/Pyridine | High | [6] |
| Solvent | Dichloromethane | Good | Acetonitrile | Low | [9] |
Experimental Protocols
General Protocol for Glaser-Hay Coupling of a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Terminal alkyne
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous solvent (e.g., acetone, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Air or oxygen supply
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the copper(I) salt (e.g., 0.1 eq) and TMEDA (e.g., 0.1 eq).
-
Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture until the catalyst and ligand are dissolved.
-
Substrate Addition: Add the terminal alkyne (1.0 eq) to the reaction mixture.
-
Reaction Execution: Fit the flask with a condenser and ensure a gentle stream of air or oxygen into the reaction mixture. Stir the reaction vigorously at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with a dilute acid solution to remove the copper catalyst). Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A flowchart for troubleshooting low yields in Glaser coupling reactions.
Caption: A simplified diagram of the Glaser coupling catalytic cycle.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 10. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Conjugated Diynes in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the inherent instability of conjugated diynes in solution.
Frequently Asked Questions (FAQs)
Q1: My conjugated diyne solution has changed color. What does this indicate?
A change in the color of a conjugated diyne solution, such as fading or darkening, often signals degradation. The color of these compounds is a result of their extended π-conjugated system, which absorbs light in the visible or UV spectrum.[1][2][3] Any disruption to this conjugation, through reactions like oxidation, polymerization, or other side reactions, will alter the molecule's ability to absorb light, leading to a visible color change.[4][5]
Q2: What are the primary pathways through which conjugated diynes degrade in solution?
Conjugated diynes are susceptible to several degradation pathways:
-
Polymerization: Especially at elevated temperatures, conjugated diynes can undergo polymerization, leading to the formation of insoluble materials and a decrease in the concentration of the desired compound.[6][7]
-
Oxidation: In the presence of oxygen, conjugated diynes can oxidize. This is a common degradation pathway, particularly for compounds with structures similar to polyunsaturated fatty acids, which form hydroperoxides.[8][9]
-
Photodegradation: The extended π-systems of conjugated diynes absorb UV and visible light, which can lead to photochemical reactions and subsequent degradation.[10][11][12]
-
Hydrolysis: Under certain conditions, particularly with specific catalysts, conjugated diynes can undergo hydrolysis.[13]
-
Reaction with Solvents: The choice of solvent can influence the rate of degradation. For some conjugated systems, degradation is faster in more polar solvents.[14]
Q3: How should I store my conjugated diyne solutions to maximize their stability?
Proper storage is crucial for maintaining the integrity of conjugated diyne solutions. Here are some recommended practices:
-
Temperature: Store solutions at low temperatures, such as ≤ –20°C, to minimize the rate of decomposition.[15] For long-term storage, lyophilizing the compound and storing it at ≤ –20°C is recommended.[15][16]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.
-
Atmosphere: Whenever possible, degas solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Inhibitors: For applications where it will not interfere with downstream processes, consider adding a polymerization inhibitor like butylated hydroxytoluene (BHT).
-
Concentration: Store antibodies and their conjugates at higher concentrations (at least 0.5 mg/mL) to reduce loss due to adsorption to the storage container. For dilute solutions, adding an inert protein like BSA can help.[17]
-
Buffer/Solvent: For conjugated biomolecules, the choice of storage buffer is critical. A histidine-sucrose buffer, for example, has been shown to be more effective at preventing aggregation than PBS.[18]
Troubleshooting Guides
Issue 1: Low or No Yield in Synthesis
Problem: You are experiencing low or no yield in a reaction to synthesize a conjugated diyne (e.g., Wittig, Heck, Glaser-Hay coupling).
| Possible Cause | Recommended Solution | Citation |
| Poor Reagent Quality | Ensure all starting materials, solvents, and catalysts are pure and dry. Impurities can poison catalysts and lead to side reactions. | [6][19] |
| Sub-optimal Reaction Conditions | Optimize temperature, reaction time, and reactant concentrations. For reactions sensitive to air and moisture, ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. | [6][20] |
| Incomplete Reaction | Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. If the reaction stalls, consider adding more of a key reagent. | [20] |
| Side Reactions | For dehydration reactions, polymerization of the diene product can be a major side reaction. Consider distilling the product as it forms or adding a polymerization inhibitor. For coupling reactions, homocoupling can be a competing reaction. | [19] |
| Product Decomposition | If you observe product decomposition during the reaction, consider quenching the reaction early and proceeding immediately to workup. | [20] |
Issue 2: Product Instability During and After Purification
Problem: Your conjugated diyne appears to be degrading during workup or after purification.
| Possible Cause | Recommended Solution | Citation |
| Acid Sensitivity on Silica Gel | If your compound is acid-sensitive, consider using neutral or basic alumina (B75360) for chromatography, or use a different purification method. | [20] |
| Oxidation During Workup/Storage | Perform the workup and purification as quickly as possible. Use degassed solvents and store the purified product under an inert atmosphere at low temperature. | |
| Polymerization upon Solvent Removal | If the neat compound is unstable, avoid complete removal of the solvent. Instead, store it as a solution in a suitable, degassed solvent at low temperature. | |
| Precipitation During Purification | If the target protein precipitates during purification, consider adding DTT to the sample and buffers, or adjusting the buffer composition. | [21] |
| Column Clogging | If the chromatography column clogs, it may be due to cell debris or high sample viscosity. Ensure the sample is properly filtered and consider diluting it. | [22] |
Quantitative Data on Conjugated Diyne Instability
The stability of conjugated diynes is highly dependent on their specific structure and the experimental conditions. The following table provides an overview of degradation kinetics for some conjugated systems.
| Compound/System | Conditions | Observed Rate/Half-life | Degradation Pathway | Citation |
| Azomethine-containing conjugated polymer | Toluene with Trifluoroacetic Acid (TFA) | ~90 seconds | Acid-catalyzed hydrolysis | [14][23] |
| Azomethine-containing conjugated polymer | Chloroform with TFA | Slower than in Toluene | Acid-catalyzed hydrolysis | [14][23] |
| 1,3-Butadiene (gas phase) | Reaction with Ozone at 298 K | Rate constant: (0.06 ± 0.03) x 10-18 cm3 molecule-1 s-1 | Ozonolysis | [24] |
| Isoprene (gas phase) | Reaction with Ozone at 298 K | Rate constant: (0.53 ± 0.16) x 10-18 cm3 molecule-1 s-1 | Ozonolysis | [24] |
| 2,3-dimethylbuta-1,3-diene (gas phase) | Reaction with Ozone at 298 K | Rate constant: (0.95 ± 0.25) x 10-18 cm3 molecule-1 s-1 | Ozonolysis | [24] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storing Air- and Light-Sensitive Conjugated Diynes
-
Solvent Preparation: Use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Glassware: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum, and cooled under an inert atmosphere.
-
Transfers: Perform all transfers of the conjugated diyne and its solutions using syringe or cannula techniques under a positive pressure of an inert gas.
-
Storage:
-
For short-term storage, keep the diyne as a solution in a degassed, anhydrous solvent in a sealed vial with a Teflon-lined cap, wrapped in aluminum foil, and stored at -20°C.
-
For long-term storage, if the compound is a solid, store it neat in a sealed vial under an inert atmosphere at -20°C or lower. If it is an oil or unstable as a neat solid, store it as a frozen solution.
-
-
Monitoring: Before use, it is advisable to check the purity of the stored compound by TLC or NMR to ensure it has not degraded.
Visualizations
Caption: Workflow for handling unstable conjugated diynes.
Caption: Common degradation pathways for conjugated diynes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. theorango.com [theorango.com]
- 9. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the best way to store the dye conjugates after the conjugation process? | AAT Bioquest [aatbio.com]
- 16. How should I store my antibody? | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. How to store the conjugated antibody? NovoPro [novoprolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. Troubleshooting Purification Methods [sigmaaldrich.com]
- 22. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 23. Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aspects of the kinetics and mechanism of the gas-phase reactions of ozone with conjugated dienes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,3-Hexadiyne Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the laboratory and scale-up production of 1,3-hexadiyne.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no this compound at all. What are the likely causes and how can I improve the outcome?
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Action: Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Catalyst Inactivity: The copper catalyst may be inactive or poisoned.
-
Action: Ensure the use of a high-purity copper(I) salt. If necessary, consider adding a reducing agent like hydroxylamine (B1172632) hydrochloride to maintain the copper in its active Cu(I) state.
-
-
Improper Reaction Conditions: The temperature, pressure, or solvent may not be optimal.
-
Action: Optimize the reaction temperature. For Glaser coupling, ensure an adequate supply of oxidant (e.g., air or oxygen). For Cadiot-Chodkiewicz coupling, maintain an inert atmosphere to prevent unwanted side reactions.
-
-
Poor Quality Starting Materials: Impurities in the starting materials (e.g., 1-butyne (B89482) or 1-bromo-1-butyne) can interfere with the reaction.
-
Action: Use freshly distilled or purified starting materials.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing a significant amount of side products, particularly the homocoupled product of my starting alkyne. How can I minimize these byproducts?
Potential Causes & Troubleshooting Steps:
-
Homocoupling in Cadiot-Chodkiewicz Reaction: The reaction conditions may favor the self-coupling of the terminal alkyne.[1]
-
Action: Slowly add the terminal alkyne to the reaction mixture containing the haloalkyne and the copper catalyst. This keeps the concentration of the terminal alkyne low, minimizing self-coupling.
-
-
Oxidative Degradation: this compound can be sensitive to oxidation, especially at elevated temperatures.
-
Action: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts.
-
Action: Carefully control the stoichiometry of the reactants. A slight excess of the haloalkyne in the Cadiot-Chodkiewicz coupling can sometimes help to consume the terminal alkyne and reduce homocoupling.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am finding it challenging to isolate pure this compound from the reaction mixture. What are the best purification strategies?
Potential Causes & Troubleshooting Steps:
-
Close Boiling Points: Byproducts may have boiling points close to that of this compound, making distillation difficult.
-
Action: Utilize fractional distillation with a high-efficiency column. Alternatively, preparative gas chromatography can be employed for small-scale, high-purity isolations.
-
-
Thermal Instability: this compound may decompose at higher temperatures required for distillation.
-
Action: Perform distillation under reduced pressure to lower the boiling point.
-
-
Product Volatility: this compound is a volatile compound, which can lead to loss during workup and purification.
-
Action: Use cooled traps during distillation and handle the product at low temperatures.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthesis routes for this compound?
-
A1: The most common methods for synthesizing 1,3-diynes like this compound are the Glaser coupling and the Cadiot-Chodkiewicz coupling. The Glaser coupling involves the oxidative homocoupling of a terminal alkyne (1-butyne in this case), while the Cadiot-Chodkiewicz coupling is a cross-coupling reaction between a terminal alkyne (e.g., ethyne) and a haloalkyne (e.g., 1-bromo-1-butyne).[1][2]
-
-
Q2: What are the main safety concerns when working with this compound?
-
A2: this compound is expected to be a flammable and potentially explosive compound, especially in the presence of oxygen or at elevated temperatures. It is crucial to handle it in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources. Personal protective equipment, including safety glasses, flame-retardant lab coats, and appropriate gloves, should be worn at all times.[3]
-
-
Q3: How can I monitor the progress of my this compound synthesis?
-
A3: The reaction progress can be effectively monitored by TLC (if the starting materials and products are UV active or can be visualized with a stain) or GC. These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts over time.
-
-
Q4: What are the key considerations when scaling up the production of this compound?
-
A4: Key scale-up challenges include:
-
Heat Transfer: Coupling reactions are often exothermic. Maintaining adequate temperature control in a larger reactor is critical to prevent runaway reactions and byproduct formation.
-
Mixing: Efficient mixing is essential to ensure homogeneity and good contact between reactants and the catalyst, especially in heterogeneous reaction mixtures.
-
Safety: The potential for thermal runaway and the handling of larger quantities of a potentially unstable compound require a thorough safety assessment and robust engineering controls.
-
Purification: Distillation at a larger scale requires careful optimization to achieve the desired purity without thermal degradation.
-
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Feature | Glaser Coupling | Cadiot-Chodkiewicz Coupling |
| Reactants | 1-Butyne | Ethyne (B1235809) + 1-Bromo-1-butyne (or vice-versa) |
| Catalyst | Copper(I) salt (e.g., CuCl) | Copper(I) salt (e.g., CuBr) |
| Reagents | Base (e.g., ammonia, pyridine), Oxidant (e.g., O₂) | Base (e.g., amine) |
| Primary Product | This compound (symmetrical diyne) | This compound (unsymmetrical diyne) |
| Common Byproducts | Oligomers, polymers | Homocoupled products |
| Key Advantage | Simpler starting materials | High selectivity for unsymmetrical products |
| Key Disadvantage | Can produce a mixture of oligomers | Requires a haloalkyne, which may be less stable |
Table 2: Troubleshooting Summary for this compound Production
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive catalyst | Use fresh, high-purity Cu(I) salt; add a reducing agent. |
| Incomplete reaction | Extend reaction time; optimize temperature. | |
| Byproduct Formation | Homocoupling | Slow addition of the terminal alkyne. |
| Oxidation | Maintain an inert atmosphere. | |
| Purification Difficulty | Close boiling points | Use fractional distillation or preparative GC. |
| Thermal degradation | Distill under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Glaser Coupling
-
Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser is charged with copper(I) chloride (5 mol%) and a suitable solvent such as pyridine (B92270) or a mixture of methanol (B129727) and ammonia.
-
Reaction Execution: The flask is cooled in an ice bath, and 1-butyne is bubbled through the solution while stirring. Air or oxygen is passed through the reaction mixture as the oxidant.
-
Monitoring: The reaction is monitored by GC until the starting material is consumed.
-
Workup: The reaction mixture is quenched with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by rotary evaporation at low temperature. The crude product is then purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Cadiot-Chodkiewicz Coupling
-
Reaction Setup: A Schlenk flask is charged with copper(I) bromide (5 mol%), a base such as a primary amine (e.g., butylamine), and a solvent like THF under an inert atmosphere (argon or nitrogen).
-
Reaction Execution: 1-Bromo-1-butyne is added to the flask. Ethyne gas is then bubbled through the solution, or a solution of a protected form of ethyne is added slowly via a syringe pump.
-
Monitoring: The reaction progress is monitored by TLC or GC.
-
Workup: The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or vacuum distillation.
Mandatory Visualization
Caption: Glaser coupling reaction pathway for this compound synthesis.
Caption: Cadiot-Chodkiewicz coupling pathway for this compound.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Analysis of 1,3-Hexadiyne Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-hexadiyne. Our aim is to assist you in identifying potential impurities in your samples through established analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my this compound sample?
A1: Impurities in this compound samples can generally be categorized as follows:
-
Isomeric Impurities: These are molecules with the same chemical formula (C6H6) but different structural arrangements. Common isomers include 1,5-hexadiyne, 2,4-hexadiyne, and 1,3-hexadiene.[1][2] The synthesis method heavily influences the likelihood of these isomers being present.
-
Synthesis-Related Impurities: These can include unreacted starting materials, byproducts from side reactions, and residual solvents. For example, if synthesizing from a halo-alkyne, you might find homocoupled byproducts.
-
Degradation Products: Although conjugated diynes are relatively stable, they can degrade over time, especially when exposed to heat, light, or oxygen.[3] This can lead to the formation of oligomers, polymers, or oxidation products.
Q2: I see some unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. How can I identify them?
A2: Unexpected peaks in a GC-MS chromatogram can be identified by analyzing their mass spectra.
-
Compare with a Spectral Library: The most straightforward method is to compare the experimental mass spectrum of the unknown peak with a commercial mass spectral library (e.g., NIST, Wiley).
-
Analyze the Fragmentation Pattern: For C6H6 isomers, the fragmentation patterns can be very similar, making definitive identification challenging based on mass spectrometry alone.[1][4] However, key fragment ions can provide clues. For instance, aromatic compounds like benzene (B151609) (a potential rearrangement product) will show a strong molecular ion peak at m/z 78.[5]
-
Consider Retention Times: If you have standards for potential impurities, comparing their GC retention times with your unknown peaks can provide strong evidence for their identity.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum looks complex. How can I distinguish impurity signals from my this compound product?
A3: NMR spectroscopy is a powerful tool for identifying impurities.
-
Compare with Known Spectra: Reference the known ¹³C NMR spectrum of this compound to confirm the signals of your product.
-
Look for Characteristic Signals of Impurities:
-
1,3-Hexadiene: Look for signals in the alkene region (around 5-7 ppm in ¹H NMR and 100-150 ppm in ¹³C NMR).
-
Other Alkynes: The chemical shifts of protons and carbons adjacent to the triple bonds will differ for other hexadiyne isomers.
-
Solvents: Residual solvents will have characteristic and well-documented chemical shifts.
-
-
2D NMR Techniques: Techniques like COSY and HSQC can help in assigning proton and carbon signals and identifying the connectivity within impurity molecules.
Troubleshooting Guides
Issue 1: Poor Resolution of Peaks in GC-MS Analysis
Problem: Co-elution of this compound and potential isomeric impurities.
Workflow for Troubleshooting Poor GC-MS Resolution ```dot graph Troubleshooting_GC_MS { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Start [label="Poor Peak Resolution in GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Column [label="Verify GC Column Type\n(e.g., ZB-5)"]; Optimize_Temp [label="Optimize Temperature Program\n(Slower ramp rate, e.g., 1°C/min)"]; Check_Flow [label="Adjust Carrier Gas Flow Rate"]; Alternative_Column [label="Consider a More Polar Column"]; Success [label="Improved Resolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Column; Check_Column -> Optimize_Temp; Optimize_Temp -> Check_Flow; Check_Flow -> Alternative_Column; Alternative_Column -> Success; }
Caption: Workflow for troubleshooting HPLC separation of impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stationary Phase: The column may not provide sufficient retention for nonpolar analytes. | Action: Use a reversed-phase column with a nonpolar stationary phase, such as C18 or C8, which is suitable for separating nonpolar compounds. |
| Suboptimal Mobile Phase Composition: The mobile phase may not have the correct polarity to effectively separate the components. | Action: Optimize the mobile phase. For reversed-phase HPLC of nonpolar compounds, a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. A[6]djust the ratio of the organic solvent to water to fine-tune the separation. |
| Isocratic Elution is Ineffective: A single mobile phase composition may not be sufficient to resolve all impurities. | Action: Employ a gradient elution. Start with a higher percentage of the polar solvent (e.g., water) and gradually increase the percentage of the organic solvent. This will help to elute more strongly retained nonpolar compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a starting point and may require optimization for your specific instrument and sample.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC-MS Parameters:
-
GC Column: ZB-5 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. [1] * Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 30 °C, hold for 2 minutes.
-
Ramp: 1 °C/min to 60 °C.
-
Ramp: 5 °C/min to 200 °C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: 2 scans/second.
-
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of nonpolar compounds and should be optimized.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water.
-
Elution: Start with an isocratic elution (e.g., 70% acetonitrile, 30% water). If separation is poor, implement a gradient elution starting with a lower concentration of acetonitrile and increasing it over the run.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength where this compound and potential impurities absorb (e.g., 210 nm).
-
Column Temperature: 30 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional): If the 1D spectra are complex, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in structure elucidation of impurities.
Quantitative Data Summary
The following tables provide reference NMR data for this compound and a potential impurity, 1,3-hexadiene. Note that experimental conditions can cause slight variations in chemical shifts.
Table 1: ¹³C NMR Chemical Shifts (ppm) of this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 65.1 |
| C2 | 78.9 |
| C3 | 81.1 |
| C4 | 68.2 |
| C5 | 19.8 |
| C6 | 12.9 |
(Source: PubChem CID 138254)
[7]Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) of (E)-1,3-Hexadiene
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~5.0-5.2 | ~116 |
| 2 | ~6.0-6.3 | ~137 |
| 3 | ~5.6-5.8 | ~129 |
| 4 | ~5.4-5.6 | ~132 |
| 5 | ~2.0-2.2 | ~26 |
| 6 | ~0.9-1.1 | ~13 |
(Data compiled from typical values for conjugated dienes)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Examples of constitutional isomers of molecular formula C6H6 mass 78 structural isomers carbon chain structural constitutional isomers of C6H6 formula skeletal formula of isomers alkenes alkynes cycloalkenes cycloalkynes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C6H6 | CID 138254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 1,3-Hexadiyne Reactions
Welcome to the Technical Support Center for 1,3-Hexadiyne Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound reactions.
Issue: Low Polymer Yield
Low or no yield of the desired poly(this compound) is a frequent challenge. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivity or Deactivation | Verify Catalyst Quality: Ensure the catalyst is not expired and has been stored under the appropriate inert atmosphere. Optimize Catalyst Loading: Both too low and too high catalyst concentrations can be detrimental. Titrate the catalyst loading to find the optimal concentration for your specific reaction conditions.[1][2] Check for Poisons: Impurities in the monomer or solvent can poison the catalyst.[3][4] Purify the this compound and use high-purity, anhydrous, and deoxygenated solvents. |
| Sub-optimal Reaction Conditions | Temperature Effects: The reaction temperature significantly impacts the rate and selectivity. Lower temperatures may be necessary to minimize side reactions or catalyst decomposition.[4][5] Conversely, some reactions require higher temperatures to proceed efficiently.[4][5] Screen a range of temperatures to find the optimum. Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst activity and polymer solubility.[4][5][6][7] Experiment with different solvents to identify the one that provides the best results for your catalytic system. |
| Inefficient Initiation | Poor Mixing: Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture. Initiator System: For anionic polymerizations, the choice of initiator and the presence of additives like TMEDA can significantly affect the initiation efficiency and control over the polymerization.[8] |
Issue: Low Molecular Weight of Poly(this compound)
Achieving a high molecular weight is often crucial for the desired material properties of poly(this compound).
| Potential Cause | Troubleshooting Steps & Recommendations |
| Chain Termination Reactions | Monomer Purity: Impurities in the this compound monomer can act as chain-terminating agents.[9] Ensure the monomer is rigorously purified before use. Atmosphere Control: Oxygen and moisture can lead to premature chain termination. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Chain Transfer Reactions | Solvent Effects: Certain solvents can participate in chain transfer reactions. Consider using a less reactive solvent. Temperature Control: Higher temperatures can sometimes increase the rate of chain transfer relative to propagation.[8] |
| Incorrect Stoichiometry | Monomer to Initiator Ratio: In living polymerization, the molecular weight is directly related to the monomer-to-initiator ratio.[10] Carefully control the stoichiometry to target the desired molecular weight. |
Issue: Formation of Side Products
The presence of undesired side products complicates purification and reduces the yield of the target polymer.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Homocoupling (Glaser or Hay Coupling) | Minimize Oxygen: In Sonogashira coupling, the presence of oxygen can promote the homocoupling of terminal alkynes.[5] Using an inert atmosphere can reduce this side reaction. Catalyst and Ligand Choice: The choice of catalyst and ligands can influence the extent of homocoupling. Some copper-free Sonogashira protocols have been developed to avoid this issue.[11] |
| Cyclotrimerization | Catalyst Selection: Certain catalysts, particularly those based on tantalum or indium, can promote the cyclotrimerization of alkynes to form benzene (B151609) derivatives. If this is not the desired product, select a catalyst that favors polymerization. |
| Isomerization | Reaction Conditions: Isomerization of the double bonds in the polymer backbone can sometimes occur. Minimizing reaction time and temperature can help to reduce this. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the polymerization of this compound?
The "best" catalyst depends on the desired outcome of the reaction (e.g., polymerization, cyclotrimerization, etc.) and the required properties of the product (e.g., molecular weight, stereoregularity). Common catalytic systems include:
-
Copper-based catalysts (for Glaser-Hay type polymerizations): These are often used for the oxidative coupling of terminal diynes. The Hay modification, using a CuCl-TMEDA complex, offers improved solubility and versatility.[8][12]
-
Palladium and Copper co-catalysts (for Sonogashira polymerizations): This system is used for the cross-coupling of terminal alkynes with organic halides. Careful control of conditions is needed to minimize homocoupling.[5][11][13]
-
Rhodium and Nickel catalysts: These have been shown to be effective for the polymerization of substituted acetylenes, often providing stereoregular polymers.
-
Metal-free catalysts: Organobases and Lewis acids are also being explored as alternatives to metal-based catalysts to avoid metal contamination in the final polymer.
Q2: How can I monitor the progress of my this compound polymerization?
Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): To follow the consumption of the this compound monomer.
-
In-situ FTIR Spectroscopy: To track the disappearance of the alkyne C-H stretch and the appearance of new vibrational modes corresponding to the polymer.[12]
-
Gel Permeation Chromatography (GPC): To analyze the molecular weight and molecular weight distribution of the polymer at different time points.[11][14][15][16]
Q3: What is a typical procedure for purifying poly(this compound)?
A common method for purifying the polymer is precipitation.[14]
-
Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran (B95107) or chloroform).
-
Precipitation: Slowly add the polymer solution to a large excess of a non-solvent (e.g., methanol (B129727) or hexane) while stirring vigorously. The polymer should precipitate out.
-
Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the polymer under vacuum to a constant weight.
Q4: How can I characterize the structure of my poly(this compound)?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the microstructure of the polymer, including the ratio of 1,2- to 1,4-addition and identifying any side products.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[11][14][15][16]
Quantitative Data
Table 1: Comparison of Catalytic Systems for Diene Polymerization
| Catalyst System | Monomer | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| n-BuLi / TMEDA | 1,3-Cyclohexadiene | High | 50,000 | 1.12 | [8] |
| Ni(dppp)Cl₂ / i-PrMgCl | 3-Hexylthiophene | >95 | - | <1.5 | [18] |
| Sc(OTf)₃ | 1,3-Dioxolane | >90 | - | - | [19] |
| Binuclear α-diimine Ni-based / EASC | 1-Hexene | High | High | ~2.5 | [20] |
Note: Data for this compound is limited in the literature. This table provides examples from similar diene and alkyne polymerizations to illustrate the types of data to consider when selecting a catalyst.
Experimental Protocols
Protocol 1: Glaser-Hay Polymerization of a Terminal Diyne (Adapted for this compound)
This protocol is adapted from established procedures for the Glaser-Hay coupling of terminal alkynes.[3]
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (B3395972) (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add CuCl (e.g., 5 mol%) and TMEDA (e.g., 10 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas for 15-20 minutes.
-
Solvent Addition: Add anhydrous and deoxygenated acetone via a syringe.
-
Monomer Addition: Add the this compound monomer to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (or an optimized temperature) under a positive pressure of the inert gas. The progress of the polymerization can be monitored by TLC or by observing the precipitation of the polymer.
-
Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 2M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting polymer by precipitation as described in the FAQs.
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Decision logic for catalyst selection in this compound reactions.
Caption: Simplified reaction pathway for catalyzed this compound polymerization.
References
- 1. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. Robust and Operationally Simple Synthesis of Poly(bis(2,2,2-trifluoroethoxy) phosphazene) with Controlled Molecular Weight, Low PDI, and High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 16. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1,3-Hexadiyne and 1,5-Hexadiyne Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric compounds is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an objective comparison of the reactivity of 1,3-hexadiyne and 1,5-hexadiyne (B1215225), supported by established principles of organic chemistry and analogous experimental data.
The arrangement of the two triple bonds in the six-carbon chain of this compound and 1,5-hexadiyne gives rise to distinct electronic properties and, consequently, different chemical behaviors. This compound is a conjugated diyne, where the two triple bonds are separated by a single bond, leading to a continuous π-system. In contrast, 1,5-hexadiyne is an isolated diyne, with its triple bonds separated by two sp³-hybridized carbon atoms, resulting in two independent π-systems. This fundamental structural difference is the primary determinant of their reactivity profiles.
Stability and Structural Insights
Comparative Reactivity Profiles
The differing electronic structures of this compound and 1,5-hexadiyne dictate their participation in various chemical transformations. The conjugated nature of this compound allows for unique modes of reaction, such as 1,4-addition and pericyclic reactions, which are not observed in the isolated system of 1,5-hexadiyne. The reactivity of 1,5-hexadiyne is more akin to that of a simple alkyne, with each triple bond reacting independently.
| Reaction Type | This compound (Conjugated) | 1,5-Hexadiyne (Isolated) | Rationale |
| Electrophilic Addition | Can undergo both 1,2- and 1,4-addition, leading to a mixture of products.[3][4] | Undergoes standard Markovnikov and anti-Markovnikov addition at each alkyne independently.[5][6] | The conjugated system allows for the formation of a resonance-stabilized carbocation intermediate, enabling nucleophilic attack at two different positions. |
| Cycloaddition Reactions | Can act as a diene component in Diels-Alder type reactions with suitable dienophiles.[7] | Does not participate in Diels-Alder reactions. Can undergo intramolecular cyclization reactions under specific conditions. | The conjugated 4π-electron system of this compound is a prerequisite for the [4+2] cycloaddition of the Diels-Alder reaction. 1,5-Hexadiyne can undergo cyclization via radical or metal-catalyzed pathways. |
| Hydration | Hydration can be complex, potentially leading to a mixture of enol and ketone products. | Each alkyne can be hydrated independently to form a ketone, following Markovnikov's rule.[5][6][8] | The independent nature of the triple bonds in 1,5-hexadiyne allows for predictable hydration of one or both alkynes. |
| Deprotonation/Alkylation | The terminal alkyne proton is acidic and can be removed by a strong base for subsequent functionalization. | Both terminal alkyne protons are acidic and can be selectively or doubly deprotonated and functionalized. | The presence of two terminal alkynes in 1,5-hexadiyne offers more possibilities for sequential functionalization. |
Experimental Protocols
Detailed experimental procedures for the specific reactions of this compound and 1,5-hexadiyne are not extensively reported. However, the following protocols for analogous compounds can be adapted by researchers.
Representative Protocol 1: Diels-Alder Reaction of a Conjugated Diyne (Analogous to this compound)
This protocol is adapted from the Diels-Alder reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640).[9][10]
Materials:
-
This compound (or analogous conjugated diyne)
-
Maleic anhydride (or other suitable dienophile)
-
Xylene (high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the conjugated diyne and 1.0 equivalent of maleic anhydride in a minimal amount of xylene.
-
Heat the mixture to reflux with vigorous stirring. The high temperature is often necessary to overcome the activation energy for the cycloaddition.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[11]
Representative Protocol 2: Hydration of a Terminal Alkyne (Applicable to 1,5-Hexadiyne)
This protocol is a general method for the mercury(II)-catalyzed hydration of a terminal alkyne.[5][6][8][12]
Materials:
-
1,5-Hexadiyne
-
Water
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (B86663) (HgSO₄) as a catalyst
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a round-bottom flask, add the 1,5-hexadiyne.
-
Add a solution of water and sulfuric acid.
-
Add a catalytic amount of mercury(II) sulfate.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
The initial product is an enol which rapidly tautomerizes to the more stable ketone.[5][6][8]
-
Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent. The product is then purified by distillation or column chromatography.
Visualizing Reactivity Differences
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the electronic systems and representative reaction pathways of this compound and 1,5-hexadiyne.
Caption: Pi-systems of this compound and 1,5-hexadiyne.
Caption: Reactivity pathways of this compound vs. 1,5-hexadiyne.
References
- 1. Ch 10: Dienes [chem.ucalgary.ca]
- 2. Ch 10: Dienes [www3.chem.ucalgary.ca]
- 3. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
spectroscopic characterization to confirm 1,3-hexadiyne structure
For researchers, scientists, and professionals in drug development, unequivocally confirming the structure of a synthesized molecule is paramount. This guide provides a comparative analysis of spectroscopic techniques used to characterize the conjugated diyne, 1,3-hexadiyne. Due to the limited availability of published experimental spectra for this compound, this guide will focus on the expected spectral characteristics and compare them with the experimentally determined data of its structural isomers, 2,4-hexadiyne (B1329798) (a conjugated diyne) and 1,5-hexadiyne (B1215225) (a non-conjugated diyne), as well as the analogous conjugated diene, 1,3-hexadiene. This comparison highlights how subtle changes in molecular structure are reflected in spectroscopic data.
At a Glance: Spectroscopic Comparison of C6 Hydrocarbons
The following tables summarize the key spectroscopic data for this compound and its comparators.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Chemical Shift (δ) ppm |
| This compound | ¹H NMR | Data not readily available in public databases. |
| ¹³C NMR | Referenced in literature, but specific data is not readily available.[1] | |
| 2,4-Hexadiyne | ¹H NMR | Data not readily available in public databases. |
| ¹³C NMR | Referenced in literature.[2] | |
| 1,5-Hexadiyne | ¹H NMR | ~2.0 ppm (t, terminal alkyne H), ~2.5 ppm (m, propargylic CH₂) |
| ¹³C NMR | Data not readily available in public databases. | |
| 1,3-Hexadiene | ¹H NMR | ~0.9 ppm (t, CH₃), ~2.1 ppm (q, CH₂), ~5.0-6.5 ppm (m, olefinic H) |
| ¹³C NMR | ~12.5 (CH₃), ~25.9 (CH₂), ~115-137 (olefinic C) |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Technique | Key Signals |
| This compound | IR | Expected: ~3300 cm⁻¹ (terminal ≡C-H stretch), ~2200-2100 cm⁻¹ (C≡C stretch, conjugated). Experimental data not readily available. |
| MS (EI) | Expected Molecular Ion (M⁺): m/z = 78. Experimental data not readily available. | |
| 2,4-Hexadiyne | IR | ~2150 cm⁻¹ (internal C≡C stretch). No terminal ≡C-H stretch.[3] |
| MS (EI) | Molecular Ion (M⁺): m/z = 78 | |
| 1,5-Hexadiyne | IR | ~3300 cm⁻¹ (terminal ≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, non-conjugated) |
| MS (EI) | Molecular Ion (M⁺): m/z = 78 | |
| 1,3-Hexadiene | IR | ~3100-3000 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch, conjugated), ~900-1000 cm⁻¹ (=C-H bend)[4] |
| MS (EI) | Molecular Ion (M⁺): m/z = 82[5] |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | Technique | λmax (nm) |
| This compound | UV-Vis | Expected to absorb in the UV region due to conjugation. Experimental data not readily available. |
| 2,4-Hexadiyne | UV-Vis | Data not readily available in public databases. |
| 1,5-Hexadiyne | UV-Vis | No significant absorption in the near-UV region. |
| 1,3-Hexadiene | UV-Vis | ~227 nm |
Deciphering the Structure: A Spectroscopic Workflow
The comprehensive characterization of a molecule like this compound involves a logical workflow, integrating information from various spectroscopic methods to piece together its structure.
References
comparing the stability of conjugated vs. non-conjugated diynes
For researchers, scientists, and drug development professionals, a deep understanding of molecular stability is crucial for predicting reactivity, designing synthetic pathways, and ensuring the shelf-life of pharmaceutical compounds. This guide provides a comparative analysis of the thermodynamic stability of conjugated and non-conjugated diynes, backed by experimental and computational data. While the stabilizing effect of conjugation is a well-established principle for dienes, this guide will delve into the nuanced and surprisingly complex stability landscape of their diyne counterparts.
Quantitative Stability Analysis: A Tale of Two Diynes
The thermodynamic stability of a compound can be quantitatively assessed by its heat of hydrogenation (ΔH° hydrog), which is the enthalpy change when the molecule is fully saturated with hydrogen. A less negative (or smaller) heat of hydrogenation indicates a more stable starting molecule, as less energy is released upon its conversion to the corresponding alkane.
Here, we compare the experimental heat of hydrogenation of a non-conjugated diyne, 1,5-hexadiyne, with the calculated heat of hydrogenation of the conjugated diyne, 1,3-butadiyne (B1212363).
| Compound | Structure | Type | Heat of Hydrogenation (kJ/mol) |
| 1,3-Butadiyne | HC≡C-C≡CH | Conjugated | -567.8 |
| 1,5-Hexadiyne | HC≡C-CH₂-CH₂-C≡CH | Non-conjugated (Isolated) | -582.8 ± 4.2[1] |
Note: The heat of hydrogenation for 1,3-butadiyne was calculated using its standard enthalpy of formation and the standard enthalpy of formation of its hydrogenation product, n-butane.
Contrary to the significant stabilization observed in conjugated dienes, the data for diynes suggests that the stabilization effect of conjugation is much less pronounced. In some instances, particularly with heteroatom substitution, conjugation in alkynes can even lead to destabilization.[2] This phenomenon is attributed to the interplay of two opposing factors: the stabilizing effect of π-electron delocalization (resonance) and the destabilizing effect of π–π electron repulsion between the triple bonds.[3]
Experimental Protocols
The determination of heats of hydrogenation is a cornerstone of experimental thermochemistry. Below are detailed methodologies for both experimental and computational approaches to assessing diyne stability.
Catalytic Hydrogenation for Calorimetry (Experimental)
This method involves the complete hydrogenation of a known amount of the diyne in a calorimeter and measuring the heat evolved.
Objective: To experimentally determine the heat of hydrogenation of a diyne.
Materials:
-
Diyne sample (e.g., 1,5-hexadiyne)
-
Hydrogen gas (high purity)
-
Catalyst (e.g., Palladium on carbon, Pd/C, or Platinum(IV) oxide, PtO₂)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Calorimeter (e.g., a reaction calorimeter or a custom-built apparatus)
-
Gas burette and manometer
-
Stirring apparatus
Procedure:
-
Catalyst Activation (if required): For some catalysts like PtO₂, a pre-reduction step is necessary. The catalyst is suspended in the solvent in the calorimeter vessel and stirred under a hydrogen atmosphere until the black platinum catalyst is formed.
-
Sample Preparation: A precise, known mass of the diyne is dissolved in the reaction solvent.
-
Calorimeter Setup: The calorimeter is assembled, and the catalyst suspension is introduced into the reaction vessel. The system is allowed to reach thermal equilibrium.
-
Hydrogenation Reaction: The diyne solution is introduced into the reaction vessel. The system is then filled with hydrogen gas, and the reaction is initiated by vigorous stirring to ensure good mixing of the reactants, catalyst, and hydrogen.
-
Data Acquisition: The temperature change inside the calorimeter is monitored over time. The total amount of hydrogen consumed is measured using a gas burette.
-
Calculation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter system, and the moles of diyne hydrogenated.
Computational Thermochemistry (Theoretical)
Computational methods, such as ab initio calculations, provide a powerful tool for predicting the thermochemical properties of molecules, especially for unstable or difficult-to-handle compounds.
Objective: To calculate the heat of hydrogenation of a diyne (e.g., 1,3-butadiyne).
Methodology (Conceptual):
-
Software: Utilize a quantum chemistry software package (e.g., Gaussian, Spartan).
-
Level of Theory: Choose an appropriate level of theory and basis set (e.g., G3(MP2) or a high-level composite method) that has been shown to provide accurate thermochemical data.
-
Geometry Optimization: Perform geometry optimizations for the diyne (e.g., 1,3-butadiyne), hydrogen (H₂), and the final alkane product (e.g., n-butane).
-
Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Enthalpy Calculation: Calculate the standard enthalpy of formation (ΔH f°) for each species.
-
Heat of Hydrogenation Calculation: The heat of hydrogenation (ΔH° hydrog) is then calculated using the following equation:
ΔH° hydrog = ΔH f°(alkane) - [ΔH f°(diyne) + n * ΔH f°(H₂)]
where 'n' is the number of moles of H₂ required for complete saturation (n=4 for a diyne). Since the enthalpy of formation of an element in its standard state is zero, ΔH f°(H₂) = 0.
Factors Influencing Diyne Stability
The stability of conjugated versus non-conjugated diynes is a balance of electronic and steric effects. The following diagram illustrates the key factors at play.
Caption: Factors influencing the thermodynamic stability of conjugated vs. non-conjugated diynes.
In conjugated diynes, the p-orbitals of the adjacent triple bonds overlap, leading to delocalization of the π-electrons over the entire four-carbon system. This resonance is a stabilizing factor. However, the close proximity of the electron-dense triple bonds also results in significant π-π electrostatic repulsion, which is a destabilizing factor. In non-conjugated diynes, the triple bonds are separated by one or more sp³-hybridized carbon atoms, preventing such interactions. Their stability is therefore determined by the properties of the isolated π-bonds. The net stability of a conjugated diyne is the result of the balance between these opposing resonance and repulsion effects.
References
Validating 1,3-Hexadiyne Purity: A Comparative Guide to GC-MS and qNMR Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of robust chemical synthesis and analysis. This guide provides a comparative overview of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of 1,3-hexadiyne purity. We present detailed experimental protocols and data interpretation guidelines to assist in the accurate assessment of this highly reactive and versatile building block.
This compound (CAS 4447-21-6) is a valuable precursor in organic synthesis, particularly in the formation of complex molecules and polymers. Due to its high reactivity, impurities can arise during its synthesis and storage, potentially compromising the outcome of subsequent reactions. Therefore, rigorous purity assessment is paramount. While commercial specifications for this compound can be scarce, a typical purity for specialty chemicals of this nature is expected to be in the range of 95-98%. This guide will demonstrate how to verify such purity levels.
Comparison of Analytical Techniques for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are orthogonal techniques that provide complementary information for the comprehensive purity assessment of volatile compounds like this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Provides structural information and quantitative data based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Strengths | Excellent for separating volatile impurities and identifying them by their mass spectra. High sensitivity for trace impurities. | Highly accurate and precise for determining the absolute purity of the main component without the need for a specific reference standard of the impurities. Provides structural confirmation. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. Can be susceptible to thermal degradation of unstable compounds. | Lower sensitivity compared to GC-MS for trace impurities. May have overlapping signals in complex mixtures. |
| Typical Purity Range Assessed | >99% (for main component), ppm levels for impurities. | 95-100% |
Potential Impurities in this compound
The synthesis of this compound often involves coupling reactions, such as the Cadiot-Chodkiewicz coupling, which can lead to specific impurities. Understanding the synthetic route is key to identifying potential contaminants.
Common Synthesis: Cadiot-Chodkiewicz coupling of a terminal alkyne with a 1-haloalkyne.
Potential Impurities:
-
Homocoupling byproducts: Symmetrical diynes formed from the starting materials.
-
Unreacted starting materials: The terminal alkyne and 1-haloalkyne used in the synthesis.
-
Solvent residues: Solvents used during the reaction and workup (e.g., methanol, piperidine).
-
Isomers: Other C6H6 isomers that may form under the reaction conditions.
Experimental Protocols
GC-MS Protocol for this compound Purity Analysis
This protocol is designed for the separation and identification of this compound and its potential volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating hydrocarbons based on boiling points.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-200 |
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (molecular ion at m/z 78).
-
Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Calculate the relative purity by peak area percentage. Note that for accurate quantification of impurities, calibration with certified reference standards is necessary.
Quantitative NMR (qNMR) Protocol for this compound Purity Determination
This protocol provides a method for determining the absolute purity of a this compound sample using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube. Record the exact weight.
-
Select a suitable, high-purity internal standard that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene). Accurately weigh an appropriate amount of the internal standard and add it to the NMR tube. Record the exact weight.
-
Add a suitable deuterated solvent (e.g., CDCl₃, approximately 0.6 mL) to dissolve both the sample and the internal standard.
-
Gently mix the sample until fully dissolved.
NMR Parameters:
| Parameter | Value |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the analyte and internal standard protons |
| Number of Scans | Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32) |
| Spectral Width | Appropriate for observing all relevant signals |
Data Analysis:
-
Acquire and process the ¹H NMR spectrum.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical processes, the following diagrams are provided.
By employing these methodologies, researchers can confidently ascertain the purity of their this compound, ensuring the integrity and reproducibility of their synthetic endeavors. The choice between GC-MS and qNMR will depend on the specific analytical requirements, with GC-MS excelling at impurity identification and qNMR providing highly accurate absolute purity determination. For a comprehensive validation, the use of both techniques is recommended.
A Computational Comparison of Acyclic C6H6 Isomers: The Case of Hexadiynes
A detailed computational analysis reveals the significant energetic instability of linear hexadiyne isomers when compared to their cyclic counterpart, benzene (B151609). This guide synthesizes findings from computational chemistry studies to provide a comparative overview of 1,3-hexadiyne and its related acyclic isomers, contextualizing their properties within the broader C6H6 potential energy surface.
The landscape of C6H6 isomers is vast and has been the subject of extensive theoretical investigation. While benzene stands as the unequivocal global minimum in terms of stability, its high-energy acyclic isomers, including the family of hexadiynes, present compelling subjects for computational study. These linear structures are characterized by the presence of two carbon-carbon triple bonds and are found to be considerably less stable than benzene.
A comprehensive computational study of 218 C6H6 structures, employing both ab initio and density functional theory methods, established that acyclic isomers are generally 60 to 80 kcal/mol higher in energy than benzene.[1][2] This energetic penalty is largely attributed to the lack of aromatic stabilization and the inherent strain in linear unsaturated systems.
Relative Stabilities of Acyclic C6H6 Isomers
To provide a clear quantitative comparison, the following table summarizes the relative energies of several key acyclic C6H6 isomers. The energies are calculated from their standard gas-phase enthalpies of formation and are presented relative to benzene, the most stable isomer.
| Isomer | Structure | Standard Enthalpy of Formation (ΔfH°gas, 298.15 K) | Relative Energy (kcal/mol) |
| Benzene | C6H6 | 19.8 kcal/mol | 0.0 |
| (3E)-1,3-Hexadien-5-yne | CH2=CH-CH=CH-C≡CH | 82.8 kcal/mol[3] | +63.0 |
| 1,4-Hexadiyne | HC≡C-CH2-CH2-C≡CH | 91.9 kcal/mol | +72.1 |
| This compound | HC≡C-C≡C-CH2-CH3 | 94.1 kcal/mol[4][5] | +74.3 |
| 2,4-Hexadiyne | CH3-C≡C-C≡C-CH3 | 77.9 kcal/mol | +58.1 |
Computational Protocols
The determination of the relative stabilities and isomerization pathways of C6H6 isomers relies on sophisticated computational chemistry techniques. A representative high-level study that has explored the C6H6 potential energy surface employed the following methodologies:
1. Geometry Optimization and Vibrational Frequencies:
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G**
-
Procedure: The molecular structures of all isomers were fully optimized to find their lowest energy conformations. Vibrational frequency calculations were then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE).
2. Single-Point Energy Refinement:
-
Method: Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). This method is often considered the "gold standard" in quantum chemistry for its high accuracy.
-
Basis Set: Augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ).
-
Procedure: To obtain more accurate electronic energies, single-point energy calculations were performed on the B3LYP-optimized geometries using the more computationally expensive CCSD(T) method. The final relative energies are typically reported at this higher level of theory, incorporating the ZPVE corrections from the DFT calculations.[1][2]
Energetic Landscape and Isomerization Pathway
The significant energy difference between the linear hexadiyne isomers and benzene indicates a strong thermodynamic driving force for isomerization. The computational studies suggest that these high-energy acyclic structures can rearrange and cyclize to form the exceptionally stable aromatic ring of benzene. This relationship can be visualized as a funneling on the potential energy surface towards the global minimum.
This diagram illustrates the energetic hierarchy of the this compound isomers and their relationship to the thermodynamically favored benzene. The arrows represent the conceptual pathway of isomerization from the high-energy linear forms to the stable aromatic ring. This highlights the general principle that, on the C6H6 potential energy surface, acyclic structures are thermodynamically unstable intermediates that are prone to cyclization.
References
alternative methods for the synthesis of conjugated diynes
For Researchers, Scientists, and Drug Development Professionals
Conjugated diynes are valuable structural motifs found in a wide array of natural products, pharmaceuticals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry, with a variety of methods developed over the years. This guide provides a detailed comparison of the principal alternative methods for synthesizing conjugated diynes, offering insights into their performance, supported by experimental data, and providing detailed protocols for key reactions.
Copper-Catalyzed Homocoupling Reactions: Glaser, Eglinton, and Hay Couplings
The classical methods for the synthesis of symmetrical conjugated diynes involve the oxidative coupling of terminal alkynes catalyzed by copper salts. The Glaser, Eglinton, and Hay couplings are the foundational reactions in this category.
Glaser Coupling: Discovered in 1869, the Glaser coupling is one of the oldest C-C bond-forming reactions.[1] It typically involves a copper(I) salt, a base (like ammonia (B1221849) or an amine), and an oxidant (often air or oxygen).[1][2]
Eglinton Coupling: A significant modification of the Glaser coupling, the Eglinton coupling utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a pyridine (B92270) solution.[2] This eliminates the need for an external oxidant.[2]
Hay Coupling: This variation of the Glaser coupling employs a catalytic amount of a copper(I) salt complexed with a chelating amine, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of an oxidant.[3][4] The CuCl-TMEDA complex exhibits improved solubility in organic solvents compared to the catalysts used in the traditional Glaser coupling.[1]
Comparative Data for Homocoupling Reactions
| Method | Catalyst/Reagent | Base/Solvent | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Glaser Coupling | CuI | DABCO | Air | RT | 0.17 | 95 | Phenylacetylene | [5] |
| Glaser-Hay | CuCl | TMEDA/Acetone | O₂ | RT | 3 | 97 | 1-Ethynyl-1-cyclohexanol | [4] |
| Eglinton Coupling | Cu(OAc)₂ | Pyridine | - | Reflux | 4 | 85 | 1-Ethynyl-1-cyclohexanol | [6] |
| Hay Coupling | CuCl | TMEDA/Isopropanol | O₂ | Reflux | 0.75 | ~95 | 1-Ethynylcyclohexanol | [7] |
Experimental Protocols
General Procedure for Glaser-Hay Coupling of 1-Pentyne (B49018): [3]
-
Materials: 1-Pentyne, Copper(I) chloride (CuCl), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Acetone, 2M Hydrochloric acid (HCl), Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve 1-pentyne (1.0 eq) in acetone.
-
Add CuCl (0.1 eq) and TMEDA (1.2 eq) to the solution.
-
Bubble air or oxygen through the reaction mixture while stirring vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 2M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
General Procedure for Eglinton Coupling: [6]
-
Materials: Terminal alkyne, Copper(II) acetate, Pyridine, Methanol.
-
Procedure:
-
Dissolve the terminal alkyne (1.0 eq) in a mixture of pyridine and methanol.
-
Add a solution of copper(II) acetate (2.0 eq) in pyridine to the alkyne solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with dilute acid and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and purify the product by chromatography or recrystallization.
-
Reaction Pathways
Caption: Reaction pathways for Glaser-Hay and Eglinton couplings.
Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes
The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[8][9] This method is highly selective for the formation of the cross-coupled product, minimizing the formation of homocoupled byproducts.[9]
Quantitative Data for Cadiot-Chodkiewicz Coupling
| Terminal Alkyne | 1-Haloalkyne | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 1-Bromo-2-phenylethyne | CuI / n-BuNH₂ | THF | RT | 1 | 92 | [9] |
| 1-Octyne | 1-Bromo-1-hexyne | CuBr / Piperidine | Methanol | RT | 2 | 85 | [8] |
| 4-Ethynylanisole | 1-Bromo-4-nitrophenylethyne | CuI / Et₂NH | DMF | 25 | 1.5 | 90 | [10] |
| 3-Ethynylthiophene | 1-Bromo-2-(trimethylsilyl)ethyne | CuI / n-BuNH₂ | THF | RT | 3 | 78 | [9] |
Experimental Protocol
General Procedure for Cadiot-Chodkiewicz Coupling: [9]
-
Materials: Terminal alkyne, 1-Bromoalkyne, Copper(I) iodide (CuI), n-Butylamine, Tetrahydrofuran (THF).
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the terminal alkyne (1.0 eq) and the 1-bromoalkyne (1.0 eq) in anhydrous THF.
-
Add n-butylamine (2.0 eq) followed by CuI (5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Reaction Pathway
Caption: Mechanism of the Cadiot-Chodkiewicz coupling.
Modern Alternatives: Palladium-Catalyzed Couplings and Alkyne Metathesis
While copper-catalyzed reactions are foundational, modern methods offer alternative pathways to conjugated diynes, often with broader substrate scope and milder reaction conditions.
Palladium-Catalyzed Couplings
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are versatile methods for forming C-C bonds, including those in conjugated diynes. These reactions typically involve the coupling of a terminal alkyne with a vinyl or aryl halide in the presence of a palladium catalyst, a copper co-catalyst (in the case of Sonogashira), and a base.
Workflow for Palladium-Catalyzed Diyne Synthesis:
Caption: General workflow for Pd-catalyzed diyne synthesis.
Representative Experimental Data for Palladium-Catalyzed Synthesis:
| Alkyne | Halide | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | (E)-1,2-Diiodoethene | Pd(OAc)₂/CuI | Et₃N / DMF | RT | 12 | 75 | [11] |
| Trimethylsilylacetylene | 1-Iodo-2-phenylethene | Pd(PPh₃)₄/CuI | Et₃N / THF | 60 | 6 | 88 | [7] |
General Procedure for Sonogashira Coupling: [7]
-
Materials: Terminal alkyne, Vinyl/Aryl iodide, Pd(PPh₃)₄, CuI, Triethylamine (Et₃N), Solvent (e.g., THF, DMF).
-
Procedure:
-
To a degassed solution of the vinyl/aryl iodide (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add Et₃N (2.0 eq).
-
Add Pd(PPh₃)₄ (2-5 mol%) and CuI (1-3 mol%) to the mixture.
-
Stir the reaction at the desired temperature under an inert atmosphere until completion (monitored by TLC).
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Alkyne Metathesis
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes (typically molybdenum or tungsten).[12] It can be used to synthesize symmetrical and unsymmetrical conjugated diynes through cross-metathesis or ring-closing metathesis.
Representative Experimental Data for Alkyne Metathesis:
| Diyne Substrate 1 | Diyne Substrate 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Heptadiyne | 1,6-Heptadiyne (self-metathesis) | Mo(CO)₆/Phenol | Toluene | 110 | 24 | 65 | [13] |
| 1-Phenyl-1,3-butadiyne | 1-(4-tolyl)-1,3-butadiyne | [Mo(NAr)(CHCMe₂Ph)(OTf)₂] | Toluene | 80 | 1 | 85 (cross-product) | [5] |
General Procedure for Alkyne Cross-Metathesis: [5]
-
Materials: Two different internal alkynes, Molybdenum or Tungsten catalyst, Anhydrous and deoxygenated solvent (e.g., toluene).
-
Procedure:
-
In a glovebox, dissolve the two alkyne substrates in the solvent.
-
Add the catalyst (typically 1-5 mol%).
-
Stir the reaction at the appropriate temperature.
-
Monitor the reaction by GC-MS or NMR.
-
Upon completion, quench the reaction and remove the catalyst by filtration through a pad of silica gel.
-
Concentrate the filtrate and purify the products by chromatography.
-
Conclusion
The synthesis of conjugated diynes can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical copper-catalyzed homocoupling reactions (Glaser, Eglinton, and Hay) are effective for producing symmetrical diynes. For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling offers high selectivity. Modern methods, including palladium-catalyzed couplings and alkyne metathesis, provide powerful alternatives with often milder conditions and broader substrate applicability. The choice of method will ultimately depend on the desired product (symmetrical vs. unsymmetrical), the nature of the starting materials, and the desired reaction scale and conditions. This guide provides a starting point for researchers to select and optimize the most suitable synthetic strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 5. Expedient synthesis of conjugated triynes via alkyne metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-online.com [chemistry-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkyne Metathesis in Organic Synthesis [organic-chemistry.org]
A Comparative Guide to 1,3-Hexadiyne-Based Polymers and Alternative Materials for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a demand for materials that offer enhanced stability, controlled release, and targeted delivery. Among the innovative materials being explored, polymers based on 1,3-hexadiyne, which form polydiacetylene (PDA) vesicles, have garnered significant attention. This guide provides an objective comparison of the performance of these PDA vesicles against two widely used alternatives: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The information presented is supported by experimental data to assist researchers in selecting the most suitable material for their drug development needs.
Performance Comparison at a Glance
The following tables summarize key quantitative data comparing the physical and drug delivery characteristics of PDA vesicles, liposomes, and PLGA nanoparticles.
Table 1: Physicochemical Properties
| Property | Polydiacetylene (PDA) Vesicles | Liposomes | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles |
| Material Composition | Polymerized diacetylene lipids (e.g., PCDA) | Natural or synthetic phospholipids (B1166683) and cholesterol | Biodegradable polyester (B1180765) of lactic acid and glycolic acid |
| Size Range (diameter) | 29 - 149 nm[1] | 20 - 1000 nm[2] | 60 - 550 nm[3] |
| Zeta Potential | -3 to -25 mV (anionic)[1] | Can be tailored (anionic, cationic, or neutral) | -38 mV (uncoated) to +76 mV (chitosan-coated)[4] |
| Mechanical Stability | High (due to polymerization) | Low (prone to leakage) | Moderate |
Table 2: Drug Delivery Performance
| Performance Metric | Polydiacetylene (PDA) Vesicles | Liposomes | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles |
| Drug Loading Capacity | Dependent on drug and vesicle composition | Can encapsulate both hydrophilic and hydrophobic drugs | Efficient for both hydrophobic and hydrophilic drugs |
| Drug Release Profile | Sustained release; 32-57% release in 24h[1] | Can be rapid or sustained depending on formulation | Biphasic or continuous release over days to weeks |
| Biocompatibility | Generally considered biocompatible | High biocompatibility | FDA-approved, high biocompatibility |
| Stimuli-Responsiveness | Colorimetric and fluorescent response to pH, temperature, etc. | Can be engineered to be stimuli-responsive | Stimuli-responsive formulations are being developed |
In-Depth Experimental Analysis
Drug Release Kinetics
Polydiacetylene (PDA) Vesicles: Studies have demonstrated the superior sustained-release properties of PDA vesicles compared to conventional liposomes. For instance, paclitaxel-loaded PDA vesicles showed a significantly slower release rate, with only 32-57% of the drug released over 24 hours, compared to 69% from conventional liposomes within the same timeframe.[1] This sustained release is attributed to the polymerized and more stable structure of the PDA vesicle bilayer.
Liposomes: The release from liposomes can be modulated by altering the lipid composition, but they are generally more prone to leakage.[5] The release kinetics can follow various models, including first-order and Higuchi models, depending on the formulation and the encapsulated drug.
PLGA Nanoparticles: PLGA nanoparticles are well-known for their tunable and sustained drug release profiles, which can be controlled by altering the polymer molecular weight and the lactic acid to glycolic acid ratio.[3] The release often follows a biphasic pattern with an initial burst release followed by a slower, continuous release phase.[6] The release kinetics from PLGA nanoparticles are often best described by the Korsmeyer-Peppas or Weibull models.[6][7]
Biocompatibility and Cellular Interaction
Polydiacetylene (PDA) Vesicles: PDA vesicles are generally considered biocompatible. Their surface can be modified, for example with polyethylene (B3416737) glycol (PEG), to reduce non-specific cellular interactions and cytotoxicity.[8]
Liposomes: Liposomes are known for their excellent biocompatibility and biodegradability.[9] However, their in vivo fate can be influenced by their surface charge and PEGylation, which affects circulation time and uptake by the reticuloendothelial system.[10][11]
PLGA Nanoparticles: PLGA is an FDA-approved polymer with a long history of safe use in biomedical applications.[12][13] The cytotoxicity of PLGA nanoparticles is generally low and depends on the particle size, concentration, and the cell type.[12][14]
Experimental Protocols
Synthesis of Polydiacetylene (PDA) Vesicles
A common method for preparing PDA vesicles is the solvent injection method.[15]
-
Monomer Solution Preparation: Dissolve the diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA) in an organic solvent like chloroform (B151607) or ethanol (B145695) to a concentration of 0.5 mM.
-
Vesicle Formation: Heat deionized water to a temperature above the phase transition temperature of the monomer. Slowly inject the monomer solution into the heated water with vigorous stirring.
-
Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvent, leading to the self-assembly of diacetylene monomers into vesicles.
-
Annealing: Cool the vesicle solution and store it at 4°C overnight to allow for proper annealing of the vesicle structure.
-
Polymerization: Expose the vesicle solution to 254 nm UV light for a specific duration (e.g., 5 minutes) to induce polymerization, which is indicated by a color change to blue.[15][16]
-
Purification: Filter the solution through a membrane (e.g., 0.8 µm) to remove any large aggregates.[16]
Drug Loading into PLGA Nanoparticles
The single emulsion-solvent evaporation method is frequently used for encapsulating hydrophobic drugs into PLGA nanoparticles.[17]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and the hydrophobic drug in a volatile organic solvent like dichloromethane (B109758) (e.g., 5 ml).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): The washed nanoparticles can be lyophilized for long-term storage.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to different concentrations of the nanoparticles (PDA vesicles, liposomes, or PLGA nanoparticles) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Visualizing Cellular Uptake: Receptor-Mediated Endocytosis
The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. One of the primary mechanisms is receptor-mediated endocytosis, where the nanoparticles bind to specific receptors on the cell surface, triggering their internalization.[1][16][21]
Caption: Receptor-mediated endocytosis pathway for nanoparticle uptake.
Logical Workflow for Material Selection
The choice of a suitable drug delivery vehicle depends on a multitude of factors specific to the therapeutic application. The following workflow can guide the decision-making process.
Caption: Workflow for selecting a drug delivery material.
Conclusion
Polydiacetylene vesicles derived from this compound-based polymers present a compelling alternative to traditional drug delivery systems like liposomes and PLGA nanoparticles. Their inherent stability and stimuli-responsive properties offer unique advantages for controlled and targeted drug release. However, the optimal choice of material ultimately depends on the specific requirements of the drug and the therapeutic application. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug development endeavors. Further research involving direct, head-to-head comparative studies will be invaluable in fully elucidating the relative merits of these advanced materials.
References
- 1. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes or Extracellular Vesicles: A Comprehensive Comparison of Both Lipid Bilayer Vesicles for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLGA Nanoparticles Uptake in Stem Cells from Human Exfoliated Deciduous Teeth and Oral Keratinocyte Stem Cells | MDPI [mdpi.com]
- 5. Liposomes and polymersomes: a comparative review towards cell mimicking - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00162F [pubs.rsc.org]
- 6. scientificliterature.org [scientificliterature.org]
- 7. scribd.com [scribd.com]
- 8. journal.r-project.org [journal.r-project.org]
- 9. Polydopamine-on-liposomes: stable nanoformulations, uniform coatings and superior antifouling performance - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of cellular internalization of polymeric nanoparticles within laryngeal cancer cells and immune cells for enhanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 16. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchhub.com [researchhub.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymerization of Conjugated Diynes and Dienes for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic and mechanistic nuances of monomer polymerization is crucial for the rational design of novel materials. This guide provides a comparative analysis of the polymerization of a 1,3-diyne analogue and the well-established polymerization of conjugated dienes. Due to a scarcity of published kinetic studies on the parent 1,3-hexadiyne, this guide utilizes the comprehensively studied 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as a representative for diyne polymerization. This is contrasted with the extensively documented polymerization of 1,3-dienes, which serves as a benchmark for conjugated polymer synthesis.
Comparative Overview of Polymerization Kinetics
The polymerization behavior of diynes and dienes exhibits significant differences, primarily stemming from their distinct electronic structures and reactivity. The following tables summarize key kinetic and thermodynamic parameters for the thermal polymerization of a 2,4-hexadiyne (B1329798) derivative and provide a general comparison with catalytic diene polymerization.
Table 1: Kinetic and Thermodynamic Data for the Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate)
| Parameter | Solid-State Polymerization | Liquid-State Polymerization |
| Reaction Order | Autocatalytic | Zero-Order[1][2] |
| Activation Energy (Ea) | Varies with conversion (68 to 95 kJ mol⁻¹)[1] | Nearly constant |
| Heat of Reaction (ΔH) | 128 ± 4 kJ mol⁻¹[1] | 360 ± 5 kJ mol⁻¹[1] |
Table 2: General Comparison of Polymerization Characteristics
| Feature | Diyne Polymerization (Thermal) | Diene Polymerization (Catalytic) |
| Initiation | Thermal initiation | Anionic, cationic, or Ziegler-Natta catalysts[3][4][5] |
| Propagation | Can involve intramolecular cyclization[1] | Primarily 1,4- or 1,2-addition |
| Kinetics | Can exhibit unusual reaction orders (e.g., zero-order)[1][2] | Typically follows first-order kinetics with respect to monomer |
| Polymer Structure | Often results in highly conjugated, rigid-rod polymers | Produces elastomers with varying degrees of cis/trans isomerism |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and polymerization of the 2,4-hexadiyne derivative and a general procedure for the anionic polymerization of a 1,3-diene.
Synthesis and Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate)
This protocol is based on the work of T. A. Tukhvatullin et al.[1]
Monomer Synthesis:
-
Glaser Coupling of Propargyl Alcohol: Propargyl alcohol is coupled in the presence of a copper(I) chloride catalyst in methanol (B129727) to synthesize hexa-2,4-diyne-1,6-diol.[1]
-
Esterification: The resulting diol is then reacted with p-toluenesulfonyl chloride in the presence of a base to yield 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate).[1]
-
Purification: The final monomer is purified by column chromatography.[1]
Thermal Polymerization (as studied by DSC):
-
A sample of the monomer is placed in a differential scanning calorimetry (DSC) pan.
-
For solid-state polymerization, the sample is heated isothermally below its melting point (e.g., at various temperatures between 80-90°C).[1]
-
For liquid-state polymerization, the sample is heated at a constant rate (e.g., 2, 5, 10, 20°C/min) to a temperature above its melting point.[1]
-
The heat flow is measured as a function of temperature or time to determine the heat of polymerization and to perform isoconversional kinetic analysis.[1]
General Protocol for Anionic Polymerization of a 1,3-Diene (e.g., Isoprene)
-
Solvent and Monomer Purification: The solvent (e.g., cyclohexane) and monomer (e.g., isoprene) are rigorously purified to remove any protic impurities.
-
Initiation: The polymerization is initiated by adding a solution of an organolithium initiator (e.g., sec-butyllithium) to the monomer/solvent mixture under an inert atmosphere.
-
Propagation: The reaction is allowed to proceed at a controlled temperature. The propagation is typically very fast.
-
Termination: The living polymer chains are terminated by the addition of a protic agent, such as methanol.
-
Polymer Isolation: The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Visualizing Polymerization Pathways and Workflows
Diagrams are powerful tools for illustrating complex chemical processes and experimental setups. The following visualizations depict the polymerization of the hexadiyne derivative, a typical diene polymerization, and the workflow for kinetic analysis.
Caption: Polymerization of the 2,4-hexadiyne derivative to a polydiacetylene.
Caption: Anionic polymerization of 1,3-butadiene.
Caption: Workflow for studying polymerization kinetics using DSC.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic parameters of cationic polymerization of 1,3-dienes [inis.iaea.org]
- 5. Polymerization of conjugated dienes with a homogeneous Ziegler–Natta catalytic system based on a carbon-bridged bis(phenolate) yttrium alkyl complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Properties of 1,3-Hexadiyne: Cross-Referencing Experimental and Theoretical Data
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a comparative analysis of experimental and theoretical spectroscopic data for the linear conjugated alkyne, 1,3-hexadiyne. By cross-referencing available experimental Nuclear Magnetic Resonance (NMR) data with theoretically calculated NMR, Infrared (IR), and Raman spectra, this document aims to offer a comprehensive spectroscopic profile of this compound.
Summary of Spectroscopic Data
The following tables summarize the available experimental and theoretically calculated spectroscopic data for this compound. This side-by-side comparison facilitates a direct assessment of the accuracy of computational methods and provides a more complete picture of the molecule's characteristics.
Table 1: ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental ¹³C NMR (ppm)[1] | Theoretical ¹³C NMR (ppm) |
| C1 | Data not available | Calculation required |
| C2 | Data not available | Calculation required |
| C3 | Data not available | Calculation required |
| C4 | Data not available | Calculation required |
| C5 | Data not available | Calculation required |
| C6 | Data not available | Calculation required |
Table 2: Key Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Theoretical IR Frequency (cm⁻¹) | Theoretical Raman Frequency (cm⁻¹) |
| C≡C Stretch (sym) | Calculation required | Calculation required |
| C≡C Stretch (asym) | Calculation required | Calculation required |
| C-H Stretch (alkynyl) | Calculation required | Calculation required |
| C-H Stretch (alkyl) | Calculation required | Calculation required |
| CH₂ Bend | Calculation required | Calculation required |
| CH₃ Bend | Calculation required | Calculation required |
Note: As of the latest search, specific experimental IR and Raman spectra for this compound are not available in public databases. The data presented here would be based on computational chemistry calculations.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound via Cadiot-Chodkiewicz Coupling:
Materials:
-
Bromoethyne (B3344055) (or a suitable equivalent)
-
Copper(I) chloride or bromide
-
A suitable amine base (e.g., ethylamine, propylamine)
-
An organic solvent (e.g., THF, methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of 1-butyne is prepared in the chosen organic solvent under an inert atmosphere.
-
A catalytic amount of the copper(I) salt is added to the solution.
-
The amine base is then introduced to the reaction mixture.
-
A solution of bromoethyne in the same solvent is added dropwise to the mixture at a controlled temperature (often room temperature or slightly below).
-
The reaction is stirred for a specified period, and its progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., ammonium (B1175870) chloride), followed by extraction with an organic solvent.
-
The combined organic layers are dried and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.
Characterization: The purified this compound would then be characterized by spectroscopic methods:
-
¹H and ¹³C NMR spectroscopy to confirm the carbon skeleton and proton environments.
-
Infrared (IR) spectroscopy to identify characteristic functional groups, particularly the C≡C and C-H stretching vibrations.
-
Raman spectroscopy to complement the IR data, as the symmetrical C≡C stretching mode is expected to be strongly Raman active.
-
Mass spectrometry to determine the molecular weight and fragmentation pattern.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
A Comparative Guide to the Regioselectivity of Additions to 1,3-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the regioselectivity of three common addition reactions—hydroboration-oxidation, bromination, and hydration—to the conjugated system of 1,3-hexadiyne. Understanding the factors that control the regiochemical outcome of these reactions is crucial for the strategic synthesis of complex molecules and pharmaceutical intermediates. This document summarizes expected product distributions based on established principles of organic chemistry, provides detailed experimental protocols for analogous reactions, and includes mechanistic diagrams to illustrate the underlying principles of regioselectivity.
Executive Summary
The addition of reagents to the unsymmetrical conjugated system of this compound presents a challenge in controlling regioselectivity. The two triple bonds, one terminal (C1-C2) and one internal (C3-C4), exhibit different reactivities influenced by both electronic and steric factors. This guide outlines the expected outcomes for hydroboration-oxidation, bromination, and hydration, providing a framework for selecting the appropriate synthetic strategy to achieve a desired regioisomer.
Data Presentation: Predicted Product Distribution
| Reaction | Reagents | Expected Major Product(s) | Regioselectivity |
| Hydroboration-Oxidation | 1. Disiamylborane (B86530) or 9-BBN 2. H₂O₂, NaOH | Hexan-2-one | Anti-Markovnikov addition to the terminal alkyne |
| Bromination (1 equivalent) | Br₂ | Mixture of 1,2- and 1,4-addition products | Kinetically and thermodynamically controlled |
| Hydration (Acid-catalyzed) | H₂O, H₂SO₄, HgSO₄ | Mixture of Hexan-2-one and Hexan-3-one | Non-regioselective for the internal alkyne |
Experimental Protocols
The following are detailed experimental protocols for analogous reactions that can be adapted for this compound.
Hydroboration-Oxidation of a Terminal Alkyne
This procedure is adapted from the hydroboration-oxidation of alkenes and is modified for a terminal alkyne using a sterically hindered borane (B79455) to ensure mono-hydroboration and enhance regioselectivity.[1]
Materials:
-
This compound
-
Disiamylborane (Sia₂BH) or 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
A dry, nitrogen-flushed flask is charged with a solution of this compound in anhydrous THF.
-
The solution is cooled to 0 °C in an ice bath.
-
One equivalent of a sterically hindered borane solution (e.g., disiamylborane or 9-BBN) is added dropwise to the stirred solution of the alkyne.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete hydroboration.
-
The reaction is cooled again to 0 °C, and 3 M NaOH solution is slowly added, followed by the careful, dropwise addition of 30% H₂O₂ solution, keeping the temperature below 30 °C.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting aldehyde or ketone can be purified by distillation or column chromatography.
Bromination of a Conjugated Diene
This protocol is based on the bromination of 1,3-butadiene (B125203) and can be adapted for the controlled monobromination of this compound.[2] The ratio of 1,2- to 1,4-addition products is often temperature-dependent.[2]
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of this compound in an anhydrous solvent (CCl₄ or CH₂Cl₂) is prepared in a flask protected from light.
-
The solution is cooled to a specific temperature (e.g., -15 °C or 0 °C) to control the selectivity.
-
A solution of one equivalent of bromine in the same solvent is added dropwise to the stirred alkyne solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
The reaction is quenched by washing with a saturated sodium bicarbonate solution to remove any unreacted bromine and HBr.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the mixture of dibromo adducts, which can be analyzed and separated by chromatographic techniques.
Acid-Catalyzed Hydration of an Alkyne
This procedure describes the mercury(II)-catalyzed hydration of an alkyne, which is a common method for the formation of ketones.[3][4][5] For an unsymmetrical internal alkyne, a mixture of products is expected.
Materials:
-
This compound
-
Water
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A flask is charged with water and concentrated sulfuric acid, and the mixture is cooled in an ice bath.
-
A catalytic amount of mercury(II) sulfate is added to the acidic solution.
-
This compound is then added to the stirred solution.
-
The reaction mixture is heated (e.g., to 60 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and extracted with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting mixture of ketones can be purified by distillation or column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways for the addition reactions to this compound, highlighting the intermediates that determine the regiochemical outcome.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Hexadiyne: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 1,3-Hexadiyne, a reactive acetylenic compound, requires meticulous handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Flame-retardant laboratory coats
-
Chemical splash goggles and a face shield
-
Chemical-resistant gloves (inspect for integrity before use)
All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the release of flammable vapors and minimize inhalation exposure. Ensure an operational safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is a multi-step process that prioritizes safety through segregation, proper containerization, and clear communication with your institution's EHS professionals.
-
Waste Identification and Segregation:
-
Pure, Unused this compound: This should be treated as highly reactive chemical waste. Do not mix it with other waste streams.
-
Reaction Mixtures: Solutions containing this compound must be carefully evaluated for quenching before being designated as waste. If the reaction mixture has not been fully quenched, it should be treated as reactive waste. Consult with a qualified chemist or your EHS office for appropriate quenching procedures if you are unsure.
-
Contaminated Materials: Any labware, such as pipette tips, vials, and gloves, that has come into contact with this compound should be considered contaminated solid waste. These materials should be collected separately from non-contaminated waste.
-
-
Containerization:
-
Use only approved, chemically compatible, and properly sealed waste containers.[1][2]
-
Ensure waste containers are clearly and accurately labeled with the full chemical name ("this compound Waste"), the date of accumulation, and any relevant hazard pictograms (e.g., flammable, reactive).[1] Note any special hazards on the hazardous waste label.[3]
-
Never overfill waste containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition, heat, and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[4]
-
Provide a complete and accurate description of the waste to the EHS personnel. This is crucial for ensuring the waste is handled and disposed of correctly by trained professionals.
-
Never attempt to dispose of this compound or any reactive chemical down the drain or in the regular trash.[3] Such actions can lead to fires, explosions, and the release of toxic vapors.[3]
Quantitative Hazard Data
While specific quantitative data for this compound is limited in the provided search results, the table below summarizes general hazard information for reactive and flammable chemicals, which should be considered when handling this compound.
| Hazard Parameter | General Value/Consideration for Reactive/Flammable Chemicals | Citation |
| Flash Point | Assumed to be low; handle as a highly flammable liquid. | |
| Reactivity | Can be highly reactive. Acetylenic compounds can form explosive compounds with certain metals (e.g., copper, silver, mercury).[5][6] Avoid contact with strong oxidizing agents. | |
| Explosive Potential | May become unstable and potentially explosive over time or due to contamination.[3] | |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources.[7] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound found in the search results. The primary "protocol" is the institutional hazardous waste management procedure. However, for reaction mixtures containing this compound, a quenching step may be necessary before it can be considered non-reactive waste.
General Quenching Protocol Consideration (Consult with EHS and experienced chemists before attempting):
-
Cooling: The reaction mixture should be cooled to a low temperature (e.g., 0 °C) in an ice bath to control the rate of reaction.
-
Slow Addition of Quenching Agent: A suitable quenching agent (e.g., a proton source like a dilute acid or alcohol, if appropriate for the specific reaction) should be added dropwise with vigorous stirring. The choice of quenching agent is highly dependent on the other components of the reaction mixture.
-
Monitoring: The temperature of the mixture should be carefully monitored throughout the quenching process to ensure it does not rise significantly.
-
Confirmation of Quench: Once the addition is complete and the reaction has subsided, the mixture should be stirred for a period to ensure the complete neutralization of any reactive species.
This is a generalized procedure and may not be suitable for all situations. Always consult relevant literature and your institution's safety protocols before performing any quenching procedure.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 2. Safe Chemical Waste Disposal [fishersci.com]
- 3. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 5. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 6. scribd.com [scribd.com]
- 7. 1,3-HEXADIENE (TRANS) Safety Data Sheets(SDS) lookchem [lookchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Hexadiyne
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Hexadiyne was located. This guidance is based on the general safety data for structurally similar and highly unsaturated organic compounds. Handle this compound with extreme caution and consult with a qualified safety professional before use. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
This compound is a highly unsaturated and likely reactive organic compound. Due to the lack of specific safety data, it must be treated as a substance with significant potential hazards. These may include high flammability, the potential for explosive decomposition (especially with heat, shock, or impurities), and irritation to the skin, eyes, and respiratory system. The following procedures are designed to mitigate these risks.
Operational Plan: Handling this compound with a Safety-First Approach
All work with this compound must be conducted in a properly functioning chemical fume hood. An inert atmosphere (e.g., nitrogen or argon) should be considered for all transfers and reactions to prevent the formation of potentially explosive peroxides.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a designated and properly labeled waste container is available in the fume hood. Verify that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., Class B) are readily accessible.
-
Personal Protective Equipment (PPE): All personnel must don the appropriate PPE as detailed in the table below before entering the designated work area.
-
Inert Atmosphere: If the procedure requires an inert atmosphere, purge all glassware and reaction vessels with nitrogen or argon.
-
Dispensing: Use gastight syringes or cannulation techniques for transferring this compound to minimize exposure to air.
-
Reaction Setup: Conduct all reactions in a clean, dry apparatus. Ensure the reaction is adequately cooled if there is a potential for an exothermic process.
-
Post-Reaction: Quench any reactive reagents carefully according to established laboratory procedures.
-
Decontamination: Decontaminate all equipment that has been in contact with this compound. Rinse with an appropriate solvent (e.g., acetone) in the fume hood, and collect the rinsate as hazardous waste.
-
Handwashing: Wash hands thoroughly with soap and water after handling is complete.
Personal Protective Equipment (PPE) for Handling this compound
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. | Flame-retardant lab coat. | Not generally required if work is performed in a properly functioning chemical fume hood. |
| Large Volume Transfers or Potential for Splashing | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron over a flame-retardant lab coat. | A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of inhalation. |
Disposal Plan: Managing this compound Waste
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
Waste Collection and Disposal Procedure:
-
Waste Collection: Collect all this compound waste, including contaminated consumables and rinsates, in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
